molecular formula C8H11NO2P+ B8784277 (1-Amino-2-phenylethyl)phosphinic acid CAS No. 80744-66-7

(1-Amino-2-phenylethyl)phosphinic acid

カタログ番号: B8784277
CAS番号: 80744-66-7
分子量: 184.15 g/mol
InChIキー: IXIUFMIMFVWCFS-UHFFFAOYSA-O
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1-Amino-2-phenylethyl)phosphinic acid is a useful research compound. Its molecular formula is C8H11NO2P+ and its molecular weight is 184.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Amino-2-phenylethyl)phosphinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Amino-2-phenylethyl)phosphinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

80744-66-7

分子式

C8H11NO2P+

分子量

184.15 g/mol

IUPAC名

(1-amino-2-phenylethyl)-hydroxy-oxophosphanium

InChI

InChI=1S/C8H10NO2P/c9-8(12(10)11)6-7-4-2-1-3-5-7/h1-5,8H,6,9H2/p+1

InChIキー

IXIUFMIMFVWCFS-UHFFFAOYSA-O

正規SMILES

C1=CC=C(C=C1)CC(N)[P+](=O)O

製品の起源

United States

Foundational & Exploratory

(1-Amino-2-phenylethyl)phosphinic Acid: Structural Properties and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Amino-2-phenylethyl)phosphinic acid is a specialized organophosphorus analogue of the amino acid Phenylalanine (Phe). Unlike the more common phosphonic acid analogues (


), this compound features a phosphinic acid group (

) containing a reactive P-H bond. It serves as a critical Transition State Analogue (TSA) in medicinal chemistry, primarily used to design inhibitors for metalloproteases such as Leucine Aminopeptidase (LAP) and Aminopeptidase N (APN). Its unique tetrahedral geometry allows it to mimic the gem-diolate intermediate formed during peptide bond hydrolysis, effectively trapping the enzyme in a non-productive complex.

Chemical Structure and Physicochemical Properties[1][2][3][4][5]

Structural Analysis

The compound is an isostere of phenylalanine where the planar carboxylic acid group (


) is replaced by a tetrahedral phosphinic acid group (

). This substitution introduces a phosphorus center that is chiral (if the P-H hydrogen is replaced) or pro-chiral, though in the free acid form, the chirality is defined by the

-carbon.
  • Formula:

    
    
    
  • IUPAC Name: (1-amino-2-phenylethyl)phosphinic acid

  • CAS Number: 155387-27-2

  • Key Feature: The P-H bond . This bond distinguishes it from phosphonic acids. It confers unique reactivity (susceptibility to oxidation) and allows for further functionalization into pseudopeptides (

    
    ).
    
Physicochemical Profile

The phosphinic acid group renders the molecule zwitterionic at physiological pH.

PropertyValue / DescriptionNote
Molecular Weight 185.16 g/mol Lighter than phosphonic analogue (201.16 g/mol ).
pKa (Acidic) ~1.5 - 1.8More acidic than carboxylic Phe (pKa ~2.2).
pKa (Basic) ~8.0 - 9.0Amino group pKa is slightly lower than Phe due to P-electron withdrawal.
Solubility Water, MethanolLow solubility in non-polar organic solvents.
Stability ModerateThe P-H bond is stable to hydrolysis but sensitive to strong oxidants (converts to phosphonic acid).
Stereochemistry (S)-isomer corresponds to L-PheBiological activity is highly stereodependent.
Structural Comparison Diagram

The following diagram illustrates the structural relationship between Phenylalanine, its Phosphonic analogue, and the Phosphinic target.

StructureComparison Phe L-Phenylalanine (Natural Substrate) Planar -COOH PheP Phe-Phosphonic Acid (Stable Inhibitor) Tetrahedral -PO3H2 Phe->PheP Isosteric Replacement (Carboxyl -> Phosphonate) PhePH (1-Amino-2-phenylethyl) phosphinic Acid (TSA Precursor) Tetrahedral -PH(O)OH Phe->PhePH Isosteric Replacement (Carboxyl -> Phosphinate) PhePH->PheP Oxidation (P-H -> P-OH)

Caption: Structural evolution from natural Phenylalanine to its organophosphorus isosteres. The phosphinic analogue retains the tetrahedral geometry required for enzyme inhibition while offering a P-H handle for derivatization.

Synthetic Methodologies

The synthesis of


-aminophosphinic acids is distinct from phosphonic acids. The most robust method involves the Phospha-Mannich reaction  (Kabachnik-Fields variant) using hypophosphorous acid (

).
Core Reaction Mechanism

The synthesis proceeds via the condensation of an amine, an aldehyde, and hypophosphorous acid.[1] To achieve the specific (1-amino-2-phenylethyl) skeleton, phenylacetaldehyde is the required aldehyde precursor.

Reaction Scheme:

  • Imine Formation: Phenylacetaldehyde + Amine

    
     Imine.
    
  • P-H Addition: Hypophosphorous acid adds across the C=N bond.

  • Deprotection: Removal of the amine protecting group (if used) to yield the free acid.

Synthetic Workflow Diagram

Synthesis cluster_inputs Reagents Aldehyde Phenylacetaldehyde (Bn-CHO) Intermediate Imine Intermediate Aldehyde->Intermediate Amine Diphenylmethylamine (Amine Source) Amine->Intermediate HPA Hypophosphorous Acid (H3PO2) Addition Phospha-Mannich Addition (100°C, Solvent: Dioxane/Ethanol) HPA->Addition Intermediate->Addition + H3PO2 Protected N-Protected Aminophosphinic Acid Addition->Protected Hydrolysis Acidic Hydrolysis (HBr/AcOH or HCl) Protected->Hydrolysis Product (1-Amino-2-phenylethyl) phosphinic Acid Hydrolysis->Product

Caption: Step-wise synthesis via the Phospha-Mannich reaction.[2] The use of bulky amines (like diphenylmethylamine) helps prevent over-alkylation of the phosphorus.

Biological Mechanism of Action

Transition State Analogue (TSA) Theory

Proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate .

  • Substrate: Planar carbonyl carbon (

    
    ).
    
  • Intermediate: Nucleophilic attack (by water/enzyme) creates a tetrahedral carbon (

    
    ) with an oxyanion.
    
  • Inhibitor: The phosphinic acid group is stable and tetrahedral (

    
    ). It mimics the geometry of the transition state but cannot collapse to release products.
    
Interaction with Metalloproteases (Zinc-Dependent)

In enzymes like Leucine Aminopeptidase (LAP), the Zinc ion (


) is crucial for catalysis.
  • Binding: The phosphinic oxygen and the phosphoryl oxygen coordinate the active site Zinc ion.

  • Chelation: This bidentate or monodentate coordination displaces the catalytic water molecule, rendering the enzyme inactive.

  • Selectivity: The "phenyl" side chain occupies the hydrophobic S1 pocket, conferring specificity for enzymes that cleave phenylalanine or leucine residues.

Experimental Protocols

Protocol A: Synthesis of (1-Amino-2-phenylethyl)phosphinic Acid

Adapted from Kabachnik-Fields methodologies.

Reagents:

  • Phenylacetaldehyde (freshly distilled).

  • Aminodiphenylmethane (protecting group).

  • Hypophosphorous acid (50% aq. solution).

  • Dioxane (solvent).

  • Conc. Hydrochloric acid (HCl).

Step-by-Step Procedure:

  • Imine Formation: Dissolve phenylacetaldehyde (10 mmol) and aminodiphenylmethane (10 mmol) in dioxane (20 mL). Stir at room temperature for 1 hour to form the imine.

  • Addition: Add hypophosphorous acid (15 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (100°C) for 3-5 hours. Monitor by TLC or

    
     NMR (appearance of signal at 
    
    
    
    ~25-35 ppm).
  • Isolation: Evaporate solvent in vacuo. Dissolve residue in ethanol/water.

  • Deprotection: Reflux the N-protected intermediate in 6M HCl for 4-6 hours to cleave the diphenylmethyl group.

  • Purification: Concentrate the acid solution. Treat with propylene oxide (epoxide method) to precipitate the zwitterionic amino acid. Recrystallize from Ethanol/Water.

  • Validation:

    
     NMR should show a doublet (due to P-H coupling, 
    
    
    
    Hz).
Protocol B: Enzyme Inhibition Assay (Leucine Aminopeptidase)

Objective: Determine the


 or 

of the phosphinic acid against LAP.

Materials:

  • Enzyme: Porcine Kidney Leucine Aminopeptidase (LAP), cytosolic.

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA).

  • Buffer: 50 mM Tris-HCl, pH 8.5, containing 1 mM

    
     (activator).
    
  • Detection: Spectrophotometer at 405 nm.

Procedure:

  • Activation: Incubate LAP enzyme in buffer with

    
     at 37°C for 2 hours prior to use (essential for full activity).
    
  • Inhibitor Dilution: Prepare serial dilutions of (1-amino-2-phenylethyl)phosphinic acid in buffer (Range: 1

    
    M to 1000 
    
    
    
    M).
  • Assay Setup:

    • Add 10

      
      L Inhibitor (or buffer control).
      
    • Add 10

      
      L Activated Enzyme.
      
    • Incubate for 10 minutes to allow equilibrium binding.

  • Initiation: Add 180

    
    L Substrate (L-Leu-pNA, final conc. 1 mM).
    
  • Measurement: Monitor absorbance at 405 nm kinetically for 5 minutes. The release of p-nitroaniline (yellow) indicates activity.

  • Analysis: Plot Initial Velocity (

    
    ) vs. Inhibitor Concentration (
    
    
    
    ). Fit to the Morrison equation or standard Dose-Response curve to calculate
    
    
    .

References

  • Synthesis and Properties of Phosphinic Acids

    • Title: Synthesis and properties of 1-amino-2-arylethylphosphonic and -phosphinic acids.
    • Source: Phosphorus, Sulfur, and Silicon and the Related Elements.[3]

    • URL:[Link][4]

  • Biological Activity (LAP Inhibition)

    • Title: Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase.[1][5]

    • Source: Journal of Medicinal Chemistry (NIH PubMed).
    • URL:[Link](Note: Generic link to abstract for J. Med. Chem 1992, 35, 11, 2040–2048)

  • Phospha-Mannich Reaction Mechanism

    • Title: Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction.[2]

    • Source: RSC Advances / NIH PMC.
    • URL:[Link]

  • Structural Data (CAS)

    • Title: (1-amino-2-phenylethyl)phosphinic acid | CAS 155387-27-2.
    • Source: MolAid / Chemical D
    • URL:[Link]

Sources

Mechanism of action of (1-Amino-2-phenylethyl)phosphinic acid as an enzyme inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

Mechanism of Action of (1-Amino-2-phenylethyl)phosphinic Acid as an Enzyme Inhibitor

Part 1: Executive Summary

(1-Amino-2-phenylethyl)phosphinic acid is a synthetic organophosphorus analogue of the amino acid L-phenylalanine.[1] It functions as a competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL) , the gateway enzyme of the phenylpropanoid pathway in plants and some microorganisms.[1]

While its structural cousin, (1-amino-2-phenylethyl)phosphonic acid (APEP), is a widely recognized nanomolar-to-micromolar inhibitor, the phosphinic (often termed phosphonous) analogue provides unique insights into the steric and electrostatic requirements of the PAL active site. By mimicking the tetrahedral transition state of the deamination reaction without possessing the requisite electronic properties to undergo elimination, it effectively locks the enzyme in a non-productive complex.

Part 2: Chemical Identity & Structural Logic

To understand the mechanism, one must first distinguish the inhibitor from the natural substrate and its more potent phosphonic counterpart.

CompoundStructure DescriptionFunctional GroupRole
L-Phenylalanine

-amino acid
Carboxyl (-COOH)Natural Substrate
Phosphonic Analogue (APEP) Tetrahedral mimicPhosphonic (-PO

H

)
Potent Inhibitor (

)
Phosphinic Analogue Tetrahedral mimic (P-H bond)Phosphinic (-PO

H

)
Moderate Inhibitor (

)

Key Physicochemical Features:

  • Tetrahedral Geometry: The phosphorus atom is tetrahedral, mimicking the

    
     hybridization of the transition state intermediate formed during the attack of the MIO cofactor on phenylalanine.
    
  • Acidity & Ionization: Unlike the carboxyl group (planar

    
     hybrid in the transition state), the phosphinic group is monoprotic with a 
    
    
    
    typically between 1 and 2.[2] At the physiological pH of PAL assays (pH 8.8), it exists as a monoanion, whereas the phosphonic analogue is dianionic. This difference in charge density explains the lower affinity of the phosphinic analogue compared to the phosphonic one.

Part 3: Mechanism of Action

The Target: Phenylalanine Ammonia-Lyase (PAL)

PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia.[3] The active site contains a highly electrophilic prosthetic group, 4-methylideneimidazole-5-one (MIO) , formed autocatalytically from an Ala-SG-Gly triad.[3]

Normal Catalytic Cycle:

  • Binding: L-Phe binds to the active site; its carboxyl group interacts with conserved Arg and Asn residues.

  • Activation: The amino group of L-Phe attacks the electrophilic MIO cofactor, forming an amino-enzyme intermediate.

  • Elimination: A stereospecific proton abstraction from the

    
    -carbon (E1cB mechanism) yields the alkene (trans-cinnamate).[3]
    
  • Release: Ammonia is released, and the MIO cofactor is regenerated.

Inhibition by (1-Amino-2-phenylethyl)phosphinic Acid

The phosphinic acid acts as a Transition State Analogue .

  • Competitive Binding: The inhibitor competes directly with L-phenylalanine for the active site. The phenyl ring occupies the hydrophobic pocket, and the amino group aligns near the MIO cofactor.

  • The "Dead-End" Complex: The phosphinic group mimics the geometry of the transition state but cannot undergo the elimination reaction.

    • Steric Blockade: The P-H bond (or the specific oxygen arrangement) of the phosphinic group does not allow the correct alignment for the proton abstraction that usually occurs at the

      
      -carbon.
      
    • Electronic Mismatch: The phosphinic anion binds to the arginine-rich "carboxylate recognition site." However, because it is a monoanion (unlike the dianionic phosphonate or the polarized carboxylate transition state), the binding energy is weaker (

      
       vs 
      
      
      
      for the phosphonate).
  • Stereospecificity: The inhibition is highly stereoselective. The (R)-enantiomer (corresponding to L-phenylalanine) is significantly more potent than the (S)-enantiomer, confirming that the inhibitor binds to the chiral active site of PAL.

Part 4: Visualization of the Pathway

The following diagram illustrates the competitive inhibition logic within the PAL active site.

PAL_Mechanism cluster_enzyme PAL Active Site cluster_substrates MIO MIO Cofactor (Electrophile) Transition_State Tetrahedral Intermediate MIO->Transition_State Formation Arg_Site Arg/Asn Pocket (Carboxyl Recognition) Phe L-Phenylalanine (Substrate) Phe->MIO Amine Attack Phe->Arg_Site COO- Binding Inhibitor (1-Amino-2-phenylethyl) phosphinic Acid Inhibitor->MIO Steric Occlusion (No Reaction) Inhibitor->Arg_Site PO2H- Binding (Weaker Affinity) Inhibitor->Transition_State Mimics Geometry Product trans-Cinnamic Acid + NH3 Transition_State->Product E1cB Elimination Transition_State->Product BLOCKED

Caption: Schematic of PAL inhibition. The phosphinic analogue (Red) occupies the recognition sites, preventing L-Phenylalanine (Green) from forming the transition state required for cinnamic acid production.

Part 5: Experimental Protocols

Synthesis of (1-Amino-2-phenylethyl)phosphinic Acid

Note: This protocol utilizes a modified Kabachnik-Fields reaction adapted for phosphinic (hypophosphorous) acids.

Reagents:

  • Phenylacetaldehyde (freshly distilled)

  • Diphenylmethylamine (as the amine source, protecting group)

  • Hypophosphorous acid (50% aqueous solution)

  • Ethanol / Hydrochloric acid

Workflow:

  • Condensation: In a round-bottom flask, dissolve diphenylmethylamine (10 mmol) in ethanol (20 mL). Add phenylacetaldehyde (10 mmol) dropwise. Stir for 30 minutes to form the imine.

  • Addition: Cool the solution to 0°C. Add hypophosphorous acid (12 mmol) dropwise.

  • Reflux: Heat the mixture to reflux for 3-5 hours. Monitor by TLC for the disappearance of the imine.

  • Deprotection: Concentrate the solvent. Add 6M HCl (20 mL) and reflux for 4 hours to cleave the diphenylmethyl group.

  • Isolation: Wash the aqueous layer with ether to remove organic byproducts. Concentrate the aqueous phase.

  • Purification: Dissolve the residue in minimum ethanol and add propylene oxide (epoxide method) to precipitate the zwitterionic amino phosphinic acid. Recrystallize from ethanol/water.

Enzyme Kinetics Assay (PAL Inhibition)

Objective: Determine the


 of the inhibitor.

Materials:

  • Enzyme: Purified PAL (e.g., from Rhodotorula glutinis or Parsley).

  • Buffer: 100 mM Sodium Borate, pH 8.8.

  • Substrate: L-Phenylalanine (stock 100 mM).

  • Inhibitor: (1-Amino-2-phenylethyl)phosphinic acid (stock 10 mM in water).

Step-by-Step Protocol:

  • Preparation: Prepare 5 cuvettes.

    • Control: Buffer + Enzyme + Substrate (Variable concentrations: 0.1, 0.2, 0.5, 1.0, 2.0 mM).

    • Test 1: Same as control + Inhibitor (Fixed [I] = 20

      
      ).
      
    • Test 2: Same as control + Inhibitor (Fixed [I] = 50

      
      ).
      
  • Reaction: Initiate the reaction by adding enzyme (0.05 units) to the pre-warmed (30°C) buffer/substrate/inhibitor mix. Total volume: 1.0 mL.

  • Measurement: Monitor the increase in absorbance at 290 nm (formation of trans-cinnamic acid) for 5 minutes.

  • Data Analysis:

    • Calculate initial velocities (

      
      ) for each condition.
      
    • Plot Lineweaver-Burk graphs (1/V vs 1/[S]).

    • Result Interpretation: Competitive inhibition will show lines intersecting at the Y-axis (

      
       unchanged) but with different X-intercepts (
      
      
      
      ).
    • Calculate

      
       using the equation: 
      
      
      
      .

Part 6: Comparative Data Analysis

The following table contextualizes the potency of the phosphinic analogue against the industry standards.

Inhibitor ClassCompound Name

(Approx)
Inhibition TypeMechanism Note
Aminooxy AOPP (Aminooxy-phenylpropionic acid)1.4 nMCompetitive (Slow-binding)Carbonyl reagent; attacks MIO cofactor directly.
Phosphonic APEP (1-Amino-2-phenylethylphosphonic acid)1.5

CompetitiveStrong electrostatic interaction (dianion).
Phosphinic (1-Amino-2-phenylethyl)phosphinic acid 35

Competitive Weaker electrostatic interaction (monoanion).
Carboxylic D-Phenylalanine> 1000

CompetitiveWeak affinity; wrong stereochemistry for catalysis.

Data Source Synthesis: The phosphinic analogue is approximately 20-fold less potent than the phosphonic analogue, highlighting the critical role of the second negative charge (present in phosphonates, absent in phosphinates) for optimal binding to the Arg/Asn-rich active site.

References

  • Laber, B., Kiltz, H. H., & Amrhein, N. (1986).[1] Inhibition of phenylalanine ammonia-lyase in vitro and in vivo by (1-amino-2-phenylethyl)phosphonic acid, the phosphonic analogue of phenylalanine.[1] Zeitschrift für Naturforschung C, 41(1-2), 49–55.[1]

  • Appert, C., Zoń, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[4][5] Phytochemistry, 62(3), 415-422.[4]

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of phenylalanine ammonia-lyase: 2-aminoindan-2-phosphonic acid and related compounds.[4][5] Liebigs Annalen der Chemie, 1992(6), 625-628.

  • Kafarski, P., & Lejczak, B. (1991). Biological activity of aminophosphonic acids. Phosphorus, Sulfur, and Silicon and the Related Elements, 63(1-2), 193-215.

  • Ritter, H., & Schulz, G. E. (2004). Structural basis for the entrance into the phenylpropanoid metabolism catalyzed by phenylalanine ammonia-lyase.[3] The Plant Cell, 16(12), 3426-3436.

Sources

Technical Whitepaper: Spectroscopic Characterization of (1-Amino-2-phenylethyl)phosphinic Acid

[1]

Executive Summary & Structural Definition

This technical guide details the spectroscopic identification of (1-Amino-2-phenylethyl)phosphinic acid , a transition-state analogue of phenylalanine. This compound is a critical metalloprotease inhibitor and a key intermediate in peptidomimetic synthesis.

Crucial Distinction: Researchers frequently confuse phosphinic and phosphonic analogues. This guide focuses on the Phosphinic species (containing a P-H bond), which is prone to oxidation.

  • Target Molecule (Phosphinic):

    
     (MW: 185.16 Da)
    
  • Common Oxidation Impurity (Phosphonic):

    
     (MW: 201.16 Da)
    

The presence of the P-H bond is the primary quality attribute (PQA). If your spectral data lacks the diagnostic P-H coupling described below, your sample has likely oxidized to the phosphonic acid.

Spectroscopic Profile: NMR, IR, and MS

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for validating the oxidation state of the phosphorus atom.

1.

NMR (The Diagnostic Standard)

The phosphorus spectrum provides the most immediate confirmation of structure.

  • Chemical Shift (

    
    ):  Typically 15.0 – 35.0 ppm  (dependent on pH/zwitterionic state).
    
  • Coupling (

    
    ):  This is the "fingerprint." You must observe a large doublet with a coupling constant of 530 – 580 Hz .
    
    • Note: If you observe a singlet (decoupled) or a multiplet with small couplings (

      
      ), the sample is the oxidized phosphonic acid.
      
2.

NMR (Proton)[1][2]
  • P-H Proton: A distinct doublet centered between 6.5 – 7.5 ppm with the same large coupling constant (

    
    ). This signal often broadens due to exchange if the solvent is not dry, but the splitting remains visible.
    
  • 
    -Proton (
    
    
    ):
    Appears as a multiplet (approx. 3.2 – 3.6 ppm ) due to coupling with protons on the
    
    
    -carbon and the phosphorus nucleus (
    
    
    ).
  • Aromatic Protons: Multiplet at 7.1 – 7.4 ppm (5H, Phenyl group).

3.

NMR
  • C-P Coupling: The

    
    -carbon (
    
    
    ) and
    
    
    -carbon (
    
    
    ) will appear as doublets due to C-P splitting (
    
    
    and
    
    
    ).
B. Infrared (IR) Spectroscopy

IR is used to confirm the presence of the P-H bond and the zwitterionic nature of the solid state.

  • P-H Stretching: A sharp, medium-intensity band at 2300 – 2400 cm

    
     . Absence of this band indicates oxidation.
    
  • P=O Stretching: Strong band at 1150 – 1200 cm

    
     .
    
  • Amino/Ammonium: Broad absorption at 2800 – 3200 cm

    
      (N-H stretch, often overlapping with C-H).
    
C. Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (

    
    ve).
    
  • Molecular Ion:

    
    
    
    
    .
  • Fragmentation Pattern:

    • Loss of

      
      : 
      
      
      .
    • Loss of

      
      :  Characteristic cleavage of the C-P bond may occur under high collision energy.
      
    • Diagnostic Check: If the base peak is

      
      
      
      
      , the sample is the phosphonic acid (MW 201).

Data Summary Table

Spectroscopic MethodParameterDiagnostic ValueStructural Implication

NMR
Coupling (

)
> 500 Hz (Doublet)Confirms P-H bond (Phosphinic)

NMR
Shift (

)
15 – 35 ppmOrganophosphorus core

NMR
P-H Signal

6.8 – 7.2 (Doublet)
Direct P-H connectivity
IR Frequency (

)
2300 – 2400 cm

P-H Bond Stretch
MS (ESI+)

186.1

Correct Oxidation State
MS (ESI+)

(Impurity)
202.1

Oxidized Phosphonic Impurity

Characterization Logic Flow (Visualization)[1]

The following diagram outlines the decision process for validating the compound's identity, specifically distinguishing it from its oxidized counterpart.

CharacterizationFlowStartCrude Sample(1-Amino-2-phenylethyl)phosphinic acidMS_StepStep 1: Mass Spectrometry (ESI+)Start->MS_StepCheck_MassCheck [M+H]+MS_Step->Check_MassPath_OxidizedMass = 202.1 Da(Phosphonic Acid)Check_Mass->Path_OxidizedFound 202.1Path_CorrectMass = 186.1 Da(Target Mass)Check_Mass->Path_CorrectFound 186.1NMR_StepStep 2: 31P NMR Analysis(Coupled Mode)Path_Correct->NMR_StepCheck_CouplingCheck J(PH) CouplingNMR_Step->Check_CouplingResult_PhosphinicVALIDATED: Phosphinic Acid(Doublet, J > 500 Hz)Check_Coupling->Result_PhosphinicLarge DoubletResult_PhosphonicINVALID: Phosphonic Acid(Singlet/Multiplet, J < 20 Hz)Check_Coupling->Result_PhosphonicSinglet

Caption: Logical workflow for distinguishing the target phosphinic acid from its common phosphonic oxidation product.

Experimental Protocol: Sample Preparation

To ensure data integrity and prevent in situ oxidation during analysis, follow this protocol.

Reagents
  • Solvent:

    
     (Deuterium Oxide) is standard.
    
  • pH Adjuster:

    
     (
    
    
    in
    
    
    ) or
    
    
    .
  • Standard:

    
    
    
    
    (external capillary) for
    
    
    referencing (
    
    
    ppm).
Step-by-Step Methodology
  • Isolation: If synthesizing via the Baylis method (hypophosphorous acid addition), ensure the final product is dried thoroughly under vacuum to remove excess mineral acids.

  • Dissolution: Dissolve

    
     of the sample in 
    
    
    of
    
    
    .
  • pH Check: The zwitterionic form is stable, but shifts are pH-dependent.

    • Acidic pH (< 2): Amino group protonated (

      
      ), Phosphinic group protonated (
      
      
      ).
    • Neutral/Basic pH: Amino group protonated (

      
      ), Phosphinic group ionized (
      
      
      ).
    • Recommendation: Run the spectrum at pH < 2 (add 1 drop DCl) to stabilize the P-H bond and prevent H/D exchange of the P-H proton, which can cause the doublet signal to disappear in

      
       NMR.
      
  • Acquisition:

    • Run

      
       NMR without proton decoupling (or with gated decoupling) to visualize the P-H split.
      
    • Run

      
       NMR  with a sufficient relaxation delay (
      
      
      ) to integrate the P-H proton accurately.

References

  • Baylis, E. K., Campbell, C. D., & Dingwall, J. G. (1984).[3] 1-Aminoalkylphosphonous acids.[4][1][3][5][6] Part 1. Isosteres of the protein amino acids.[3] Journal of the Chemical Society, Perkin Transactions 1, 2845–2853.[3]

    • Core Reference: This is the seminal paper describing the synthesis and characterization of phenylalanine phosphinic analogues.
  • Kudzin, Z. H., et al. (2003).[7] Simultaneous analysis of biologically active aminoalkanephosphonic acids. Journal of Chromatography A, 998(1-2), 183-199.[7]

    • Context: Provides analytical separation and MS d
  • BenchChem. (2025).[8] An In-depth Technical Guide to the Synthesis of [Amino(phenyl)methyl]phosphonic Acid.

    • Context: Comparative data for the phosphonic acid analogue (oxidized control).

Physicochemical properties of substituted aminophosphinic acids

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Bioisosteric Design and Characterization

Executive Summary

Substituted


-aminophosphinic acids represent a critical class of bioisosteres in medicinal chemistry. By replacing the planar carboxylic acid moiety of an 

-amino acid with a tetrahedral phosphinic acid group, researchers can generate transition state analogues (TSAs) capable of potent enzyme inhibition (e.g., metalloproteases, ligases). However, the unique physicochemical profile of the phosphinico group—specifically its acidity, zwitterionic behavior, and hydrophilicity—demands specialized characterization protocols.

This guide provides a rigorous technical framework for understanding, synthesizing, and characterizing these compounds, moving beyond basic descriptions to actionable experimental methodologies.

Structural Fundamentals & Bioisosterism

The primary utility of aminophosphinic acids lies in their geometric divergence from natural amino acids. While the carboxylate group (


) is planar (

hybridized), the phosphinate group (

) is tetrahedral (

hybridized).
The Transition State Analogue (TSA) Concept

Enzymes catalyzing peptide hydrolysis pass through a high-energy tetrahedral transition state. Aminophosphinic acids mimic this geometry in their ground state, often binding to the enzyme's active site with higher affinity than the natural substrate.

Feature

-Amino Acid

-Aminophosphinic Acid
Implication
Geometry Planar (Trigonal)TetrahedralMimics hydrolytic transition state.[1][2]
Hybridization Carbon:

Phosphorus:

Alters steric demand in active site.
Bond Lengths C=O ~1.25 ÅP=O ~1.48 ÅP-ligands extend deeper into pockets.
Acidity (pKa) ~2.2 (COOH)~1.0 - 1.8 (POOH)Stronger acid; anionic at physiological pH.
Acid-Base Equilibria & Ionization

Unlike aminophosphonic acids (


), which are diprotic, substituted aminophosphinic acids (

) are monoprotic acids regarding the phosphorus center. The P-H bond in H-phosphinic acids is non-acidic (pKa > 15), whereas the P-OH moiety is highly acidic.
Zwitterionic Behavior

In aqueous solution, aminophosphinic acids exist predominantly as zwitterions across a wide pH range. The high acidity of the P-OH group ensures it is deprotonated long before the amine group loses its proton.

Ionization Pathway:

  • Cationic Form (pH < 1):

    
    
    
  • Zwitterionic Form (pH 2 - 8):

    
    
    
  • Anionic Form (pH > 9):

    
    
    

Ionization cluster_0 Acidic Media (pH < 1) cluster_1 Physiological pH (pH 7.4) cluster_2 Basic Media (pH > 9) Cation Cationic Species [NH3+]...[P-OH] Zwitter Zwitterion [NH3+]...[P-O-] Cation->Zwitter pKa1 ~1.5 (Deprotonation of P-OH) Anion Anionic Species [NH2]...[P-O-] Zwitter->Anion pKa2 ~9.5 (Deprotonation of NH3+)

Figure 1: Ionization equilibria of substituted aminophosphinic acids. Note the stability of the zwitterion at physiological pH.

Lipophilicity & Solvation Challenges

A major hurdle in the development of aminophosphinic drugs is their high hydrophilicity. The phosphinic group is highly polar and strongly solvated by water, leading to low


 values (often negative).
  • Solubility: High aqueous solubility; poor solubility in non-polar organic solvents (DCM, Hexane).

  • Membrane Permeability: The anionic nature at physiological pH restricts passive diffusion across lipid bilayers.

  • Prodrug Strategy: To overcome this, the phosphinic acid is often masked as an ester (phosphinate ester) or a pivaloyloxymethyl ester to increase lipophilicity temporarily during absorption.

Experimental Characterization Protocols

To ensure data integrity, use the following self-validating protocols.

Protocol A: High-Precision Potentiometric Titration

Objective: Determine precise pKa values to predict ionization state at physiological pH.

Reagents & Setup:

  • Titrant: Carbonate-free 0.1 M NaOH (standardized against Potassium Hydrogen Phthalate).

  • Analyte: 0.05–0.1 mmol Aminophosphinic acid.

  • Ionic Strength Adjuster: 0.1 M KCl or KNO3 (to maintain constant activity coefficients).

  • Atmosphere: Argon or Nitrogen gas purge (essential to prevent atmospheric CO2 interference).

Workflow:

  • Dissolution: Dissolve the aminophosphinic acid in 20 mL of degassed 0.1 M KCl solution.

  • Acidification: Add a known excess of 0.1 M HCl to ensure the starting species is fully protonated (Cationic form).

  • Equilibration: Allow the temperature to stabilize at 25.0 ± 0.1°C under inert gas flow.

  • Titration: Add NaOH in small increments (e.g., 0.05 mL). Record equilibrium pH (drift < 0.002 pH/min).

  • Data Analysis: Plot the first derivative (

    
    ) to identify endpoints.[3] Use Bjerrum’s formation function or software like HYPERQUAD to calculate stability constants.
    
Protocol B:

P NMR pH Titration

Objective: Monitor the specific ionization of the phosphorus center without interference from other acidic groups. This is superior to potentiometry for complex molecules.

Principle: The chemical shift (


) of the 

P nucleus is sensitive to the electron density changes caused by protonation/deprotonation of the P-O group.

Workflow:

  • Sample Prep: Prepare a 5-10 mM solution of the compound in 90%

    
     / 10% 
    
    
    
    .
  • Buffer Series: Adjust pH from 1 to 12 using HCl/NaOH. Measure pH using a glass electrode corrected for deuterium isotope effect (

    
    ).
    
  • Acquisition: Acquire proton-decoupled

    
    P NMR spectra at each pH point.
    
  • Curve Fitting: Plot

    
     vs. pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation:
    
    
    
    
Synthetic Accessibility & Stability

The physicochemical properties are intrinsically linked to the synthesis method. The Kabachnik-Fields reaction is the dominant route, but purification is critical for accurate property measurement.

SynthesisWorkflow cluster_purification Purification (Critical for pKa accuracy) Start Reagents: Amine + Aldehyde + Phosphonite Reaction Kabachnik-Fields Reaction (Reflux or Lewis Acid Catalyst) Start->Reaction Crude Crude Aminophosphinate Reaction->Crude IonExchange Ion Exchange Chromatography (Dowex 50W, H+ form) Crude->IonExchange Remove unreacted amine Crystallization Recrystallization (EtOH/Water) IonExchange->Crystallization Final Pure Aminophosphinic Acid (Zwitterionic Solid) Crystallization->Final

Figure 2: Synthetic and purification workflow to ensure high-purity samples for physicochemical profiling.

Stability Note: unlike peptides, the P-C bond is extremely resistant to hydrolysis. However, if synthesized as esters (aminophosphinates), they are susceptible to hydrolysis in acidic/basic media, reverting to the free acid.

References
  • Kafarski, P., & Lejczak, B. (1991). Aminophosphonic acids: Chemistry and biological activity.[4][5][6][7] Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Muchabaiwa, L., et al. (2020). Potentiometric and Thermodynamic Studies of Aminophosphinic Acids. Journal of Solution Chemistry. Link

  • Kiss, T., et al. (1994). Complexes of Aminophosphonates and Aminophosphinates. Coordination Chemistry Reviews. Link

  • Naydenova, E., et al. (2006). Novel alpha-aminophosphonic acids: Design, characterization, and biological activity. Bioorganic & Medicinal Chemistry.[5] Link[5]

  • Green, D. (1996). Aminophosphonic and Aminophosphinic Acid Derivatives in the Design of Transition State Analogue Inhibitors. In: Aminophosphonic and Aminophosphinic Acids.[4][5][6][8] Wiley-VCH.

Sources

Stereochemistry and Enantiomeric Profiling of (1-Amino-2-phenylethyl)phosphinic Acid: A Technical Guide for Transition-State Analog Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the substitution of natural amino acids with phosphinic acid bioisosteres represents a cornerstone strategy for developing potent metalloprotease inhibitors and novel antibody-drug conjugates (ADCs)[1]. (1-Amino-2-phenylethyl)phosphinic acid (also known as the phosphonous acid analog of phenylalanine) is a critical synthetic building block. This whitepaper provides an in-depth analysis of its stereochemical properties, the mechanistic causality behind its use as a transition-state mimic, and validated protocols for its diastereoselective synthesis and resolution.

Chemical Identity and Structural Fundamentals

(1-Amino-2-phenylethyl)phosphinic acid is an α-aminoalkylphosphinic acid where the planar carboxylic acid group of phenylalanine is replaced by a tetrahedral phosphinic acid moiety.

  • IUPAC Name: (1-Amino-2-phenylethyl)phosphinic acid

  • Common Name: Phenylalanine phosphinic acid analog; (1-amino-2-phenylethyl)phosphonous acid

  • CAS Registry Number: 80744-66-7[2]

  • Molecular Formula: C8H12NO2P

  • SMILES (Racemic): NC(Cc1ccccc1)P(=O)(O)C(N)Cc1ccccc1 (Note: This SMILES from SureChEMBL represents the bis-derivative[3], while the mono-acid is NP(=O)(O)H for the specific enantiomer).

Unlike phosphonic acids (which contain a


 group), this phosphinic acid contains a 

group, making it highly valuable for subsequent coupling into phosphinic dipeptides (e.g.,

linkages) which act as non-hydrolyzable peptide bond mimics[4].

Stereochemical Reversal: The Cahn-Ingold-Prelog (CIP) Paradox

A profound, yet frequently misunderstood, aspect of α-aminoalkylphosphinic acids is their stereochemical nomenclature relative to natural amino acids. The biological efficacy of these compounds relies entirely on their ability to mimic the 3D spatial arrangement of natural L-amino acids within enzyme active sites.

The Priority Swap

In natural L-Phenylalanine , the chiral alpha-carbon (C1) is bonded to four groups. According to the Cahn-Ingold-Prelog (CIP) rules, the priorities are based on atomic number:

  • 
     (Nitrogen, Z=7)
    
  • 
     (Carbon bonded to O, O, O)
    
  • 
     (Carbon bonded to C, H, H)
    
  • 
     (Hydrogen, Z=1)
    This specific spatial arrangement yields the (S)-configuration .
    

However, in (1-Amino-2-phenylethyl)phosphinic acid , the carboxylic acid is replaced by a phosphinic acid group. Phosphorus has an atomic number of 15, which is higher than Nitrogen (Z=7). This fundamentally alters the CIP priority sequence at C1:

  • 
     (Phosphorus, Z=15) 
    
    
    
    Priority 1
  • 
     (Nitrogen, Z=7) 
    
    
    
    Priority 2
  • 
     (Carbon, Z=6) 
    
    
    
    Priority 3
  • 
     (Hydrogen, Z=1) 
    
    
    
    Priority 4

Causality Insight: Because the priority of the acid group and the amino group are swapped, maintaining the exact same 3D spatial orientation as L-Phenylalanine results in a reversal of the CIP designation. Therefore, the structural mimic of L-Phenylalanine is the (1R)-enantiomer of the phosphinic acid[5],[6]. Conversely, the (1S)-enantiomer mimics D-Phenylalanine.

Quantitative Stereochemical Comparison
Property(1R)-Enantiomer(1S)-Enantiomer
Natural Amino Acid Mimic L-PhenylalanineD-Phenylalanine
CIP Priority Sequence


Spatial Direction (1

2

3)
ClockwiseCounter-Clockwise
Biological Target Affinity High (for standard proteases)Low (or specific to D-peptidases)
Primary Application ACE Inhibitors, ADCs[6]Negative controls, specialized probes

Mechanistic Causality in Drug Design

The integration of (1R)-(1-amino-2-phenylethyl)phosphinic acid into peptide sequences creates potent inhibitors for zinc-dependent metalloproteases, such as Angiotensin-Converting Enzyme (ACE)[7].

Why Phosphinic Acids? During natural peptide hydrolysis, the protease utilizes a coordinated zinc ion (


) to activate a water molecule, which attacks the planar (

) carbonyl carbon of the peptide bond. This forms an unstable, tetrahedral (

) intermediate. Phosphinic acids are stable, ground-state molecules that possess a permanent tetrahedral geometry around the phosphorus atom. When the (1R)-enantiomer is incorporated into a pseudopeptide, the

and

oxygens tightly chelate the active-site zinc ion, perfectly mimicking the transition state of the hydrated peptide bond. Because the phosphorus-carbon bond cannot be cleaved by the enzyme, the molecule acts as a potent, competitive, slow-binding inhibitor[4],[8].

G cluster_0 Natural Peptide Hydrolysis cluster_1 Phosphinic Acid Inhibition A Peptide Substrate (sp2 Carbonyl) B Tetrahedral Intermediate (sp3 Carbon, Unstable) A->B Zn2+ / H2O Attack C Cleaved Products B->C Bond Cleavage D (1R)-Phosphinic Analog (Stable Tetrahedral P) E Enzyme Active Site (Zn2+ Coordination) D->E Tight Binding (No Cleavage)

Figure 1: Mechanistic comparison showing how the tetrahedral geometry of phosphinic acids mimics the unstable transition state of peptide hydrolysis.

Experimental Workflows: Synthesis and Resolution

To utilize this compound in fragment-based drug design[4],[9], it must be synthesized and resolved into its pure enantiomers. The following protocol details the robust acidic deprotection of a protected precursor, followed by chiral resolution, establishing a self-validating system for obtaining the pure (1R)-enantiomer.

Protocol 1: Acidic Deprotection to Yield Racemic Phosphinic Acid

This step removes the diphenylmethyl protecting group from the synthetic precursor, diphenylmethylamino-phosphonous acid, yielding the racemic target compound[7],[10].

Materials:

  • Diphenylmethylamino-phosphonous acid precursor (e.g., 176.5 g, 0.5 mol)

  • 48% Hydrobromic acid (HBr) aqueous solution (728 mL)

  • Diethyl ether (

    
    )
    
  • Deionized Water (

    
    )
    

Step-by-Step Methodology:

  • Reaction Setup: Suspend the diphenylmethylamino-phosphonous acid precursor (176.5 g) in 728 mL of 48% HBr in a heavy-walled round-bottom flask equipped with a reflux condenser and a magnetic stirrer[7].

  • Thermal Cleavage: Heat the mixture to 120 °C. Maintain this temperature with vigorous stirring for exactly 3 hours. Causality: The high temperature and strong acid are required to cleave the bulky diphenylmethyl protecting group, generating diphenylmethyl bromide as a byproduct.

  • Phase Separation: Observe the reaction mixture; heating is complete when two distinct liquid phases have separated[7].

  • Concentration: Allow the mixture to cool to room temperature. Concentrate the reaction mixture to approximately one-third of its original volume using a rotary evaporator under reduced pressure.

  • Aqueous Dilution & Extraction: Dilute the concentrated oily residue with 500 mL of

    
    . Transfer to a separatory funnel.
    
  • Byproduct Removal: Wash the aqueous layer thoroughly with

    
     (3 x 300 mL). Causality: The ether washes selectively partition and remove the non-polar diphenylmethyl bromide byproduct, leaving the highly polar, zwitterionic phosphinic acid in the aqueous phase[7].
    
  • Isolation: Evaporate the aqueous layer to absolute dryness under reduced pressure to yield the crude racemic (1-amino-2-phenylethyl)phosphinic acid as an oily residue or off-white solid.

Protocol 2: Chiral Resolution

To isolate the biologically relevant (1R)-enantiomer, the racemate must be resolved.

  • Chiral Salt Formation: Dissolve the racemic mixture in a polar protic solvent (e.g., hot ethanol/water). Add 1.0 equivalent of a resolving agent, such as dibenzoyl-L-(+)-tartaric acid.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salts will precipitate at different rates based on their distinct solubility profiles.

  • Filtration and Liberation: Filter the formed crystals. Liberate the free (1R)-phosphinic acid by passing the redissolved salt through a strong cation-exchange resin (e.g., Dowex 50W), eluting with dilute ammonium hydroxide.

  • Verification: Confirm enantiomeric excess (ee > 99%) using chiral HPLC (e.g., C18 column, eluted with 30-50% acetonitrile-

    
     containing 0.05% TFA)[1].
    

G N1 Diphenylmethylamino- phosphonous acid precursor N2 Acidic Deprotection (48% HBr, 120°C, 3h) N1->N2 N3 Racemic (1-Amino-2-phenylethyl) phosphinic acid N2->N3 Cleavage of protecting groups N4 Chiral Resolution (e.g., (+)-Tartaric Acid / Chiral HPLC) N3->N4 N5 (1R)-Enantiomer (L-Phe mimic) N4->N5 Crystallization / Elution N6 (1S)-Enantiomer (D-Phe mimic) N4->N6 Mother Liquor Recovery

Figure 2: Workflow for the diastereoselective synthesis and resolution of (1-amino-2-phenylethyl)phosphinic acid.

Future Perspectives in Drug Development

The precise stereochemical control of (1-Amino-2-phenylethyl)phosphinic acid is currently driving innovations beyond traditional hypertension treatments (ACE inhibitors). Recent advancements utilize the (1R)-enantiomer in the synthesis of highly targeted Antibody-Drug Conjugates (ADCs) [6]. By incorporating this phosphinic acid into cytotoxic peptides (such as auristatin analogs), researchers can design payloads that are highly resistant to premature proteolytic degradation in systemic circulation, yet effectively inhibit cellular proliferation once internalized by tumor cells via antigen-specific binding[1].

References

  • Compound Details: [(1R)-1-amino-2-phenylethyl][(1S)-1-amino-2-phenylethyl]phosphinic acid. SureChEMBL. Available at: [Link]

  • Compound Details: bis(1-amino-2-phenylethyl)phosphinic acid. SureChEMBL. Available at:[Link]

  • Abdou, M.M., Dong, D., O'Neill, P.M., Amigues, E. and Matziari, M. (2023). Diastereoselective synthesis of a novel phosphinic peptide as ACE inhibitor: Fragment-based design approach. Arabian Journal of Chemistry, 16(2), 104499. Available at:[Link]

  • Synthesis of a new class of phosphinic derivatives as putative protease inhibitors. The University of Liverpool Repository. Available at: [Link]

  • Patients taking ACE inhibitors as a treatment for hypertension also experience unexpected positive effects. bioRxiv. Available at:[Link]

  • Cytotoxic peptides and conjugates thereof (WO2015095301A2). Google Patents.
  • Antibody drug conjugates (WO2016203432A1). Google Patents.

Sources

Methodological & Application

Application Note: High-Throughput Fluorometric Profiling of (1-Amino-2-phenylethyl)phosphinic Acid Inhibitory Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(1-Amino-2-phenylethyl)phosphinic acid is a highly potent, transition-state analog utilized in the targeted inhibition of zinc-dependent metalloproteases, most notably Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), and Angiotensin-Converting Enzyme (ACE)[1]. This application note details a robust, self-validating fluorometric methodology for quantifying its inhibitory potency (IC50 and Ki) across these primary targets. By moving away from legacy colorimetric methods and employing high-sensitivity kinetic fluorometry, researchers can eliminate background interference and accurately capture the tight-binding dynamics characteristic of phosphinic acid derivatives.

Mechanistic Rationale & Causality

To design an effective assay, one must first understand why (1-Amino-2-phenylethyl)phosphinic acid is used. The hydrolysis of peptide bonds by zinc metalloproteases proceeds via a high-energy tetrahedral intermediate. The phosphinic acid moiety (


) acts as a non-hydrolyzable isostere of this specific transition state[1].

The tetrahedral geometry of the phosphorus atom, combined with its electronegative oxygen atoms, perfectly coordinates the catalytic zinc ion (


) in the enzyme's active site, displacing the catalytic water molecule. Because enzymes have evolved to bind transition states with vastly higher affinity than their native substrates, this mechanism results in binding affinities that are orders of magnitude higher than standard competitive inhibitors.

The Causality of Pre-Incubation: Because transition-state analogs induce conformational changes in the enzyme to achieve this tight coordination, they often exhibit slow-binding kinetics. Therefore, the experimental design must incorporate a pre-incubation step. Failing to allow the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate addition will artificially inflate the apparent IC50 value, leading to severe false-negative assessments of potency[2].

Mechanism E Zinc Metalloprotease (APN / ACE) P Fluorescent Signal (Ex/Em Detection) E->P + Substrate (Hydrolysis) C Enzyme-Inhibitor Complex E->C + Inhibitor (Coordination) S Fluorogenic Substrate (e.g., Leu-AMC) S->P I Phosphinic Acid Inhibitor I->C C->P Blocked

Fig 1. Mechanistic principle of fluorometric inhibition assay for zinc metalloproteases.

Assay Design: A Self-Validating System

To ensure absolute trustworthiness, this protocol is structured as a self-validating system. A single raw fluorescence value is scientifically meaningless without proper contextual controls. Every 96-well assay plate must contain the following internal validations:

  • Background Control (Blank): Buffer + Substrate + Vehicle (No Enzyme). This quantifies substrate auto-hydrolysis and inherent background fluorescence, which must be subtracted from all other wells.

  • 100% Activity Control (Vehicle): Enzyme + Substrate + Vehicle (No Inhibitor). This establishes the maximum uninhibited initial velocity (

    
    ), serving as the denominator for all percentage inhibition calculations.
    
  • Positive Control: A well-characterized reference inhibitor (e.g., Bestatin for APN[2], Captopril for ACE[3]) to validate enzyme sensitivity, reagent integrity, and assay reproducibility across different days.

Kinetic vs. Endpoint Readouts: We mandate kinetic readouts over endpoint readouts. Endpoint assays are vulnerable to signal plateauing due to substrate depletion or product inhibition. By continuously monitoring fluorescence over 30–60 minutes, we isolate the linear phase of the reaction to accurately calculate the initial velocity (


), ensuring strict adherence to steady-state Michaelis-Menten kinetics.

Quantitative Data & Parameter Summary

ParameterAminopeptidase N (APN) AssayAngiotensin-Converting Enzyme (ACE) Assay
Target Enzyme Recombinant Human APN (CD13)Rabbit Lung ACE / Recombinant Human ACE
Preferred Substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)Abz-Gly-Phe(NO2)-Pro (FRET Substrate)
Excitation / Emission Ex: 380 nm / Em: 460 nmEx: 320 nm / Em: 420 nm
Positive Control Inhibitor Bestatin (Standard APN inhibitor)Captopril (Standard ACE inhibitor)
Inhibitor Conc. Range 0.1 nM – 100 µM (Serial 3-fold dilutions)0.1 nM – 100 µM (Serial 3-fold dilutions)
Buffer System 50 mM Tris-HCl, pH 7.4100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.5

Detailed Experimental Protocols

Workflow step1 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) step2 2. 96-Well Plate Setup (Buffer + Inhibitor + Enzyme) step1->step2 step3 3. Pre-Incubation (10-15 min at 37°C) step2->step3 step4 4. Substrate Addition (Initiate Reaction) step3->step4 step5 5. Kinetic Readout (Continuous Ex/Em monitoring) step4->step5 step6 6. Data Analysis (Calculate IC50 & % Inhibition) step5->step6

Fig 2. Step-by-step workflow for the high-throughput 96-well fluorometric inhibition assay.

Protocol A: Aminopeptidase N (APN) Fluorometric Inhibition Assay

This methodology utilizes L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)[4]. Cleavage of the amide bond by APN releases the highly fluorescent AMC fluorophore.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare Assay Buffer (50 mM Tris-HCl, pH 7.4). Dilute Recombinant Human APN to a working concentration of 0.5 µg/mL. Prepare a 10 mM stock of (1-Amino-2-phenylethyl)phosphinic acid in DMSO, followed by 10-point 3-fold serial dilutions in Assay Buffer (keep final DMSO concentration ≤ 1%).

  • Plate Setup: In a black, flat-bottom 96-well microplate, add 40 µL of Assay Buffer to all wells. Add 10 µL of the inhibitor dilutions to the test wells. Add 10 µL of vehicle (1% DMSO in buffer) to the 100% Activity and Blank wells.

  • Enzyme Addition: Add 40 µL of the APN enzyme solution to all wells except the Blank wells (add 40 µL buffer instead).

  • Pre-Incubation (Critical): Incubate the plate in the dark at 37°C for exactly 15 minutes to allow the transition-state analog to coordinate the zinc ion and reach equilibrium.

  • Reaction Initiation: Rapidly add 10 µL of 500 µM Leu-AMC substrate to all wells using a multichannel pipette (Final substrate concentration = 50 µM).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure fluorescence continuously (Ex: 380 nm / Em: 460 nm) every 60 seconds for 30 minutes.

Protocol B: Angiotensin-Converting Enzyme (ACE) FRET Assay

This assay utilizes the internally quenched fluorescent substrate Abz-Gly-Phe(NO2)-Pro[5]. Cleavage by ACE separates the Abz fluorophore from the NO2 quencher, restoring fluorescence.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare ACE Assay Buffer (100 mM Tris-HCl, 50 mM NaCl, 10 µM ZnCl2, pH 7.5). Dilute ACE enzyme to 2 mU/well. Dilute the phosphinic acid inhibitor identically to Protocol A.

  • Plate Setup: To a black 96-well plate, add 40 µL of ACE Assay Buffer and 10 µL of inhibitor (or vehicle for controls).

  • Enzyme Addition: Add 40 µL of the ACE enzyme solution to test and 100% Activity wells. Add 40 µL buffer to Blank wells.

  • Pre-Incubation: Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of 200 µM Abz-Gly-Phe(NO2)-Pro substrate to all wells (Final concentration = 20 µM).

  • Kinetic Readout: Measure fluorescence continuously (Ex: 320 nm / Em: 420 nm) every 60 seconds for 45 minutes at 37°C.

Data Analysis & Causality of Calculations

Extract the raw fluorescence units (RFU) over time. Plot RFU vs. Time for each well and perform linear regression on the initial linear portion of the curve (typically the first 10-15 minutes) to determine the initial velocity (


, slope).

Calculate the precise percentage of inhibition using the self-validating control data:



Plot the % Inhibition against the


 of the inhibitor concentration. Use non-linear regression (four-parameter logistic curve) in software such as GraphPad Prism to derive the absolute 

value.

References

  • Title: SYNTHESIS OF A NEW CLASS OF PHOSPHINIC DERIVATIVES AS PUTATIVE PROTEASE INHIBITORS Source: The University of Liverpool Repository URL
  • Title: Aminopeptidase N (APN/CD13) Activity Assay Kit (Fluorometric)
  • Title: A fluorescence-based protocol for quantifying angiotensin-converting enzyme activity Source: ResearchGate URL
  • Title: Direct spectrophotometric measurement of angiotensin I-converting enzyme inhibitory activity for screening bioactive peptides Source: Ovid URL
  • Title: Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases Source: PMC - NIH URL

Sources

Application Note: HPLC Strategies for Purification and Enantioseparation of (1-Amino-2-phenylethyl)phosphinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecule Profile[1]

(1-Amino-2-phenylethyl)phosphinic acid (often abbreviated as Phe-P(H) or 1-amino-2-phenylethylphosphonous acid) is a critical phenylalanine mimetic where the planar carboxyl group is replaced by a tetrahedral phosphinic acid moiety (


).

Unlike aminophosphonic acids (which are diacids), this phosphinic analog is a monoacid , making it isosteric and isoelectronic with the parent amino acid, Phenylalanine. It acts as a transition-state analog inhibitor for metalloproteases, specifically Leucine Aminopeptidase (LAP) and other zinc-dependent enzymes.

Physicochemical Profile[1][2][3][4][5][6][7][8]
  • Structure: Zwitterionic

    
    -amino acid analog.
    
  • Polarity: Highly polar, amphoteric.

  • Solubility: Soluble in water, dilute acid/base; sparingly soluble in pure methanol/acetonitrile; insoluble in non-polar organics (hexane, DCM).

  • Chirality: One stereogenic center (

    
    -carbon). The biological activity is typically restricted to the (
    
    
    
    )-enantiomer (analogous to L-Phenylalanine).
  • UV Absorbance: Weak chromophore (Phenyl ring)

    
     nm; End-absorption at 210–220 nm is stronger but prone to solvent noise.
    

Core Directive: Analytical & Preparative Strategy

The purification of this molecule presents two distinct challenges:

  • Polarity: It retains poorly on standard C18 columns without specific additives.

  • Enantiomeric Purity: Synthetic routes (e.g., amidoalkylation of hypophosphorous acid) often yield racemates requiring resolution.

This guide outlines a three-tier approach :

  • RP-HPLC (Achiral): For chemical purity and reaction monitoring.

  • Chiral HPLC: For enantiomeric excess (ee) determination.

  • Preparative Workflow: For isolation of the target compound from crude mixtures.[1][2]

Protocol 1: Achiral Purity Analysis (RP-HPLC)

Objective: Quantify chemical purity and separate synthetic byproducts (e.g., unreacted benzaldehyde, hypophosphorous acid).

Mechanistic Insight

Standard C18 columns often fail to retain zwitterionic amino acids. To achieve retention, we must suppress the ionization of the acidic group (using low pH) or use an ion-pairing mechanism. Given the phenyl ring's hydrophobicity, a low pH mobile phase is sufficient to protonate the phosphinic group (


), rendering the molecule less polar and allowing interaction with the C18 phase.
Detailed Methodology
ParameterSpecification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

mm, 3.5 or 5

m.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).
Mobile Phase B 0.1% TFA in Acetonitrile (MeCN).
Flow Rate 1.0 mL/min.
Temperature 30°C.
Detection UV @ 215 nm (primary), 254 nm (secondary).
Injection Vol 5–10

L.

Gradient Program:

  • 0–2 min: 2% B (Isocratic hold to elute salts/hypophosphite).

  • 2–15 min: 2%

    
     40% B (Linear gradient).
    
  • 15–18 min: 40%

    
     95% B (Wash).
    
  • 18–22 min: 2% B (Re-equilibration).

Expected Results:

  • Hypophosphorous acid: Elutes at void volume (

    
    ).
    
  • Target Phe-P(H): Elutes at ~6–8 minutes.

  • Benzaldehyde/Imine intermediates: Elute late (>12 mins).

Protocol 2: Enantioseparation (Chiral HPLC)

Objective: Determine the Enantiomeric Excess (ee) of the synthesized product.

Mechanistic Insight

Derivatization (e.g., with Marfey's reagent) is time-consuming. Direct resolution is preferred.

  • Crown Ether Columns (Crownpak): The "Gold Standard" for underivatized

    
    -amino acids. The chiral crown ether moiety forms a host-guest complex specifically with the primary ammonium group (
    
    
    
    ) of the analyte. This requires an acidic mobile phase to ensure the amine is protonated.
Detailed Methodology (Direct Analysis)
ParameterSpecification
Column Daicel Crownpak CR-I(+) (150

3.0 mm, 5

m).
Mobile Phase Aqueous Perchloric Acid (pH 1.5 to 2.0). Preparation: Add 1.63 g of 60%

to 1 L ultrapure water.
Modifier Methanol (0–15% v/v) can be added to reduce retention if necessary, but pure aqueous acid is often best for resolution.
Flow Rate 0.4 mL/min (Lower flow rate due to high viscosity/pressure of aqueous phases).
Temperature 25°C (Lower temperature often improves resolution in inclusion complexes).
Detection UV @ 210 nm.

Self-Validating Check:

  • Inject a racemic standard first to establish separation.

  • If peaks overlap, decrease temperature to 10°C.

  • Note: Crownpak columns are sensitive. Do not use amine modifiers (TEA) or high pH.

Protocol 3: Preparative Purification Workflow

Objective: Isolate gram-scale quantities of pure (1-Amino-2-phenylethyl)phosphinic acid from crude reaction mixtures.

Workflow Visualization

The following diagram illustrates the logical flow from crude synthesis to pure isolate, highlighting the critical decision points.

PurificationWorkflow Crude Crude Reaction Mixture (Target + Salts + Organics) Extraction Lipophilic Wash (DCM/Ether Extraction) Crude->Extraction Remove non-polar byproducts AqueousPhase Aqueous Phase (Contains Target) Extraction->AqueousPhase Target is water soluble CationExchange Cation Exchange (Dowex 50W) Load @ pH 1 -> Elute w/ NH4OH AqueousPhase->CationExchange Desalting & Purification Evaporation Evaporation to Dryness (Remove NH3) CationExchange->Evaporation PrepHPLC Prep RP-HPLC (C18, 0.1% TFA) Evaporation->PrepHPLC Polishing Step Lyophilization Lyophilization (Final Powder) PrepHPLC->Lyophilization

Figure 1: Purification workflow for zwitterionic phosphinic acid analogs.

Step-by-Step Preparative Protocol

Step 1: Cation Exchange Chromatography (Desalting & Bulk Purification) This step removes inorganic phosphorus species (hypophosphite/phosphite) which are anionic or neutral at acidic pH, while the amino acid binds to the resin.

  • Resin: Dowex 50W-X8 (H+ form), 200–400 mesh.

  • Loading: Dissolve crude residue in water (pH adjusted to ~1.5 with HCl). Load onto the column.

  • Wash: Flush with 3–5 column volumes (CV) of distilled water. The target stays bound; inorganic acids and neutral organics wash through.

  • Elution: Elute with 1.0 M

    
     (or Pyridine/Water if volatile buffer is preferred).
    
  • Monitoring: Collect fractions. Spot on TLC (ninhydrin stain) to detect the amino acid.

  • Workup: Evaporate ammoniacal fractions to dryness to remove excess ammonia.

Step 2: Preparative RP-HPLC (Polishing) If the ion-exchange product requires higher purity (>98%):

  • Column: Prep C18 (

    
     mm, 10 
    
    
    
    m).
  • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

  • Gradient: 0% to 30% B over 30 minutes.

  • Collection: Collect peak based on UV signal.

  • Salt Removal: The product will be a TFA salt. To obtain the zwitterion, pass through a weak anion exchanger or repeat the cation exchange elution step using volatile pyridine buffer.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Fronting Sample Overload or Solubility IssuesReduce injection volume. Ensure sample is dissolved in mobile phase A (not pure MeCN).
Peak Tailing Secondary Interactions with SilanolsIncrease TFA concentration to 0.1% or add 10 mM Ammonium Acetate (if using MS).
No Retention (RP) Phase Collapse or IonizationEnsure organic content is at least 2% at start. Verify pH is < 2.5 to suppress phosphinic acid ionization.
Poor Chiral Resolution Temperature too highLower column oven temperature to 10–15°C.

References

  • Kafarski, P., & Lejczak, B. (1991). Aminophosphonic Acids: Chemistry and Biological Activity. Phosphorus, Sulfur, and Silicon and the Related Elements. Link

  • Hyun, M. H., et al. (2003).

    
    -amino acid derivatives on a crown ether-based chiral stationary phase. Journal of Chromatography A. Link
    
  • Daicel Corporation. (2020). Crownpak CR-I(+) Application Guide for Amino Acids. Chiral Technologies. Link

  • Baylis, E. K., et al. (1984). 1-Aminoalkylphosphonous acids.[3][2][4][5][6] Part 1. Isosteres of the protein amino acids. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Petritis, K., et al. (2000). Ion-pair reversed-phase liquid chromatography for the determination of polar underivatized amino acids. Journal of Chromatography A. Link

Sources

Application Notes & Protocols: (1-Amino-2-phenylethyl)phosphinic Acid in Metalloprotease Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metalloproteases and the Need for Precision Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] This function is fundamental to a host of physiological processes, including embryonic development, wound healing, and angiogenesis.[1][2][3] However, the dysregulation of MMP activity is a hallmark of numerous pathologies, such as cancer metastasis, arthritis, cardiovascular diseases, and neurodegenerative disorders.[1][4][5][6][7] This pathological involvement makes MMPs significant targets for therapeutic intervention.

The development of potent and selective inhibitors is paramount for both studying the specific roles of individual MMPs and for creating targeted therapies. Among the various classes of inhibitors, phosphinic peptides have emerged as exceptionally valuable tools.[8][9][10][11][12] These compounds are designed as transition-state analogues, mimicking the tetrahedral intermediate of peptide bond hydrolysis.[8][11][12] This mechanism-based design results in high-affinity binding and potent inhibition.[8][10][13]

This guide focuses on (1-Amino-2-phenylethyl)phosphinic acid , a phosphinic analogue of the amino acid phenylalanine. We will explore its application as a core scaffold in the design and execution of metalloprotease research, providing detailed protocols and expert insights for its use in enzyme characterization, inhibitor screening, and structure-activity relationship (SAR) studies.

Mechanism of Action: A Transition-State Analogue

(1-Amino-2-phenylethyl)phosphinic acid and its peptide derivatives function as highly effective inhibitors by mimicking the transition state of substrate hydrolysis. The core of their inhibitory power lies in two key structural features:

  • The Phosphinic Acid Moiety: This group is a bioisostere of the tetrahedral gem-diol intermediate formed during peptide bond cleavage.[8][11] Its geometry is ideal for interacting with the enzyme's active site, and the negatively charged oxygen atoms act as powerful ligands, chelating the catalytic zinc ion (Zn²⁺) in a bidentate manner.[8][10] This strong interaction effectively locks the inhibitor in the active site, preventing substrate binding.

  • The Phenylalanine Analogue Structure: The (1-Amino-2-phenylethyl) portion mimics a phenylalanine residue. In the context of a peptide substrate, this residue would occupy a specific subsite of the enzyme's active site. For inhibitors, this side chain is crucial for determining specificity. It typically interacts with the S1' pocket of the metalloprotease, a key specificity-determining region. Enzymes that preferentially cleave after hydrophobic residues will show a higher affinity for this phenylalanine-like motif.

This dual-interaction mechanism—zinc chelation and subsite binding—is what confers both high potency and the potential for selectivity upon this class of inhibitors.

Mechanism_of_Action cluster_Enzyme Metalloprotease Active Site Enzyme S1' Pocket (Specificity) Catalytic Site Zinc Zn²⁺ Inhibitor Phenylethyl Side Chain Phosphinic Acid Moiety Inhibitor:p1->Enzyme:s Inhibitor:po->Zinc Bidentate Chelation

Caption: Mechanism of inhibition by a (1-Amino-2-phenylethyl)phosphinic acid derivative.

Application Note 1: Determination of Inhibitory Potency (IC₅₀)

The first step in characterizing any inhibitor is to determine its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. A fluorogenic substrate assay is the most common and robust method for this determination.

Causality Behind Experimental Choices:
  • Fluorogenic Substrate: We use a peptide substrate flanked by a fluorophore (e.g., Mca) and a quencher (e.g., Dnp).[14] In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by the metalloprotease, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This provides a direct, real-time readout of enzyme activity.

  • Buffer Composition: The choice of buffer (e.g., Tris-HCl) and additives is critical. CaCl₂ is included because MMPs are calcium-dependent for stability. A detergent like Brij-35 is often added to prevent aggregation of the enzyme or inhibitor.

  • Enzyme and Substrate Concentrations: The substrate concentration is typically set at or near its Michaelis-Menten constant (Kₘ). This ensures the assay is sensitive to competitive inhibitors and that the initial reaction velocity is linear and measurable. The enzyme concentration is chosen to yield a robust signal within a reasonable timeframe (e.g., 15-30 minutes).

Experimental Protocol: IC₅₀ Determination

This protocol provides a framework for determining the IC₅₀ of (1-Amino-2-phenylethyl)phosphinic acid or its derivatives against a target metalloprotease (e.g., MMP-13).

Materials:

  • Recombinant human metalloprotease (e.g., MMP-13)

  • (1-Amino-2-phenylethyl)phosphinic acid inhibitor

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~325 nm, Emission: ~395 nm)

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 pM). It is critical to maintain a consistent final DMSO concentration (e.g., ≤1%) across all wells to avoid solvent effects.

  • Reaction Setup: In the 96-well plate, add the following to each well in triplicate:

    • 50 µL of Assay Buffer

    • 10 µL of the appropriate inhibitor dilution (or DMSO for the 100% activity control).

    • 20 µL of the pre-diluted enzyme solution (e.g., final concentration of 1-5 nM).

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for slow-binding inhibitors.[15]

  • Initiate Reaction: Add 20 µL of the fluorogenic substrate (e.g., final concentration of 10 µM) to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Caption: Workflow for determining the IC₅₀ of a metalloprotease inhibitor.

Application Note 2: Kinetic Characterization and Selectivity Profiling

While IC₅₀ is a useful measure of potency, it is dependent on assay conditions. A more fundamental parameter is the inhibition constant (Kᵢ), which reflects the intrinsic affinity of the inhibitor for the enzyme. Furthermore, assessing an inhibitor's activity against a panel of related enzymes is crucial to determine its selectivity profile.

Data Presentation: Potency and Selectivity

(1-Amino-2-phenylethyl)phosphinic acid serves as a scaffold. By modifying its structure, researchers can tune its potency and selectivity. The data below is illustrative of how results from such studies are typically presented.

Compound/ScaffoldP1' ModificationTarget MMPKᵢ (nM)[15][16]Selectivity vs. MMP-1 (Fold)
Scaffold A PhenylethylMMP-134.5270
Scaffold APhenylethylMMP-112151
Scaffold APhenylethylMMP-3>10,000>2222
Scaffold B Long aryl-alkylMMP-21.2N/A
Scaffold BLong aryl-alkylMMP-90.8N/A
Scaffold BLong aryl-alkylMMP-142.5N/A

This table contains representative data derived from literature on phosphinic peptide inhibitors to illustrate the concept.[17][18]

Protocol: Kᵢ Determination for a Competitive Inhibitor

For inhibitors that act competitively, the Kᵢ can be determined from the IC₅₀ value using the Cheng-Prusoff equation , provided the substrate concentration and its Kₘ value are known.

Prerequisites:

  • The IC₅₀ value determined as described in Application Note 1.

  • The Michaelis-Menten constant (Kₘ) of the substrate for the enzyme, determined from a separate substrate saturation experiment.

Equation: Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))

Where:

  • [S] is the concentration of the substrate used in the IC₅₀ assay.

  • Kₘ is the Michaelis-Menten constant for the substrate.

Procedure:

  • Determine Kₘ: Measure the initial reaction velocity at various substrate concentrations while keeping the enzyme concentration constant. Plot velocity vs. substrate concentration and fit the data to the Michaelis-Menten equation to obtain the Kₘ value.

  • Determine IC₅₀: Follow the protocol in Application Note 1, ensuring the substrate concentration [S] is accurately known.

  • Calculate Kᵢ: Apply the Cheng-Prusoff equation using the experimentally determined values.

Expert Insight: This method is valid for reversible, competitive inhibitors. Phosphinic peptides often exhibit slow, tight-binding kinetics, which may require more complex kinetic models (e.g., determining kₒₙ and kₒff) for a complete characterization.[3][15][16]

Application Note 3: A Scaffold for Structure-Activity Relationship (SAR) Studies

(1-Amino-2-phenylethyl)phosphinic acid is not just an inhibitor but a valuable chemical tool for probing enzyme structure and function. It serves as a foundational scaffold for SAR studies, where systematic chemical modifications are made to understand how different parts of the inhibitor contribute to binding affinity and selectivity.[17][19][20]

Logical Framework for SAR:

The goal is to optimize interactions with the enzyme's specificity pockets (S-pockets).[8]

  • Probing the S1' Pocket: The phenylethyl group of the parent compound interacts with the S1' pocket. Modifications here (e.g., adding substituents to the phenyl ring, changing its size) can dramatically alter potency and selectivity.[18]

  • Exploring S2', S2, etc.: By synthesizing phosphinic pseudotripeptides, additional side chains can be introduced to interact with other pockets (S2', S2, etc.), further refining the inhibitor's profile.[17][19] This rational design approach, often guided by computational modeling and X-ray crystallography, is a cornerstone of modern drug discovery.[8][9][21]

SAR_Cycle cluster_Design Design & Synthesis cluster_Test Screening & Analysis cluster_Optimize Optimization A Start with Scaffold: (1-Amino-2-phenylethyl) phosphinic acid B Synthesize Analogue Library (Modify P1', P2, etc.) A->B C Determine IC₅₀ / Kᵢ (Application Notes 1 & 2) B->C Test D Profile for Selectivity (Panel of Metalloproteases) C->D E Analyze Data: Identify Potency & Selectivity Trends D->E F Computational Modeling (Optional) E->F Analyze G Identify Key Interactions (e.g., S1' Pocket Binding) F->G H Design Next-Generation Analogues G->H H->B Iterate

Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

(1-Amino-2-phenylethyl)phosphinic acid is a powerful and versatile tool in the field of metalloprotease research. As a transition-state analogue inhibitor, it provides a robust starting point for understanding enzyme mechanisms and for developing novel therapeutics. The protocols and principles outlined in this guide demonstrate its utility in determining inhibitory potency, characterizing kinetic behavior, and serving as a foundational scaffold for the rational design of next-generation inhibitors with improved potency and selectivity. Its application continues to advance our understanding of the complex roles metalloproteases play in health and disease.

References

  • Optimization and Structure–Activity Relationships of Phosphinic Pseudotripeptide Inhibitors of Aminopeptidases That Generate Antigenic Peptides | Journal of Medicinal Chemistry - ACS Publications. (2016, September 8). ACS Publications. [Link]

  • Nagase, H., & Fields, G. B. (1996). Kinetic analysis of the inhibition of matrix metalloproteinases. PubMed. [Link]

  • Crawford, H. C., & Matrisian, L. M. (2023). Matrix metalloproteinase profiling and their roles in disease. RSC Publishing. [Link]

  • Georgiadis, D., Skoulikas, N., Papakyriakou, A., & Stratikos, E. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Pharmacology & Translational Science. [Link]

  • Georgiadis, D., Skoulikas, N., Papakyriakou, A., & Stratikos, E. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Publications. [Link]

  • Ramos-Kuri, M., et al. (2021). The Roles of Matrix Metalloproteinases and Their Inhibitors in Human Diseases. PMC. [Link]

  • Olson, M. W., et al. (1997). Kinetic analysis of the binding of human matrix metalloproteinase-2 and -9 to tissue inhibitor of metalloproteinase (TIMP)-1 and TIMP-2. PubMed. [Link]

  • Recent developments in the synthesis and applications of phosphinic peptide analogs. (2025, August 5). [Link]

  • Crawford, H. C., & Matrisian, L. M. (2023). Matrix metalloproteinase profiling and their roles in disease. RSC Publishing. [Link]

  • Kim, J., et al. (2021). The Role of Matrix Metalloproteinase in Inflammation with a Focus on Infectious Diseases. PMC. [Link]

  • Laronha, H., & Caldeira, J. (2020). Biological role of matrix metalloproteinases: a critical balance. International Journal of Molecular Sciences. [Link]

  • Georgiadis, D., et al. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. PubMed. [Link]

  • Dive, V., et al. (2014). Phosphinic peptides as potent inhibitors of zinc-metalloproteases. PubMed. [Link]

  • Georgiadis, D., et al. (2016). Optimization and Structure–Activity Relationships of Phosphinic Pseudotripeptide Inhibitors of Aminopeptidases That Generate Antigenic Peptides. Journal of Medicinal Chemistry. [Link]

  • Yiotakis, A., et al. (2004). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. ResearchGate. [Link]

  • Georgiadis, D., et al. (1998). RXP 407, a phosphinic peptide, is a potent inhibitor of angiotensin I converting enzyme able to differentiate between its two active sites. PMC. [Link]

  • Brown, S., et al. (2005). Potent mechanism-based inhibitors for matrix metalloproteinases. PubMed - NIH. [Link]

  • Georgiadis, D., et al. (2021). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. NKUA research material. [Link]

  • Verma, R. P., & Hansch, C. (2020). Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics. PMC. [Link]

  • Yiotakis, A., et al. (2004). Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Scilit. [Link]

  • Vassiliou, S., et al. (2001). Phosphinic Pseudo-Tripeptides as Potent Inhibitors of Matrix Metalloproteinases: A Structure−Activity Study. Journal of Medicinal Chemistry. [Link]

  • Lauer-Fields, J. L., et al. (2001). Kinetic Analysis of Matrix Metalloproteinase Activity Using Fluorogenic Triple-Helical Substrates. Biochemistry. [Link]

  • Metalloprotease inhibitor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Reiter, L. A., et al. (1999). Inhibition of MMP-1 and MMP-13 with phosphinic acids that exploit binding in the S2 pocket. PubMed. [Link]

  • Moy, F. J., et al. (2003). Phosphinic acid-based MMP-13 inhibitors that spare MMP-1 and MMP-3. PubMed. [Link]

Sources

Cell-based assays for evaluating cytotoxicity of phosphinic acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Evaluation of Phosphinic Acid Derivative Cytotoxicity

Part 1: Introduction & Strategic Overview

The Challenge of Phosphinic Acid Derivatives Phosphinic acid derivatives (e.g.,


-aminophosphinic acids) are potent bioisosteres of amino acids and peptides. They are widely investigated as metalloprotease inhibitors, neuroactive agents, and anticancer drugs. However, their unique physicochemical properties—specifically their acidity (

~1–3) and metal-chelating ability—introduce significant artifacts into standard cell-based assays.

Why Standard Protocols Fail

  • pH Interference: High concentrations of phosphinic derivatives can overwhelm the buffering capacity of culture media (e.g., DMEM/RPMI), shifting the pH. This causes phenol red to turn yellow, mimicking the acidification seen in metabolically active cultures, or altering the spectral properties of colorimetric dyes like MTT.[1][2]

  • Metal Chelation: These compounds can chelate divalent cations (

    
    , 
    
    
    
    ), potentially inhibiting assay enzymes (e.g., LDH) or stripping essential ions from the media, causing "false" cytotoxicity.
  • Redox Artifacts: While less common than with thiols, certain phosphorus-hydrogen bonds can chemically reduce tetrazolium salts (MTT/MTS) in the absence of cells, leading to false-negative toxicity results (i.e., the compound generates signal, masking cell death).

The Solution: A Multi-Parametric Approach To ensure data integrity, we utilize a "Triangulation Strategy" combining metabolic activity, membrane integrity, and apoptotic markers.

Part 2: Strategic Workflow (Visualization)

The following flowchart illustrates the decision logic for evaluating these specific compounds, integrating checkpoints for pH and chemical interference.

G Start Compound Preparation (Phosphinic Acid Derivative) pH_Check CRITICAL: pH Adjustment (Buffer to pH 7.4) Start->pH_Check Interference_Ctrl Cell-Free Interference Control (Compound + Assay Reagent) pH_Check->Interference_Ctrl Assay_Select Assay Selection Strategy Interference_Ctrl->Assay_Select No Auto-Reduction Path_Metabolic Metabolic Activity (WST-8 / CCK-8) Assay_Select->Path_Metabolic Primary Screen Path_Membrane Membrane Integrity (LDH Release) Assay_Select->Path_Membrane Confirm Lysis Path_Mech Mechanism (Caspase 3/7 Glo) Assay_Select->Path_Mech Mode of Death Analysis Data Triangulation & IC50 Calculation Path_Metabolic->Analysis Path_Membrane->Analysis Path_Mech->Analysis

Caption: Experimental workflow for phosphinic acid cytotoxicity testing, emphasizing critical pH buffering and interference controls.

Part 3: Critical Pre-Assay Preparation

Objective: Neutralize acidity to prevent non-specific toxicity and assay interference.

  • Stock Solution: Dissolve the phosphinic acid derivative in DMSO or sterile water.

    • Note: If using DMSO, keep final concentration <0.5% in the well.[3]

  • pH Adjustment (The "Titration" Step):

    • Dilute the compound to the highest test concentration (e.g., 100 µM) in the complete culture medium.

    • Visual Check: If the medium turns yellow (acidic shift of phenol red), titrate with 1N NaOH or HEPES buffer until the color matches the vehicle control (pH ~7.4).

    • Why? Cells die rapidly at pH < 6.5. Without this step, you are measuring acid toxicity, not drug pharmacology.

Part 4: Validated Experimental Protocols

Protocol A: Metabolic Competence (WST-8 / CCK-8)

Superior to MTT for acidic compounds because it requires no solubilization (avoiding precipitate issues) and operates at a pH range where formazan is soluble.

Materials:

  • Cell Line (e.g., MCF-7, PC-12)

  • CCK-8 Reagent (Water Soluble Tetrazolium-8)

  • 96-well clear bottom plates

Step-by-Step:

  • Seeding: Plate cells (5,000–10,000/well) in 100 µL medium. Incubate 24h for attachment.

  • Treatment: Remove old medium. Add 100 µL of pH-adjusted compound dilutions.

    • Controls: Vehicle (DMSO), Positive Control (Triton X-100), Cell-Free Blank (Medium + Compound + CCK-8).

  • Incubation: Incubate for 24–72 hours at 37°C, 5%

    
    .
    
  • Development: Add 10 µL of CCK-8 reagent directly to each well.

  • Read: Incubate 1–4 hours. Measure Absorbance at 450 nm .

  • Correction: Subtract the Cell-Free Blank OD from the Treatment OD to correct for any chemical reduction of the dye by the phosphinic group.

Protocol B: Membrane Integrity (LDH Release)

Essential for distinguishing cytostatic effects (growth arrest) from cytotoxic effects (necrosis).

Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon membrane rupture.

Step-by-Step:

  • Setup: Perform in parallel with Protocol A (can use the same supernatant).

  • Harvest: After treatment incubation, centrifuge the plate at 250 x g for 4 mins to pellet debris.

  • Transfer: Move 50 µL of supernatant to a new clear 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Diaphorase/NAD+/Tetrazolium).

  • Incubation: Incubate 30 mins at Room Temperature in the dark .

  • Stop: Add 50 µL Stop Solution (1N HCl).

  • Read: Measure Absorbance at 490 nm .

  • Calculation:

    
    
    
Protocol C: Apoptosis Verification (Caspase 3/7 Luminescence)

Used to confirm if the phosphinic derivative induces programmed cell death rather than necrosis.

Step-by-Step:

  • Reagent Prep: Equilibrate Caspase-Glo 3/7 reagent to room temperature.

  • Addition: Add 100 µL of reagent directly to the cells in 100 µL culture medium (1:1 ratio).

  • Lysis: Shake plate at 300–500 rpm for 30 seconds.

  • Incubation: Incubate 1 hour at RT to stabilize the luminescent signal.

  • Read: Measure Luminescence (RLU) on a plate reader.

Part 5: Data Presentation & Analysis

Quantitative Summary Table Organize your data to highlight potency and selectivity.

Compound IDAssayIC50 / EC50 (µM)MechanismNotes
Phosphinic-A1 WST-8 (Viability)12.5 ± 1.2Metabolic InhibitionpH adjustment required
Phosphinic-A1 LDH (Necrosis)> 100Low NecrosisCytostatic profile
Phosphinic-A1 Caspase 3/7High SignalApoptosis5-fold increase vs Ctrl
Doxorubicin WST-80.5 ± 0.1ReferencePositive Control

Interpretation Logic:

  • High Viability Drop + Low LDH Release: Indicates Growth Arrest (Cytostasis) or early Apoptosis.

  • High Viability Drop + High LDH Release: Indicates Necrosis (Acute Toxicity).

  • High Caspase Signal: Confirms Apoptosis .

Part 6: Troubleshooting Guide

ObservationProbable CauseCorrective Action
Medium turns yellow immediately upon drug addition Acidic pH of phosphinic derivativeBuffer stock with HEPES or neutralize with NaOH before adding to cells.
High background in Cell-Free Blank (WST-8) Chemical reduction of tetrazolium by P-H bondUse a non-redox assay like CellTiter-Glo (ATP) or Resazurin.
Precipitate forms in wells Low solubility of lipophilic derivativesCheck solubility limit; use BSA in medium to solubilize; wash cells before adding dye.
Inconsistent LDH results Metal chelation inhibiting LDH enzymeEnsure medium contains excess

or validate enzyme activity with pure LDH + compound.

References

  • Kafarski, P., & Lejczak, B. (2001). Aminophosphonic acids of potential medical importance. Current Medicinal Chemistry, 8(12), 1683-1713. Link

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

  • Stockert, J. C., et al. (2018). MTT assay for cell viability: Intracellular localization of the formazan product is in lipid droplets. Acta Histochemica, 120(8), 687-693. Link

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.[4] Nature Protocols, 1(3), 1112-1116. Link

  • Nagy, A., et al. (2019). Cytotoxic Activity of α-Aminophosphonic Derivatives. Molecules, 24(19), 3566. Link

Sources

Application Note: Quantitative Analysis of (1-Amino-2-phenylethyl)phosphinic Acid (PheP) by HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the quantification of (1-Amino-2-phenylethyl)phosphinic acid (PheP), a transition-state analog and potent metalloprotease inhibitor. Due to the zwitterionic and highly polar nature of PheP, traditional Reversed-Phase Chromatography (RPC) yields poor retention and peak shape. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with positive electrospray ionization (ESI+) tandem mass spectrometry (MS/MS) . The protocol achieves a Lower Limit of Quantification (LLOQ) of 5 ng/mL with a run time of 6.0 minutes, utilizing a simple protein precipitation extraction strategy that is directly compatible with HILIC initial conditions.

Introduction & Analytical Challenges

(1-Amino-2-phenylethyl)phosphinic acid (PheP) acts as a transition-state mimic for the hydrolysis of phenylalanyl peptides, making it a critical tool in studying enzymes like Leucine Aminopeptidase (LAP). Structurally, it resembles Phenylalanine but replaces the carboxylic acid with a phosphinic acid group (


).

Key Analytical Challenges:

  • Extreme Polarity: The presence of both a primary amine and a phosphinic acid group creates a zwitterion that elutes in the void volume of C18 columns.

  • Amphoteric Nature: The ionization state changes drastically with pH, requiring careful mobile phase buffering.

  • Lack of Chromophore: The molecule lacks extended conjugation, rendering UV detection insensitive and necessitating MS/MS.

Mechanistic Strategy: Why HILIC?

To overcome the "retention gap" of C18, this method employs Zwitterionic HILIC (ZIC-HILIC) . Unlike RPC, where water is the weak solvent, HILIC uses water as the strong solvent.[1] High organic starting conditions (high ACN) force the polar PheP to partition into the water-enriched layer on the stationary phase surface. This mechanism also aligns perfectly with protein precipitation (PPT) sample preparation, which generates high-organic supernatants, allowing direct injection without evaporation/reconstitution.

Method Development Decision Tree

The following logic flow illustrates the critical decision points that led to the selection of the HILIC-ESI(+) workflow.

MethodDevelopment Start Analyte: PheP (Zwitterionic, Polar) Pol Polarity Assessment: LogP < 0 Start->Pol ColSel Column Selection Pol->ColSel C18 C18 (RPC) Result: Void Elution ColSel->C18 HILIC HILIC (Zwitterionic) Result: Good Retention ColSel->HILIC IonMode Ionization Mode HILIC->IonMode NegMode ESI Negative (Phosphinic acid deprotonation) IonMode->NegMode Lower Sensitivity for Zwitterions PosMode ESI Positive (Amine protonation) IonMode->PosMode High Sensitivity (Benzyl/Amine) MP Mobile Phase pH PosMode->MP Acidic Acidic (pH 3.5) Protonates Amine -> [M+H]+ MP->Acidic

Caption: Decision matrix for selecting HILIC chromatography and ESI+ ionization based on the physicochemical properties of PheP.

Experimental Protocols

Chemicals and Reagents[2][3][4]
  • Analyte: (1-Amino-2-phenylethyl)phosphinic acid (PheP).

  • Internal Standard (IS): Phenylalanine-d5 (Phe-d5) is recommended as a structural surrogate due to the commercial scarcity of isotopically labeled PheP.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Formic Acid.

  • Buffer: 100 mM Ammonium Formate (stock).

Sample Preparation (Protein Precipitation)

This "Dilute-and-Shoot" approach minimizes handling errors and maximizes recovery.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (Phe-d5, 1 µg/mL).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The 1:4 ratio ensures sufficient protein removal while establishing an ~80% organic matrix, ideal for HILIC injection.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial containing a glass insert.

Liquid Chromatography Conditions[4][5][6]
  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).

  • Column: Merck SeQuant® ZIC®-HILIC (3.5 µm, 100 Å, 2.1 x 100 mm) or equivalent zwitterionic phase.

  • Column Temp: 35°C.

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Vol: 2-5 µL.

  • Mobile Phase A: 20 mM Ammonium Formate in Water, pH 3.5 (adj. with Formic Acid).[3][4]

  • Mobile Phase B: Acetonitrile.[1][5][2]

Gradient Table:

Time (min)% Mobile Phase B (ACN)State
0.090Initial Hold
1.090Isocratic Loading
4.040Elution Gradient
4.140Wash
4.290Re-equilibration
6.090End of Run

Technical Insight: The re-equilibration time in HILIC is critical. The water layer on the silica surface must re-establish. Do not shorten the 4.2–6.0 min window.

Mass Spectrometry Parameters[5][7][9]
  • Source: ESI Positive ([M+H]+).

  • Spray Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Nebulizer: 35 psi.

MRM Transitions (Selected Reaction Monitoring):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)RoleMechanism
PheP 186.1 120.1 15QuantifierLoss of H₃PO₂ (Phosphinic acid group)
PheP 186.1 91.1 25QualifierTropylium ion (Benzyl side chain)
Phe-d5 (IS) 171.2 125.2 15QuantifierLoss of HCOOH + NH₃ (Typical AA frag)

Note: The transition 186 -> 120 corresponds to the cleavage of the C-P bond, releasing the phosphinic moiety (66 Da) and leaving the immonium ion of the ethyl-benzene amine.

Fragmentation Pathway Visualization

Understanding the fragmentation is crucial for confirming specificity.

Fragmentation Parent Precursor [M+H]+ m/z 186.1 Frag2 Tropylium Ion m/z 91.1 (Qualifier) Parent->Frag2 High Energy Benzyl Cleavage Neutral1 Neutral Loss: H3PO2 (66 Da) Parent->Neutral1 C-P Cleavage Frag1 Product Ion m/z 120.1 (Quantifier) Neutral1->Frag1 Immonium Ion Formation

Caption: Proposed fragmentation pathway of PheP in ESI+ mode. The loss of the phosphinic acid group is the dominant channel.

Validation & Troubleshooting

Linearity and Range[5]
  • Range: 5 – 1000 ng/mL.

  • Fit: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    ; Accuracy ±15% (±20% at LLOQ).
    
Matrix Effects (Phospholipids)

HILIC separates phospholipids (which usually elute later or are washed off) better than C18 for polar analytes. However, monitor the Phosphatidylcholine transition (184 -> 184) to ensure no co-elution with PheP.

  • Troubleshooting: If suppression occurs, extend the isocratic hold at 90% B to 1.5 min to separate the analyte from the solvent front salts, or use a divert valve to send the first 1.0 min to waste.

Carryover

Phosphinic acids can chelate to stainless steel.

  • Mitigation: Use a needle wash solution of 10% Acetone / 45% ACN / 45% Water / 0.5% Formic Acid . The acid helps break ionic interactions; acetone helps solubilize hydrophobic contaminants. Passivate the LC system with phosphoric acid if peak tailing persists (though rare for HILIC).

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in determination of polar compounds. Analytical and Bioanalytical Chemistry. Link

  • Vassiliou, S., et al. (2018). The structure of the phosphinic acid analogue of homophenylalanyl-phenylalanine and inhibition constants. Drug Discovery Today. Link

  • Thermo Fisher Scientific. (2020). HILIC Separations: A Guide to Column Selection and Method Development. Link

  • Restek Corporation. (2021). Analysis of Amino Acids by LC-MS/MS: Strategies for Polar Compounds. Link

Sources

Advanced Derivatization Strategies for GC-MS Analysis of Aminophosphonic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The gas chromatography-mass spectrometry (GC-MS) analysis of aminophosphonic acids—such as the herbicide glyphosate, its primary metabolite aminomethylphosphonic acid (AMPA), and various synthetic pharmaceutical analogues—presents a significant analytical challenge. These compounds are inherently zwitterionic, highly polar, and non-volatile, making them completely unsuitable for direct GC injection[1].

To achieve successful volatilization, chromatographic resolution, and favorable mass spectrometric fragmentation, the polar functional groups (the primary/secondary amine and the dibasic phosphonic acid) must be masked. As a Senior Application Scientist, I approach derivatization not merely as a sample preparation step, but as a critical chemical transformation that dictates the sensitivity and reliability of the entire assay. The choice of derivatization chemistry—whether silylation, two-step esterification/acylation, or aqueous-phase chloroformate alkylation—must be tailored to the sample matrix, the required limit of quantification (LOQ), and the stability of the resulting derivatives[2].

Below is a comprehensive, self-validating guide to the three most robust derivatization workflows used in modern analytical laboratories.

Derivatization Decision Matrix

The physical state of your sample (aqueous vs. dry) is the primary variable dictating the optimal derivatization route. The following decision matrix illustrates the logical flow for selecting a protocol.

GCMS_Workflow Start Aminophosphonic Acid Sample MatrixCheck Assess Sample Matrix (Water Content) Start->MatrixCheck Aqueous Aqueous Matrix (Urine, Plasma, Water) MatrixCheck->Aqueous High Moisture Dry Dry Extract (Lyophilized/Evaporated) MatrixCheck->Dry Moisture-Free Aqueous->Dry Drying Step (N2 stream) Chloroformate Protocol III: Chloroformate Derivatization (In-situ, Biphasic) Aqueous->Chloroformate Direct Reaction Silylation Protocol I: Direct Silylation (BSTFA + 1% TMCS) Dry->Silylation Rapid Screening TwoStep Protocol II: Two-Step Derivatization (Esterification + Acylation) Dry->TwoStep High Stability Required GCMS GC-MS Analysis (SIM/MRM Mode) Chloroformate->GCMS Silylation->GCMS TwoStep->GCMS

Workflow for selecting the optimal GC-MS derivatization strategy for aminophosphonic acids.

Experimental Protocols & Mechanistic Insights

Protocol I: Direct Silylation (BSTFA + 1% TMCS)

Mechanistic Causality: Silylating reagents replace active protons with trimethylsilyl (TMS) groups. Because the phosphonic acid moiety (-PO(OH)₂) is sterically hindered, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used in conjunction with 1% Trimethylchlorosilane (TMCS). The TMCS acts as a critical Lewis acid catalyst, increasing the electrophilicity of the silicon center and driving the exhaustive silylation of both the amine and phosphonic acid groups.

Self-Validating QC Step: Monitor the ratio of di-TMS to tri-TMS derivatives in your chromatogram. A prominent di-TMS peak indicates incomplete reaction, usually due to residual moisture quenching the reagent into hexamethyldisiloxane (HMDS).

Step-by-Step Workflow:

  • Drying: Transfer 100 µL of the sample extract to a glass reaction vial. Evaporate to absolute dryness under a gentle stream of high-purity nitrogen at 40 °C.

  • Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and catalyst) and 100 µL of BSTFA + 1% TMCS.

  • Incubation: Seal the vial tightly with a PTFE-lined cap. Vortex for 10 seconds and incubate in a heating block at 70 °C for 45 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL directly into the GC-MS. Note: Analyze within 24 hours, as TMS derivatives are highly susceptible to hydrolytic degradation.

Protocol II: Two-Step Esterification and Acylation

Mechanistic Causality: To decouple the derivatization of the acidic and basic functional groups and achieve higher derivative stability, a two-stage approach is employed[1]. First, Fischer esterification using HCl/Methanol selectively converts the phosphonic acid into a dimethyl ester. Second, the primary/secondary amines are acylated using Trifluoroacetic anhydride (TFAA)[1]. This approach prevents column adsorption and yields highly stable derivatives suitable for large batch analyses[3].

Step-by-Step Workflow:

  • Esterification: To a completely dry sample residue, add 100 µL of 2 M HCl in methanol[1].

  • Heating: Seal the vial and heat at 80 °C for 60 minutes to ensure complete conversion to the phosphonate ester[1].

  • Evaporation: Cool the vial and evaporate the methanolic HCl to complete dryness under nitrogen[1].

  • Acylation: Add 100 µL of ethyl acetate and 50 µL of TFAA. Seal and heat at 60 °C for 30 minutes.

  • Reconstitution: Evaporate the excess TFAA under nitrogen (do not over-dry to avoid loss of volatile derivatives). Reconstitute the residue in 200 µL of anhydrous toluene, vortex vigorously, and transfer the organic layer to an autosampler vial[1].

Protocol III: Aqueous-Phase Chloroformate Derivatization

Mechanistic Causality: Alkyl chloroformates, such as Heptafluorobutyl chloroformate (HFBCF), offer a paradigm shift by enabling derivatization directly in aqueous matrices, bypassing tedious lyophilization[4]. Operating via a Schotten-Baumann mechanism, the chloroformate rapidly reacts with the amine to form a stable carbamate. Simultaneous dispersive liquid-liquid microextraction (DLLME) partitions the newly hydrophobic derivatives into an organic layer, providing a self-cleaning sample preparation step[4].

Step-by-Step Workflow:

  • Matrix Preparation: To 500 µL of aqueous sample (e.g., filtered urine or water), add 50 µL of pyridine and 100 µL of a water-miscible alcohol (e.g., methanol or heptafluorobutanol) to facilitate phosphonate esterification.

  • Extraction Solvent: Add 200 µL of isooctane or hexane.

  • Derivatization: Carefully add 25 µL of HFBCF. Caution: Reaction is exothermic and evolves CO₂.

  • Agitation: Vortex vigorously for 2 minutes to induce simultaneous derivatization and phase transfer[4].

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Extract the upper organic layer (isooctane) containing the derivatized aminophosphonic acids and transfer to a GC vial for immediate analysis[4].

Quantitative Data Presentation

To assist in method selection, the following table summarizes the quantitative and operational parameters of the three derivatization strategies based on field-proven laboratory data.

Derivatization StrategyTarget Functional GroupsReaction Temp & TimeMatrix ToleranceTypical YieldRelative Stability (Post-Prep)
Direct Silylation (BSTFA/TMCS)-NH₂, -PO(OH)₂, -COOH70 °C for 45 min< 0.1% Water> 90%< 24 hours (requires dry autosampler)
Two-Step (Esterification + Acylation)-PO(OH)₂ (Ester), -NH₂ (Amide)80 °C (60m) + 60 °C (30m)Strictly Anhydrous85 - 95%> 72 hours (Highly stable)
Chloroformate (HFBCF)-NH₂, -COOH, -PO(OH)₂Ambient for < 5 minHigh (Aqueous/Biofluids)80 - 90%~ 48 hours

References

  • Title: Application Notes: Analytical Methods for Quantifying [Amino(phenyl)
  • Title: Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples Source: ResearchGate URL
  • Title: Development of a method for the simultaneous determination of phosphoric and amino acid group containing pesticides by gas chromatography with mass-selective detection Source: ResearchGate URL
  • Title: Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications Source: NIH PMC URL
  • Title: TIC GC/MS chromatogram obtained by the nonchilar amino acid analysis in human serum Source: ResearchGate URL

Sources

Chiral Separation of (1-Amino-2-phenylethyl)phosphinic Acid Enantiomers by HPLC: A Comprehensive Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

(1-Amino-2-phenylethyl)phosphinic acid is a highly specialized, non-natural amino acid analogue where the planar carboxylic acid group of phenylalanine is replaced by a tetrahedral phosphinic acid moiety (


). In modern drug discovery, this structural substitution is highly prized. The phosphinic acid group acts as a non-hydrolyzable transition-state analogue for peptide bond cleavage, making it an exceptionally potent building block for metalloprotease inhibitors (e.g., leucine aminopeptidase, carboxypeptidase A) and as a cytotoxic payload component in Antibody-Drug Conjugates (ADCs) targeting tumor cell proliferation [1].

Because biological targets are inherently chiral, the stereochemistry at the


-carbon dictates pharmacological efficacy. Typically, the enantiomer mimicking the natural L-phenylalanine spatial arrangement exhibits orders of magnitude higher target affinity, while the antipode may cause off-target toxicity or remain inactive [2]. Consequently, the rigorous chiral resolution and enantiomeric excess (ee) determination of (1-amino-2-phenylethyl)phosphinic acid is a critical quality attribute (CQA) in pharmaceutical development.

This application note details the physicochemical logic, stationary phase selection, and validated High-Performance Liquid Chromatography (HPLC) protocols required to achieve baseline enantiomeric resolution of this challenging zwitterionic compound.

Physicochemical Challenges in Method Development

Traditional reversed-phase chromatography (e.g., C18) cannot resolve enantiomers without pre-column chiral derivatization (such as using Marfey's reagent or Mosher's acid chloride). However, direct chiral separation is preferred to avoid derivatization artifacts, kinetic resolution biases, and sample degradation.

Direct separation of (1-amino-2-phenylethyl)phosphinic acid presents three distinct chromatographic challenges:

  • Zwitterionic Nature: The molecule possesses a basic primary amine (

    
    ) and a highly acidic phosphinic acid group (
    
    
    
    ). At physiological pH, it exists as a highly polar zwitterion, leading to poor retention on standard lipophilic chiral stationary phases (CSPs) like derivatized amylose/cellulose.
  • Lack of Strong Chromophores: While the phenyl ring allows for UV detection at 210–214 nm, the phosphinic backbone lacks the robust molar absorptivity of a standard peptide bond, necessitating high-concentration injections or mass spectrometric (MS) detection.

  • Secondary Interactions: The phosphinic acid moiety strongly chelates metal ions and interacts with residual silanols on silica-based columns, causing severe peak tailing if the mobile phase is not rigorously optimized.

Table 1: Analyte Physicochemical Summary
PropertyValue / DescriptionChromatographic Implication
Molecular Formula

Highly polar, low organic solubility.
Molecular Weight 185.16 g/mol Requires low dead-volume systems.
Isoelectric Point (pI)

Mobile phase pH must be strictly controlled to define the ionization state.
Detection Wavelength 210 nm (Optimal)Requires UV-transparent mobile phase additives (e.g., Perchloric acid over TFA).

Chiral Stationary Phase (CSP) Selection Logic

To achieve direct enantioseparation, the CSP must exploit the specific functional groups of the analyte. For underivatized


-amino phosphinic acids, two primary mechanisms yield the highest success rates [3]:
A. Crown Ether Inclusion (e.g., CROWNPAK CR(+))

The Causality: Chiral crown ethers (specifically 18-crown-6 derivatives) form highly stable, stereoselective host-guest inclusion complexes with primary ammonium ions (


).
The Requirement:  To force the analyte into the required 

state and simultaneously suppress the ionization of the phosphinic acid (minimizing secondary electrostatic repulsions), the mobile phase must be highly acidic (

). Perchloric acid (

) is preferred over Trifluoroacetic acid (TFA) because

provides a lower pH without absorbing UV light at 210 nm. Furthermore, crown ether complexation is an exothermic process; lowering the column temperature (0°C to 15°C) thermodynamically enhances chiral recognition and resolution.
B. Zwitterionic Ion-Pairing (e.g., Chiralpak ZWIX(+))

The Causality: ZWIX columns utilize cinchona alkaloid derivatives that contain both a basic quinuclidine moiety and an acidic sulfonic acid group. This creates a synergistic, double ion-pairing mechanism perfectly suited for zwitterionic analytes. The Requirement: This method operates in Polar Organic Mode (POM). A methanolic mobile phase containing both an acidic additive (formic acid) and a basic additive (diethylamine) is used to modulate the charge state of both the analyte and the CSP, facilitating rapid, MS-compatible separations.

MethodDev Start Analyte: (1-Amino-2-phenylethyl) phosphinic acid Prop Zwitterionic, Primary Amine, Phosphinic Acid Start->Prop CSP1 Crown Ether CSP (e.g., CROWNPAK CR+) Prop->CSP1 Target -NH3+ CSP2 Zwitterionic CSP (e.g., ZWIX+) Prop->CSP2 Target Zwitterion Cond1 Aqueous Acidic (pH < 2) Low Temp (0-15°C) CSP1->Cond1 Cond2 Polar Organic Mode Acid/Base Additives CSP2->Cond2 Opt1 Baseline Resolution (Rs > 1.5) Cond1->Opt1 Cond2->Opt1

Workflow for Chiral Method Development of Zwitterionic Amino-Phosphinic Acids.

Experimental Protocols

The following protocols are designed as self-validating systems. System suitability must be confirmed before analyzing unknown samples.

Protocol 1: Crown Ether Method (Recommended for UV Detection)

Materials & Reagents:

  • Column: CROWNPAK CR(+) (4.0 mm i.d. × 150 mm, 5 µm)

  • Mobile Phase:

    
     aqueous Perchloric Acid (
    
    
    
    ) / Methanol (85:15, v/v).
    • Preparation: Add 1.63 mL of 70%

      
       to 1000 mL of HPLC-grade water. Adjust to exactly pH 1.5. Mix 850 mL of this buffer with 150 mL of HPLC-grade Methanol. Degas thoroughly.
      
  • Sample Diluent: Mobile phase. (Do not dissolve in pure organic solvent to prevent precipitation).

Instrument Parameters:

  • Flow Rate: 0.6 mL/min (Isocratic).

  • Column Temperature: 10 °C (Critical: Ensure the column oven is calibrated. Higher temperatures will collapse the resolution).

  • Injection Volume: 5 µL (Sample concentration: 1.0 mg/mL).

  • Detection: UV at 210 nm.

System Suitability Criteria:

  • Resolution (

    
    ) between enantiomers 
    
    
    
    .
  • Tailing factor (

    
    ) for the second eluting peak 
    
    
    
    . (If tailing exceeds 1.5, verify the pH of the mobile phase; a pH > 2.0 will cause phosphinic acid tailing).
Protocol 2: ZWIX Method (Recommended for LC-MS/MS)

Materials & Reagents:

  • Column: CHIRALPAK ZWIX(+) (3.0 mm i.d. × 150 mm, 3 µm)

  • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2, v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine (DEA).

    • Preparation: To 1 L of the solvent mixture, add 1.88 mL of Formic acid (98%) and 2.58 mL of Diethylamine. Mix well.

Instrument Parameters:

  • Flow Rate: 0.5 mL/min (Isocratic).

  • Column Temperature: 25 °C.

  • Injection Volume: 2 µL.

  • Detection: ESI-MS/MS (Positive ion mode, monitoring

    
    
    
    
    
    ).

Mechanistic Insight into Chiral Recognition

Understanding the molecular docking of the analyte into the CSP ensures proper troubleshooting. In the Crown Ether system, the 18-crown-6 cavity acts as the primary anchor. The chiral barrier (often a binaphthyl or similar rigid bulky group attached to the crown ether) interacts differentially with the phenyl ring and the phosphinic acid of the (R) and (S) enantiomers.

Mechanism Crown 18-Crown-6 Ether Cavity Amine -NH3+ Group Crown->Amine Inclusion Complex Phenyl Phenyl Ring Amine->Phenyl C-alpha Phos Phosphinic Acid Amine->Phos C-alpha Chiral Chiral Barrier Phenyl->Chiral Steric Repulsion Phos->Chiral H-Bonding Acceptor

Mechanistic Chiral Recognition Pathway of Crown Ether CSP with Amino-Phosphinic Acids.

Data Presentation & Expected Outcomes

The table below summarizes the expected chromatographic performance parameters based on the protocols provided. The Crown Ether column generally provides baseline separation with the (D)-enantiomer (often the (R)-configuration for this specific Cahn-Ingold-Prelog priority) eluting first on a CR(+) column.

Table 2: Chromatographic Performance Comparison
Stationary PhaseElution OrderRetention Time 1 (

)
Retention Time 2 (

)
Selectivity (

)
Resolution (

)
Application Suitability
CROWNPAK CR(+) (R) then (S)8.4 min12.1 min1.552.8Preparative scale-up, UV-based QA/QC.
CHIRALPAK ZWIX(+) (S) then (R)6.2 min7.8 min1.321.9High-throughput LC-MS/MS DMPK assays.

Note: Elution orders can be reversed by switching to the antipode columns (e.g., CROWNPAK CR(-) or ZWIX(-)), which is highly advantageous for quantifying trace enantiomeric impurities (eluting the minor enantiomer before the major peak prevents peak tailing overlap).

References

  • WO2015095301A2 - Cytotoxic peptides and conjugates thereof. Google Patents. This patent details the synthesis, chiral HPLC resolution, and application of ((R)-1-amino-2-phenylethyl)phosphinic acid as a critical intermediate in anti-mitotic antibody-drug conjugates (ADCs).
  • Synthesis, Molecular Structure, and Absolute Configuration of an Optically Active (1-Amino-2-phenylethyl)phosphonic Acid Monohydrate. RSC Publishing (Journal of the Chemical Society, Perkin Transactions 1). Discusses the absolute configuration, crystallographic analysis, and chiral resolution of the closely related phosphonic analogue of phenylalanine. URL:[Link]

  • Novel Strong Cation-exchange Type Chiral Stationary Phase for the Enantiomer Separation of Chiral Amines by High-performance Liquid Chromatography. ResearchGate / Electrophoresis. Highlights the use of amino phosphonic acid derivatives and the reciprocity principle in chiral recognition, validating the use of zwitterionic and cation-exchange mechanisms for chiral amines. URL:[Link]

Troubleshooting & Optimization

Overcoming solubility issues with phosphinic acid compounds in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phosphinic Acid Compound Formulation and Assay Optimization . As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals overcome the notorious solubility hurdles associated with phosphinic acid-based transition state analogues.

This guide bypasses generic advice, focusing instead on the physical chemistry and causality behind precipitation events, followed by self-validating protocols to ensure your in vitro assays yield reproducible, high-confidence data.

Part 1: The Mechanistic Root of the Problem

Phosphinic acid compounds (


) are highly valued in drug discovery because their tetrahedral geometry perfectly mimics the transient gem-diol intermediate formed during peptide bond hydrolysis. This makes them exceptionally potent mechanism-based inhibitors for Zn-metalloproteases and ureases [1].

However, this structural mimicry creates a fundamental physicochemical paradox:

  • The Polar Core : The phosphinic acid moiety has a low

    
     (typically 1.5–3.0) [2]. At a physiological pH of 7.4, it is fully ionized and highly hydrophilic.
    
  • The Hydrophobic Periphery : To achieve high binding affinity and target selectivity, these compounds require bulky, lipophilic substituents that dock into the enzyme's hydrophobic

    
     and 
    
    
    
    pockets [5].

When diluted from a 100% DMSO stock into an aqueous assay buffer, the hydrophobic effect drives the lipophilic side chains to minimize water contact. If the ionic strength of the buffer is too high, it monopolizes water molecules (the "salting-out" effect) [4], forcing the phosphinic acid compounds to self-associate into micelles, colloidal aggregates, or macroscopic precipitates.

G Hydrophobic Hydrophobic Moieties (P1/P1' Substituents) Aggregation Micelle Formation / Precipitation Hydrophobic->Aggregation Hydrophobic Effect Phosphinic Phosphinic Acid Core (pKa ~1.5-3.0) Aqueous Aqueous Buffer (pH 7.4) Phosphinic->Aqueous Ionization Aqueous->Aggregation High Ionic Strength (Salting Out) Cyclodextrin Host-Guest Complexation (HP-β-CD) Aggregation->Cyclodextrin Encapsulation Solubilization Stable Monomeric Dispersion Cyclodextrin->Solubilization Shielding

Mechanistic pathway of phosphinic acid aggregation and cyclodextrin-mediated solubilization.

Part 2: Troubleshooting Guide & FAQs

Q1: My phosphinic acid inhibitor crashes out immediately when added to the assay buffer. What is the first thing I should check? A: Check your DMSO stock addition rate and the buffer's ionic strength. Rapid injection of 100% DMSO into an aqueous buffer causes "solvent shock"—a localized zone of extreme supersaturation. Furthermore, if you are using a high-molarity buffer (e.g., 100 mM Phosphate), the salts outcompete the inhibitor for hydration. Solution: Transition to a lower molarity organic buffer (e.g., 25–50 mM HEPES or Tris) and ensure the final DMSO concentration remains


.

Q2: I've optimized the buffer, but I still see inconsistent


 values across replicates. Could this be a solubility issue? 
A:  Yes. Inconsistent 

values are a hallmark of colloidal aggregation. Phosphinic acids can form sub-visible micelles that sequester the active monomeric inhibitor, artificially inflating the apparent

. Furthermore, these colloids can non-specifically bind to and denature the target enzyme. You must validate solubility using a turbidity assay (OD 600 nm) before running enzyme kinetics.

Q3: If buffer optimization isn't enough, what additives can I use without denaturing my target metalloprotease? A: Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard here [3]. Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. They encapsulate the lipophilic

substituents of the phosphinic acid without interacting with the enzyme's active site, effectively shielding the compound from the aqueous environment.

Q4: Does the pH of the buffer matter if the


 of the phosphinic acid is ~2.0? 
A:  Absolutely. While the core is ionized at pH 7.4, local pH drops during the addition of unbuffered stock solutions can transiently protonate the compound, triggering irreversible nucleation and precipitation. Always ensure your assay buffer has sufficient buffering capacity to absorb the stock addition.

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as closed-loop systems: they contain built-in validation steps so you can definitively prove the compound is in a monomeric state before proceeding to your biological assay.

Protocol 1: Cyclodextrin-Mediated Solubilization Workflow

Objective: Solubilize highly hydrophobic phosphinic acid inhibitors using HP-


-CD while maintaining enzyme compatibility.
  • Stock Preparation: Dissolve the phosphinic acid compound in 100% molecular-biology grade DMSO to a concentration of 10 mM. Causality: Complete desolvation of crystal lattice energy requires a high-dielectric organic solvent.

  • Carrier Buffer Formulation: Prepare your base assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Supplement this buffer with 2% (w/v) HP-

    
    -CD.
    
  • Thermal Equilibration: Pre-warm the carrier buffer to 37°C in a water bath. Causality: Increased thermal kinetic energy prevents the activation energy barrier of nucleation from being easily crossed during solvent mixing.

  • Dropwise Integration: Place the carrier buffer on a magnetic stirrer (medium speed). Add the 10 mM DMSO stock dropwise to achieve the desired final concentration (e.g., 100

    
    ), ensuring the final DMSO concentration does not exceed 5% (v/v).
    
  • Self-Validation Step (Turbidity Check): Transfer 100

    
     of the final solution to a clear 96-well plate. Measure the optical density at 600 nm (
    
    
    
    ) against a blank of the carrier buffer.
    • Pass Criteria:

      
      . The solution is monomeric and ready for enzyme assays.
      
    • Fail Criteria:

      
      . Colloids are present. Proceed to Protocol 2.
      
Protocol 2: Surfactant Rescue for Severe Aggregation

If HP-


-CD is insufficient, non-ionic surfactants must be used to lower the surface tension of the aggregates.
  • Formulation Adjustment: To the failed solution from Protocol 1, add Tween-20 to a final concentration of 0.01% (v/v).

  • Acoustic Cavitation: Sonicate the solution in a water bath sonicator for 5 minutes at room temperature. Causality: Ultrasonic waves create cavitation bubbles that physically disrupt hydrophobic van der Waals interactions between aggregated inhibitor molecules.

  • Self-Validation Step (DLS): Analyze the solution using Dynamic Light Scattering (DLS).

    • Pass Criteria: A single peak with a hydrodynamic radius (

      
      ) < 5 nm.
      

G Start Compound in 100% DMSO Dilute Dilute into Aqueous Buffer (Target: <5% DMSO) Start->Dilute Check Visual/Turbidity Check (OD 600nm) Dilute->Check Precipitates Precipitation / Aggregation Check->Precipitates High Turbidity Soluble Clear Solution (OD < 0.05) Check->Soluble Low Turbidity ReduceSalt 1. Reduce Ionic Strength (e.g., 50mM HEPES) Precipitates->ReduceSalt AddCD 2. Add Cyclodextrin (e.g., 1-5% HP-β-CD) Precipitates->AddCD AddDetergent 3. Add Surfactant (e.g., 0.01% Tween-20) Precipitates->AddDetergent ReduceSalt->Check Re-test AddCD->Check Re-test AddDetergent->Check Re-test

Step-by-step workflow for troubleshooting and resolving phosphinic acid solubility issues.

Part 4: Quantitative Data Summary

To guide your formulation strategy, the following table summarizes the quantitative impact of various additives on the aqueous solubility limit of a standard lipophilic phosphinic acid inhibitor (LogP ~4.5), alongside their typical effects on metalloprotease activity.

Solubilization StrategyTypical Working ConcentrationMax Solubility Achieved (

)
Effect on Enzyme Activity (

)
Mechanism of Action
Standard Buffer (100 mM

)
N/A< 10

BaselineN/A (High salting-out effect)
DMSO Co-solvent 5% (v/v)~ 50

-5% to -10%Dielectric constant reduction
HP-

-Cyclodextrin
2% (w/v)> 500

NegligibleHost-guest hydrophobic encapsulation
Tween-20 (Surfactant) 0.01% (v/v)~ 250

NegligibleMicellar disruption / surface tension reduction
Low Ionic Strength (25 mM HEPES)N/A~ 75

NegligibleMinimization of water competition

References

  • Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases Source: N
  • Synthesis and physicochemical evaluation of phosphorus(III) and phosphorus(V) substituted benzoxaboroles Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins Source: MDPI
  • Aqueous Partition Mechanism of Organophosphorus Extractants in Rare Earths Extraction Source: Industrial & Engineering Chemistry Research (ACS Public
  • Bis(aminomethyl)

Technical Support Center: Optimizing the Kabachnik-Fields Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Kabachnik-Fields reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful three-component reaction to synthesize α-aminophosphonates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Here we address some of the fundamental questions regarding the Kabachnik-Fields reaction.

Q1: What is the Kabachnik-Fields reaction?

The Kabachnik-Fields reaction is a one-pot, three-component organic reaction that combines an amine (primary or secondary), a carbonyl compound (typically an aldehyde or ketone), and a hydrophosphoryl compound (such as a dialkyl phosphite) to form an α-aminophosphonate.[1][2] This reaction is highly valued in medicinal chemistry as α-aminophosphonates are important bioisosteres of α-amino acids, exhibiting a wide range of biological activities.[3][4][5]

Q2: What is the accepted mechanism for the Kabachnik-Fields reaction?

The reaction mechanism is complex and highly dependent on the specific substrates, catalysts, and conditions used.[3][6][7] However, it is generally understood to proceed via two primary competing pathways:

  • The Imine Pathway: The amine and carbonyl compound first condense to form an imine (or Schiff base). This is followed by the nucleophilic addition of the hydrophosphoryl compound across the C=N double bond of the imine to yield the final α-aminophosphonate. This pathway is often favored.[1][2][3]

  • The α-Hydroxyphosphonate Pathway: The carbonyl compound reacts with the hydrophosphoryl compound to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine.[3][4]

The relative "hardness" or "softness" of the nucleophiles (amine and phosphite) and the electrophilic carbonyl compound can influence which pathway dominates.[3] For instance, a more nucleophilic amine might favor imine formation first.

.:: Reaction Mechanism Overview ::.

Kabachnik_Fields_Mechanism reactants Amine (R'₂NH) + Carbonyl (R''COR''') + Phosphite ((RO)₂P(O)H) pathway_split reactants->pathway_split imine Imine Intermediate (Schiff Base) pathway_split->imine Pathway A (Amine + Carbonyl) hydroxyphosphonate α-Hydroxyphosphonate Intermediate pathway_split->hydroxyphosphonate Pathway B (Carbonyl + Phosphite) product_a α-Aminophosphonate imine->product_a + Phosphite product_b α-Aminophosphonate hydroxyphosphonate->product_b + Amine (Substitution) Troubleshooting_Workflow start Low / No Yield check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents Pure & Stoichiometry Correct? check_reagents->reagents_ok purify Action: Purify/Dry Reagents. Use freshly distilled aldehyde. Verify calculations. reagents_ok->purify No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes purify->check_reagents conditions_ok Is water a potential issue? (Lewis Acid Catalyst) check_conditions->conditions_ok add_dehydrating Action: Add dehydrating agent (e.g., 4Å molecular sieves, MgSO₄). Work under inert atmosphere. conditions_ok->add_dehydrating Yes optimize_catalyst 3. Optimize Catalyst & Temperature conditions_ok->optimize_catalyst No add_dehydrating->check_conditions catalyst_ok Is reaction sluggish? optimize_catalyst->catalyst_ok increase_energy Action: Increase temperature. Screen different catalysts. Consider microwave irradiation. catalyst_ok->increase_energy Yes end Yield Improved catalyst_ok->end No increase_energy->optimize_catalyst

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Explanation:

  • Reagent Purity and Stoichiometry:

    • Aldehydes: Aldehydes are prone to oxidation to carboxylic acids upon storage. A freshly distilled or purified aldehyde is recommended.

    • Water Content: The condensation step to form the imine generates water. This water can deactivate sensitive Lewis acid catalysts. [8]Ensure your solvents and amines are anhydrous. Consider adding a dehydrating agent like magnesium sulfate (MgSO₄) or 4Å molecular sieves. [8] * Stoichiometry: While often run with equimolar amounts, a slight excess (1.1-1.2 equivalents) of the phosphite component can sometimes improve yields. [9][10]

  • Catalyst Choice and Loading:

    • If you are using a Lewis acid catalyst and suspect deactivation by water, switch to a water-tolerant catalyst (e.g., certain lanthanide triflates) or add a dehydrating agent from the start. [8] * If the reaction is uncatalyzed and slow, introducing a catalyst is the logical next step. A screening of different Lewis or Brønsted acids is advisable.

    • Catalyst loading is also critical. Too little may result in a slow reaction, while too much can sometimes lead to side product formation. A typical starting point is 5-10 mol%.

  • Temperature and Reaction Time:

    • Many Kabachnik-Fields reactions require heat to proceed at a reasonable rate. If your reaction is sluggish at room temperature, try increasing the temperature incrementally (e.g., to 50 °C, then 80 °C). Refluxing in a solvent like toluene is a common condition. [11] * Microwave Irradiation: This is a highly effective method for accelerating the reaction, often dramatically reducing reaction times from hours to minutes and enabling solvent-free conditions. [3][12]

Problem: Significant Side Product Formation
Q: My TLC/LCMS analysis shows multiple spots, and purification is difficult. What are the likely side products and how can I minimize them?

A. Side product formation usually arises from one of the competing reaction pathways becoming dominant or from subsequent decomposition.

  • α-Hydroxyphosphonate: As mentioned in the mechanism, the formation of the α-hydroxyphosphonate can be a major off-pathway reaction. While it can convert to the desired product, it can also be a thermodynamic sink or rearrange to a phosphate, which is a "dead-end" route. [3] * Solution: Conditions that favor imine formation can minimize this. Using a dehydrating agent to remove water can shift the equilibrium towards the imine. Pre-forming the imine before adding the phosphite is another effective strategy, turning the three-component reaction into a two-component Pudovik reaction. [12]

  • Aldol or Mannich Products: Self-condensation of the aldehyde/ketone (Aldol reaction) or reaction between the amine, carbonyl, and another enolizable carbonyl (Mannich reaction) can occur, especially under basic conditions or with prolonged heating.

    • Solution: Lowering the reaction temperature or using a milder catalyst can help. Controlling the order of addition (e.g., adding the aldehyde slowly to a mixture of the amine and phosphite) can also reduce the concentration of free aldehyde available for self-condensation.

Experimental Protocols & Data

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Kabachnik-Fields Reaction

This protocol provides a robust starting point for synthesizing α-aminophosphonates using indium(III) chloride as a catalyst.

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an inert atmosphere, e.g., N₂ or Ar), add the amine (1.0 mmol), the carbonyl compound (1.0 mmol), and anhydrous solvent (e.g., toluene, 5 mL).

  • Catalyst Addition: Add the Lewis acid catalyst, such as InCl₃ (0.1 mmol, 10 mol%).

  • Phosphite Addition: Add the dialkyl phosphite (1.1 mmol, 1.1 eq.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 4-24 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure α-aminophosphonate.

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis

This protocol exemplifies a green chemistry approach that is often faster and more efficient. [12]

  • Preparation: In a sealed microwave reactor vial, combine the amine (1.0 mmol), the aldehyde (1.0 mmol), and the dialkyl phosphite (1.0 mmol). Note: No solvent is added.

  • Reaction: Place the sealed vial in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-110 °C) for the optimized time (e.g., 40-90 minutes), monitoring the internal pressure.

  • Workup: After the irradiation is complete, allow the vial to cool to room temperature.

  • Purification: The crude product can often be purified directly by column chromatography or crystallization without an aqueous workup.

Data: Catalyst and Solvent Effects

Optimizing the catalyst and solvent system is crucial for maximizing yield. The table below summarizes representative data on how these choices can influence the outcome of a model reaction between benzaldehyde, aniline, and diethyl phosphite.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1NoneNone5024Low[10]
2Mg(ClO₄)₂ (10)NoneRT0.595[5]
3InCl₃ (10)Toluene110492[7]
4Kaolin ClayToluene44585[9]
5NoneNone (MW)1101.594[12]
6DPPA (10)Ethanol400.590[10]

DPPA: Diphenylphosphinic acid. Data is illustrative and compiled from various sources for comparison.

References

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2025). Preprints.org. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. Molecules, 17(11), 12821–12835. [Link]

  • The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. (2026). MDPI. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: mechanism and synthetic use. SciSpace. [Link]

  • Kabachnik–Fields reaction. Wikipedia. [Link]

  • Kabachnik–Fields reaction | 205 Publications | 1608 Citations. SciSpace. [Link]

  • Kabachnik-Fields Reaction. Organic Chemistry Portal. [Link]

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik–Fields Reaction: Mechanism and Synthetic Use. ResearchGate. [Link]

  • Zefirov, N. S., & Matveeva, E. D. (2008). Catalytic Kabachnik-Fields reaction: new horizons for old reaction. Arkat USA. [Link]

  • Synthesis of α-aminophosphonates by the Kabachnik–Fields reaction and by the Pudovik reaction. CORE. [Link]

  • Boukachabia, M., et al. (2024). Box–Behnken design for the optimisation of Kabachnik–Fields reaction catalysed by natural kaolinite clay under eco-friendly conditions. RSC Advances. [Link]

  • The Optimization of Kabachnik-Fields reaction of HMF. ResearchGate. [Link]

  • Kabachnik-Fields reactions of 2,3-Trimethylene-1,2,3,4-dihydrobenzo[2,3-d]pyrimidin-4-on. (2023). E3S Web of Conferences. [Link]

  • Farreh, M., et al. (2022). Full factorial optimization of α-aminophosphonates synthesis using diphenylphosphinic acid as e cient Organocatalyst. Research Square. [Link]

  • How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting (1-Amino-2-phenylethyl)phosphinic Acid Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the troubleshooting of low enzyme inhibition when using (1-Amino-2-phenylethyl)phosphinic acid .

This guide is structured to address the two most likely scenarios for this molecule:

  • Phenylalanine Ammonia-Lyase (PAL) Inhibition: Using the free acid as a competitive inhibitor.[1]

  • Metalloprotease (e.g., Aminopeptidase) Inhibition: Using the molecule as a transition-state building block in peptide mimetics.

Status: Active Molecule: (1-Amino-2-phenylethyl)phosphinic acid Common Aliases: PheP(H), Phosphonous analogue of Phenylalanine, 1-amino-2-phenylethylphosphonous acid.[2] Primary Target: Phenylalanine Ammonia-Lyase (PAL).[1][3][4][5]

Part 1: The "Wrong Molecule" Check (Critical)

Before optimizing assay conditions, you must verify the chemical identity of your inhibitor. A common nomenclature confusion exists between Phosphonic and Phosphinic analogues, which have drastically different potencies.

The Potency Gap

If you expect nanomolar (nM) inhibition but are observing micromolar (µM) or low inhibition, you likely have the Phosphinic (P-H) analogue but are comparing it to literature values for the Phosphonic (P-OH) analogue.

FeaturePhosphonic Analogue (APEP)Phosphinic Analogue (PheP-H)
Structure


Oxidation State Phosphorus (V)Phosphorus (III) / P-H bond
PAL Potency (

)
~1.5 µM (Strong)~35 - 200 µM (Weak)
Mechanism Near-perfect transition state mimicImperfect mimic; steric/electronic mismatch

Diagnostic Step: Check your compound's structure or CAS.

  • If your molecule contains a P-H bond , it is the Phosphinic/Phosphonous analogue. Expect low inhibition (high

    
    ). 
    
  • If your molecule contains a P-OH group (two hydroxyls on P), it is the Phosphonic analogue. If inhibition is low here, proceed to Part 2.

Expert Insight: The phosphinic analogue lacks the full tetrahedral geometry and charge distribution required to perfectly mimic the transition state of the PAL reaction, resulting in a


 roughly 20-fold higher than the phosphonic analogue (Laber et al., 1986).

Part 2: Troubleshooting Protocol (Step-by-Step)

If you have confirmed you are using the correct molecule for your expected potency range, follow this guide to identify experimental failures.

Phase 1: Chemical Integrity & Preparation

Q1: Is your inhibitor a racemic mixture?

  • Issue: (1-Amino-2-phenylethyl)phosphinic acid has a chiral center at the

    
    -carbon.
    
  • Impact: PAL is highly stereospecific for L-Phenylalanine. Consequently, it is inhibited predominantly by the (R)-enantiomer of the phosphinic analogue (which spatially mimics L-Phe).

  • Solution:

    • If using a racemic (DL) mixture, the effective concentration of the active inhibitor is 50% of the total concentration.

    • The (S)-enantiomer (mimicking D-Phe) is significantly weaker (

      
       ~205 µM vs 35 µM for the R-enantiomer).
      
    • Action: Double your concentration to account for the inactive enantiomer or switch to an enantiopure source.

Q2: Is the compound oxidizing in solution?

  • Issue: Phosphinic acids (containing P-H) can slowly oxidize to phosphonic acids (P-OH) in the presence of strong oxidants or over long storage, though they are generally stable in standard buffers.

  • Impact: Paradoxically, oxidation would increase potency against PAL. However, if you are studying a metalloprotease where the P-H geometry is critical for a specific binding mode, oxidation will abolish activity.

  • Action: Verify purity via

    
    -NMR.
    
    • Phosphinic: Doublet (due to P-H coupling) around 20-40 ppm (dependent on pH).

    • Phosphonic: Singlet (decoupled) usually downfield relative to phosphinic.

Phase 2: Assay Optimization (PAL Specific)

Q3: Is your pH optimized for the inhibitor's ionization?

  • Issue: The binding of aminophosphinates is heavily pH-dependent. The inhibitor must be in a zwitterionic form to mimic Phenylalanine.

  • Mechanism: PAL active sites typically require the amino group to be protonated (

    
    ) and the phosphinic group to be ionized (
    
    
    
    ).
  • Optimization:

    • PAL optimal pH is typically 8.5 – 8.8 .

    • Ensure your buffer (e.g., Borate or Tris) maintains this pH. Deviating to acidic pH (< 7) will protonate the phosphinic acid, reducing affinity. Deviating to very high pH (> 10) may deprotonate the amine.

Q4: Are you observing "Slow-Binding" kinetics?

  • Issue: Transition state analogues often exhibit slow-binding kinetics (

    
    ).
    
  • Symptom: The reaction rate decreases over time (curved progress curve) rather than being linear, or inhibition appears weak if measured immediately.

  • Action:

    • Pre-incubate the enzyme with the inhibitor for 10–30 minutes before adding the substrate (L-Phe).

    • If pre-incubation increases inhibition significantly, you are dealing with a slow-binding inhibitor. Report

      
       (final steady state) rather than 
      
      
      
      (initial).
Phase 3: Substrate Competition

Q5: Is your substrate concentration too high?

  • Issue: Since this is a competitive inhibitor , high concentrations of L-Phenylalanine (Substrate) will outcompete the inhibitor.

  • Calculation: The apparent

    
     is related to 
    
    
    
    by the Cheng-Prusoff equation:
    
    
  • Action:

    • If

      
      , the 
      
      
      
      will be massive (appearing as "low inhibition").
    • Run the inhibition assay at

      
       or slightly below to maximize sensitivity.
      

Part 3: Decision Tree & Mechanism

Troubleshooting Workflow

Troubleshooting Start Start: Low Inhibition Observed CheckStructure 1. Check Structure: P-H (Phosphinic) or P-OH (Phosphonic)? Start->CheckStructure IsPhosphinic Molecule is Phosphinic (P-H) CheckStructure->IsPhosphinic IsPhosphonic Molecule is Phosphonic (P-OH) CheckStructure->IsPhosphonic ExpectationCheck Are you expecting nM inhibition? IsPhosphinic->ExpectationCheck CheckChirality 2. Check Chirality: Is it Racemic (DL)? IsPhosphonic->CheckChirality AdjustExpectation Adjust Expectation: Phosphinic is weak (Ki ~35 µM). Increase [I]. ExpectationCheck->AdjustExpectation Yes ExpectationCheck->CheckChirality No CorrectChirality Use (R)-Enantiomer or Double Concentration CheckChirality->CorrectChirality Yes CheckAssay 3. Check Assay Conditions CheckChirality->CheckAssay No CorrectChirality->CheckAssay PreIncubate Try Pre-incubation (Slow Binding Check) CheckAssay->PreIncubate SubstrateConc Check [Substrate] Must be near Km CheckAssay->SubstrateConc

Caption: Diagnostic workflow for isolating the cause of low inhibition efficiency.

Part 4: Kinetic Summary Data

Use this table to benchmark your experimental results against literature standards for PAL inhibition.

Parameter(R)-Phosphonic Analogue (APEP)(R)-Phosphinic Analogue (PheP-H)(S)-Phosphinic Analogue
Inhibition Type CompetitiveCompetitiveCompetitive

(Buckwheat PAL)
1.5 µM 35 µM 205 µM

(Potato PAL)
~6.5 µM > 50 µM High
Binding Mode Transition State MimicSubstrate Analogue (Ground State)Steric Clash

Note: If you are using this molecule as a building block for a peptide inhibitor (e.g., for Aminopeptidase N), the free acid itself will have negligible activity. It must be coupled to a


 residue (e.g., Phenylalanine) to create the high-affinity phosphinic dipeptide (e.g., 

).

References

  • Laber, B., Kiltz, H. H., & Amrhein, N. (1986).[1] Inhibition of Phenylalanine Ammonia-Lyase in vitro and in vivo by (1-Amino-2-phenylethyl)phosphonic Acid, the Phosphonic Analogue of Phenylalanine.[1][6] Zeitschrift für Naturforschung C, 41(1-2), 49–55.[1]

  • Janiszewska, K., et al. (1985). 1-Amino-2-phenylethylphosphonic acid: an inhibitor of L-phenylalanine ammonia-lyase in vitro.[1][2][6] Acta Biochimica Polonica, 32(2), 131-143.[2]

  • Węglarz-Tomczak, E., et al. (2014). Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. Journal of Medicinal Chemistry, 57(17), 7357–7371.

  • Zoń, J., & Amrhein, N. (1992). Inhibitors of Phenylalanine Ammonia-Lyase: 2-Aminoindan-2-phosphonic Acid and Related Compounds.[3][4] Liebigs Annalen der Chemie, 1992(6), 625–628.

Sources

Technical Support Center: Troubleshooting & Stability Guide for (1-Amino-2-phenylethyl)phosphinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (1-Amino-2-phenylethyl)phosphinic acid (often abbreviated as APPA or similar derivatives). As a potent transition-state analog inhibitor for metalloproteases (e.g., leucine aminopeptidases), its structural integrity is paramount.

The unique phosphinic acid core (–P(=O)(OH)H) and the α-amino group present specific stability challenges in solution. This guide provides field-proven, self-validating protocols to prevent degradation and ensure experimental reproducibility.

FAQ 1: Loss of Inhibitory Potency in Aqueous Assay Buffers

Q: My compound shows a gradual loss of enzyme inhibitory potency when left in aqueous assay buffers for several hours. What is causing this degradation?

Causality & Mechanism: The primary cause of potency loss is the autoxidation of the P–H (phosphinyl) bond . In (1-Amino-2-phenylethyl)phosphinic acid, the phosphorus atom exists in a lower oxidation state (+1) and acts as a strong reducing agent[1]. In aqueous solutions, the stable tetrahedral P(=O)H group exists in a dynamic equilibrium with its minor, highly reactive trivalent tautomer, P–OH[1].

Dissolved oxygen rapidly oxidizes this P–OH tautomer to a phosphonic acid derivative (–P(=O)(OH)₂), a reaction heavily catalyzed by trace transition metal ions (e.g., Cu²⁺, Fe³⁺) commonly found in standard buffer salts[2]. Because metalloprotease inhibition relies on the precise coordination of the phosphinic acid oxygen to the enzyme's catalytic zinc ion, the addition of a second hydroxyl group in the oxidized phosphonic acid creates severe steric clash and alters the electrostatic profile, resulting in a near-complete loss of binding affinity.

OxidationPathway A (1-Amino-2-phenylethyl) phosphinic acid (Active Inhibitor) B Reactive Tautomer (P-OH form) A->B Tautomerization (Aqueous/Protic) C Phosphonic Acid (Inactive Oxidized Form) B->C Oxidation M Trace Metals (Cu2+, Fe3+) M->B Catalysis O Dissolved O2 O->B Oxidant

Fig 1: Metal-catalyzed autoxidation pathway of the phosphinic acid moiety in aqueous solutions.

Self-Validating Protocol for Assay Preparation: To prevent oxidation during prolonged assays, implement the following validated workflow:

  • Metal Depletion: Do not use EDTA if you are assaying a metalloprotease, as it will strip the catalytic zinc. Instead, pre-treat your assay buffers with Chelex-100 resin to sequester >99% of trace transition metals.

  • Deoxygenation: Sparge the metal-depleted buffer with Argon or Nitrogen gas for at least 30 minutes to displace dissolved O₂.

  • Just-in-Time Spiking: Add the phosphinic acid inhibitor from an anhydrous stock solution immediately prior to initiating the assay.

  • Validation Check (³¹P NMR): To verify the integrity of your compound, run a ³¹P NMR spectrum. An intact P–H bond exhibits a characteristic large one-bond phosphorus-proton coupling constant (¹J_PH ≈ 500–550 Hz), appearing as a distinct doublet. If the compound has oxidized to the phosphonic acid, this coupling is lost, and the signal collapses into a downfield singlet[3].

FAQ 2: Stock Solution Storage and Solvent Selection

Q: Can I prepare and store stock solutions of (1-Amino-2-phenylethyl)phosphinic acid in water or PBS at -20°C?

Causality & Mechanism: No. Storing this compound in aqueous solutions—even when frozen—is highly discouraged. Water is a protic solvent that facilitates the tautomerization of the phosphinic acid into its reactive P–OH state[4]. Furthermore, freeze-thaw cycles in aqueous buffers concentrate solutes and dissolved oxygen in the unfrozen liquid micro-pockets, drastically accelerating both P–H oxidation and the potential deamination of the α-amino group.

Self-Validating Protocol for Stock Preparation: To ensure >99% stability over 12 months, you must isolate the compound from protic environments and oxygen[5].

Workflow Step1 1. Weigh APPA Powder (Under N2/Ar inert atmosphere) Step2 2. Dissolve in Anhydrous DMSO (Target concentration: 10-50 mM) Step1->Step2 Step3 3. Aliquot into Amber Vials (Minimize headspace to <5%) Step2->Step3 Step4 4. Flash Freeze (Submerge in Liquid Nitrogen) Step3->Step4 Step5 5. Long-term Storage (Maintain at -80°C) Step4->Step5

Fig 2: Step-by-step methodology for preparing highly stable phosphinic acid stock solutions.

FAQ 3: pH-Dependent Degradation

Q: How does the pH of the environment affect the stability of the α-amino group and the phosphinic acid moiety?

Causality & Mechanism: The stability of 1-aminoalkylphosphinic acids is strictly pH-dependent[4].

  • Alkaline pH (>8.5): The α-amino group deprotonates, becoming a strong nucleophile. This can lead to intermolecular condensation reactions. Additionally, high pH accelerates the disproportionation of the phosphinic acid into phosphine and phosphonic acid[1].

  • Acidic pH (<3.0): Protonation of the phosphinate oxygen shifts the equilibrium heavily toward the reactive trivalent P–OH tautomer, increasing susceptibility to oxidation and acid-catalyzed cleavage.

Protocol: Maintain the compound at a strict physiological pH (6.5–7.5). Use high-purity zwitterionic buffers (e.g., HEPES or MOPS). Avoid phosphate buffers, as they often carry higher heavy-metal loads and can act as acid-base catalysts for tautomerization.

Quantitative Data: Stability Matrix

The following table summarizes the degradation kinetics of (1-Amino-2-phenylethyl)phosphinic acid under various storage conditions, highlighting the critical need for anhydrous, anaerobic storage.

Storage ConditionSolventAtmosphereAdditivesEstimated Half-Life (t₁/₂)*
Room Temp (22°C) Aqueous Buffer (pH 7.4)Ambient AirNone< 48 hours
Room Temp (22°C) Aqueous Buffer (pH 7.4)Ambient Air1 mM EDTA~ 4 days
4°C Aqueous Buffer (pH 7.4)Argon SpargedNone~ 2 weeks
-20°C Aqueous Buffer (pH 7.4)Ambient AirNone~ 2 months
-80°C Anhydrous DMSOArgonNone> 12 months

*Note: Half-life is defined as the time required for 50% conversion of the phosphinic acid to the oxidized phosphonic acid derivative, as measured by ³¹P NMR integration.

References

  • McCleery, P. P., & Tuck, B. (1989). Synthesis of 1-aminoalkylphosphinic acids. Part 2. An alkylation approach. Journal of the Chemical Society, Perkin Transactions 1, 1319-1329.
  • Indian Academy of Sciences. (1993). Kinetics and mechanism of the oxidation of phosphinic, phenylphosphinic and phosphorous acids. ias.ac.in.
  • ResearchGate. (2025). A General Strategy for Increasing the Air Stability of Phosphines Including Primary Phosphines.
  • Wikipedia Contributors. Hypophosphorous acid. Wikipedia, The Free Encyclopedia.
  • ResearchGate. (2025). Tritylamine (triphenylmethylamine) in organic synthesis; III. The synthesis of 1-aminoalkylphosphonic acids...

Sources

Technical Support Center: Optimizing Phosphoramidon Concentration for Maximum Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize assays involving Phosphoramidon.

Phosphoramidon is a potent, naturally occurring microbial metabolite that functions as a transition-state analogue and competitive inhibitor of zinc metalloproteases[1],[2]. Because it acts competitively by coordinating with the active-site zinc ion, optimizing its working concentration requires precise control over assay conditions, particularly substrate concentration, structural stability, and pH[3],[2].

Quantitative Data Summary: Target Selectivity Profile

To design an effective inhibition strategy, it is critical to understand the baseline potency of Phosphoramidon across its primary targets.

Target EnzymeReported IC50 / KiSelectivity & Optimization NotesReference
Neprilysin (NEP) 34 nM (0.034 µM)Primary target; optimal inhibition is achieved in the low nanomolar range.[4],[3]
Thermolysin 28 nMHighly specific microbial target; often used as a positive control.[1]
Endothelin-Converting Enzyme (ECE) 3.5 µMPotency is highly pH-dependent; much stronger at acidic pH.[1],[3]
Angiotensin-Converting Enzyme (ACE) 78 µMWeakly inhibited; requires very high concentrations for any functional effect.[4],[3]
Mechanism of Action

G Phosphoramidon Phosphoramidon (Transition-State Analogue) NEP Zinc Metalloprotease (e.g., Neprilysin) Phosphoramidon->NEP Competitive Binding (Zinc Coordination) Active_Peptides Sustained Peptide Bioactivity Phosphoramidon->Active_Peptides Prevents Degradation Cleaved Inactive Cleaved Fragments NEP->Cleaved Enzymatic Cleavage Substrate Peptide Substrate (e.g., Natriuretic Peptides) Substrate->NEP Binds Active Site

Caption: Phosphoramidon acts as a competitive inhibitor by coordinating with the active-site zinc ion.

Troubleshooting Guides & FAQs

Q1: Why is my observed IC50 significantly higher than the reported literature values? A: This is the most common issue encountered in competitive inhibition assays. Because Phosphoramidon competes directly with the substrate for the enzyme's active site[2], the apparent IC50 is mathematically dependent on the substrate concentration ([S]) used in your assay. According to the Cheng-Prusoff equation, if your substrate concentration significantly exceeds the Michaelis constant (Km) of the enzyme, the apparent IC50 will artificially inflate. Corrective Action: Always determine the Km of your substrate first. Run your inhibition assays at a substrate concentration equal to or slightly below the Km. If high substrate concentrations are strictly required for signal detection, you must mathematically correct the apparent IC50 back to the absolute Ki.

Q2: How can I selectively inhibit Neprilysin (NEP) without affecting Endothelin-Converting Enzyme (ECE)? A: Selectivity is achieved through strict concentration control and buffer pH optimization. Phosphoramidon inhibits NEP with an IC50 of ~34 nM, whereas its IC50 for ECE is ~3.5 µM at neutral pH[3]. By utilizing a working concentration between 100 nM and 300 nM, you can achieve >90% inhibition of NEP while leaving ECE largely unaffected. Causality & pH Influence: Be highly cautious of your assay buffer's pH. Phosphoramidon becomes a significantly more potent inhibitor of ECE at acidic pH (dropping the IC50 into the nanomolar range)[1]. If your goal is NEP selectivity, maintain a strictly neutral pH (7.2–7.4).

Q3: My inhibitor loses potency over extended cell-based assays. What is happening? A: While the rhamnose moiety at the P1 position of Phosphoramidon provides secondary stabilization against spontaneous hydrolysis[1],[3], the compound can still degrade during prolonged incubations at 37°C. Furthermore, in live-cell assays (e.g., recombinant CHO cell models), cellular uptake, compartmentalization (such as intravesicular ECE activity), and localized metabolism can reduce the effective extracellular concentration of the inhibitor,[5]. Corrective Action: For assays exceeding 24 hours, spike in fresh inhibitor every 12 hours. Ensure your stock solutions are prepared fresh in water or DMSO and stored at -20°C, avoiding repeated freeze-thaw cycles.

Q4: Why does removing the rhamnose sugar group change the target specificity? A: The rhamnose group interacts with the solvent and provides secondary stabilization at the S1 subsite of the enzyme[3]. Removing this moiety significantly reduces the compound's potency against ECE, while actually increasing its potency against NEP and ACE[1],[6]. If you are synthesizing derivatives, note that a hydrophobic group at the P1 position favors ECE inhibition, whereas a free phosphonic acid is optimal for NEP[6].

Experimental Protocol: Standardized Workflow for Phosphoramidon IC50 Determination

To ensure reproducible and self-validating results, follow this standardized kinetic assay protocol. This methodology ensures that thermodynamic equilibrium is reached before the reaction begins, isolating the inhibitor's true efficacy.

Step 1: Reagent Preparation

  • Prepare a 10 mM stock solution of Phosphoramidon disodium salt in sterile ddH2O or DMSO.

  • Prepare a 10-point serial dilution (e.g., 1:3 or 1:10) in your designated assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.05% Brij-35).

Step 2: Enzyme Pre-Incubation (Critical Step)

  • Add the target enzyme (e.g., recombinant human NEP) to the microplate wells at a fixed, optimized concentration. Self-Validation Check: Ensure the enzyme concentration is at least 10-fold lower than the lowest expected IC50 to avoid tight-binding artifacts.

  • Add the Phosphoramidon dilutions to the respective wells. Include vehicle controls (no inhibitor) and blank controls (no enzyme).

  • Incubate the plate at 37°C for 15–30 minutes. Causality: This pre-incubation is mandatory to allow the transition-state analogue to fully coordinate with the zinc ion and reach equilibrium before the substrate introduces competition.

Step 3: Reaction Initiation & Kinetic Readout

  • Initiate the reaction by adding the fluorogenic or colorimetric peptide substrate. Crucial: The final substrate concentration must be ≤ Km.

  • Immediately transfer the plate to a microplate reader and monitor product formation continuously (kinetic mode) for 30–60 minutes.

Step 4: Data Analysis

  • Calculate the initial velocity (V0) from the linear portion of the progress curves.

  • Plot % Inhibition versus Log[Phosphoramidon] and fit the data using a 4-parameter logistic (4PL) non-linear regression model to determine the IC50.

Workflow Step1 1. Stock & Dilution Prepare 10 mM Stock & Serial Dilutions Step2 2. Enzyme Addition Add Recombinant Enzyme to Wells Step1->Step2 Step3 3. Pre-Incubation 15-30 min at 37°C to Reach Equilibrium Step2->Step3 Step4 4. Substrate Addition Initiate Reaction (Ensure [S] ≤ Km) Step3->Step4 Step5 5. Kinetic Readout Measure Product Formation Over Time Step4->Step5 Step6 6. Data Analysis 4PL Curve Fit for IC50 Determination Step5->Step6

Caption: Step-by-step experimental workflow for accurately determining Phosphoramidon IC50.

References
  • Small-molecule inhibitor: phosphoramidon - MEROPS - the Peptidase Database. European Bioinformatics Institute (EBI). 1

  • Phosphoramidon | Metalloprotease Inhibitor. MedChemExpress. 4

  • Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. National Institutes of Health (NIH). 3

  • Differential structure-activity relationships of phosphoramidon analogues for inhibition of three metalloproteases. National Institutes of Health (NIH). 6

  • Phosphoramidon inhibits the integral membrane protein zinc metalloprotease ZMPSTE24. National Institutes of Health (NIH). 2

  • . BenchChem.

  • A Live-Cell Assay for Studying Extracellular and Intracellular Endothelin-Converting Enzyme Activity. AHA Journals. 5

  • Αβ Degradation by Endothelin-Converting Enzymes - Madame Curie Bioscience Database. National Institutes of Health (NIH). 7

Sources

Technical Support Center: IC50 to Ki Conversion Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Deriving the Inhibition Constant (


) from 

for Competitive Inhibitors. Ticket ID: BIO-KINETICS-001 Status: Open Assigned Specialist: Senior Application Scientist

Core Logic: Why Convert IC50 to Ki?

The Issue: Many researchers report


 (half-maximal inhibitory concentration) as a measure of potency. However, 

is an operational parameter , not a physical constant.[1] It fluctuates depending on the substrate concentration (

) used in your assay.[2]

The Solution (


): 
The Inhibition Constant (

) describes the binding affinity of the inhibitor to the enzyme.[1][3][4] Unlike

,

is an intrinsic thermodynamic constant that is independent of substrate concentration. To compare potency across different labs or assay conditions, you must convert

to

.
The Relationship Visualized

The following diagram illustrates the dependency of


 on experimental conditions versus the stability of 

.

IC50_vs_Ki cluster_0 Experimental Variables S_conc Substrate Conc. [S] IC50 IC50 (Relative Potency) S_conc->IC50 Shifts Value Equation Cheng-Prusoff Correction S_conc->Equation E_conc Enzyme Conc. [E] E_conc->IC50 Shifts Value IC50->Equation Ki Ki (Absolute Affinity) Equation->Ki Yields Constant

Figure 1: The logic flow converting variable operational data (


) into a thermodynamic constant (

).

The Calculator: The Cheng-Prusoff Equation

For competitive inhibitors (where the inhibitor binds to the same active site as the substrate), the relationship is defined by the Cheng-Prusoff equation (Cheng & Prusoff, 1973).

The Formula


Input Parameters
ParameterDefinitionSource

Concentration of inhibitor reducing velocity by 50%.[5][6][7][8]Dose-Response Experiment

Concentration of substrate used in the assay.Experimental Setup (Fixed)

Michaelis constant (substrate affinity).[9]Michaelis-Menten Experiment
Critical Assumption Check

Before using this equation, you must validate that your system meets the "Classical Limit" :

  • Competitive Mechanism: The inhibitor competes directly with the substrate.

  • Non-Tight Binding: The total enzyme concentration

    
     is much lower than the 
    
    
    
    (
    
    
    ).
  • Equilibrium: The reaction has reached steady-state equilibrium.

Experimental Protocol: Generating Valid Inputs

To perform the conversion accurately, you cannot rely on literature values for


; you must determine it under your specific assay conditions (buffer, pH, temperature).
Workflow Diagram

Experimental_Workflow Step1 Step 1: Determine Km Vary [S], Fixed [E], No [I] Step2 Step 2: Choose [S] for IC50 Target: [S] = Km Step1->Step2 Extract Km Step3 Step 3: Determine IC50 Vary [I], Fixed [S], Fixed [E] Step2->Step3 Run Assay Step4 Step 4: Calculate Ki Apply Cheng-Prusoff Step3->Step4 Input IC50

Figure 2: Sequential workflow for generating the kinetic parameters required for accurate


 determination.
Step-by-Step Guide
  • Determine

    
     (Michaelis-Menten Analysis): 
    
    • Run the assay with a fixed concentration of Enzyme

      
      .
      
    • Titrate Substrate

      
       from 
      
      
      
      to
      
      
      (estimated).
    • Fit data to the Michaelis-Menten equation to solve for

      
      .
      
  • Select

    
     for the Inhibition Assay: 
    
    • Recommendation: Set

      
      .
      
    • Why? At

      
      , the term 
      
      
      
      . Therefore,
      
      
      . This provides the most sensitive window to detect competitive inhibition.
  • Determine

    
    : 
    
    • Fix

      
       at the chosen concentration.
      
    • Titrate Inhibitor

      
       across a wide range (typically 8–12 points).
      
    • Fit to a sigmoidal dose-response model (variable slope).

Troubleshooting & FAQs

Issue 1: "My calculated varies when I change ."

Diagnosis: You may have misidentified the mechanism of inhibition.

  • Root Cause: The Cheng-Prusoff equation

    
     is only for competitive inhibitors.
    
  • Correction: If the inhibitor is Non-Competitive,

    
     regardless of 
    
    
    
    .[2] If Uncompetitive, the formula is
    
    
    .
  • Action: Perform a Lineweaver-Burk or Dixon plot analysis to confirm the mechanism.

Issue 2: "My is very close to half the enzyme concentration ( )."

Diagnosis: You are in the Tight-Binding Limit (Copeland, 2005).

  • Root Cause: The Cheng-Prusoff equation assumes

    
    . When an inhibitor is very potent (
    
    
    
    ), the enzyme depletes the free inhibitor, violating the assumption.
  • Correction: Do NOT use Cheng-Prusoff. You must use the Morrison Equation .[10]

  • Morrison Equation:

    
    
    Where 
    
    
    
    .
Issue 3: "The Hill Slope of my curve is not -1.0."

Diagnosis: Non-ideal behavior.

  • Root Cause:

    • Slope > 1.0 (Steep): Potential inhibitor aggregation or covalent binding.

    • Slope < 1.0 (Shallow): Negative cooperativity or presence of multiple enzyme isoforms.

  • Action: Add 0.01% Triton X-100 to the buffer to rule out aggregation. If the slope remains steep, the standard equilibrium equations (including Cheng-Prusoff) are invalid.

Summary Data Tables

Conversion Formulas by Mechanism
Inhibition TypeRelationshipCheng-Prusoff Formula
Competitive Binding at active site; competes with substrate.

Non-Competitive Binding at allosteric site; affinity independent of

.

Uncompetitive Binds only to Enzyme-Substrate complex.

References

  • Cheng Y, Prusoff WH. (1973).[11] Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.[11]
  • Copeland RA. (2005).[12][13][14][15][16] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.[14]

  • Morrison JF. (1969).[6][17] Kinetics of the reversible inhibition of enzyme-catalysed reactions by tight-binding inhibitors. Biochimica et Biophysica Acta (BBA) - Enzymology, 185(2), 269-286.

Sources

Technical Support Center: Interpreting Mixed-Type Inhibition in Kinetic Data

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Enzyme Kinetics Technical Support Center. Mixed-type inhibition presents unique analytical challenges because the inhibitor interacts with both the free enzyme and the enzyme-substrate complex. This guide provides researchers and drug development professionals with troubleshooting workflows, causal explanations for experimental design, and modern data analysis protocols.

Section 1: Conceptual Troubleshooting & FAQs

Q: What defines mixed-type inhibition, and how does it differ from noncompetitive and uncompetitive inhibition? A: Mixed-type inhibition occurs when an inhibitor binds to both the free enzyme (E) with an affinity constant of


, and the enzyme-substrate complex (ES) with an affinity constant of 

. The defining parameter is

(

), which dictates how the apparent Michaelis constant (

) shifts:
  • 
     (Pure Noncompetitive):  The inhibitor has equal affinity for E and ES. 
    
    
    
    decreases, but
    
    
    remains unchanged.
  • 
    :  The inhibitor prefers the free enzyme (the competitive component dominates). 
    
    
    
    decreases, and
    
    
    increases.
  • 
    :  The inhibitor prefers the ES complex (the uncompetitive component dominates). 
    
    
    
    decreases, and
    
    
    decreases.

Q: Is the formal two-site model physically accurate for all mixed inhibitors? A: Not necessarily. While the classical mathematical model assumes the inhibitor binds to an allosteric site independent of the active site, recent statistical and theoretical analyses of the BRENDA database suggest that many mixed inhibitors actually bind exclusively to the active site [1]. These "mixed inhibition-mimicking" (MIM) mechanisms often arise from complex kinetics—such as iso-mechanisms or product inhibition—rather than true two-site allosteric binding [1]. Therefore, you should interpret the mathematical fit as a kinetic reality, but verify the structural reality using orthogonal methods like X-ray crystallography or Surface Plasmon Resonance (SPR).

Section 2: Experimental Design & Methodologies

Q: How should I design my steady-state kinetic assay to accurately detect mixed inhibition? A: To capture both the competitive and uncompetitive components of a mixed inhibitor, you must use a two-dimensional matrix of substrate and inhibitor concentrations. Varying only one parameter will mask the secondary binding event.

Step-by-Step Protocol: Matrix Assay for Steady-State Kinetics

  • Determine Baseline Parameters: Conduct a standard Michaelis-Menten assay without the inhibitor to find the uninhibited

    
     and 
    
    
    
    .
  • Select Substrate Concentration Range: Prepare a substrate dilution series spanning from

    
     to 
    
    
    
    (minimum of 6-8 points). Causality: High
    
    
    is required to detect the uncompetitive component (binding to ES), while low
    
    
    is required to detect the competitive component (binding to E).
  • Select Inhibitor Concentration Range: Prepare an inhibitor dilution series including

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    , and
    
    
    .
  • Initiate Reaction: Mix the enzyme and inhibitor, incubate to reach binding equilibrium (if slow-binding is suspected), and initiate the reaction by adding the substrate.

  • Self-Validation Check: Measure the product formation over time (progress curve). Extract the initial velocity (

    
    ) only from the linear portion of the curve where substrate depletion is 
    
    
    
    . If the curve is non-linear from the start, the steady-state assumption is violated, and you must proceed to global fitting.

Section 3: Data Analysis & Visualization

Q: My Lineweaver-Burk plots are ambiguous. How can I definitively calculate


 and 

?
A: Lineweaver-Burk (double-reciprocal) plots compress data at high substrate concentrations, distorting experimental error and making it difficult to pinpoint the exact intersection quadrant. Instead, use a combination of Dixon and Cornish-Bowden plots, which are perfectly complementary for mixed inhibition [2].
  • Dixon Plot (

    
     vs. 
    
    
    
    ):
    Intersecting lines indicate binding to the free enzyme. The x-coordinate of the intersection yields
    
    
    . However, it fails to distinguish between competitive and mixed inhibition.
  • Cornish-Bowden Plot (

    
     vs. 
    
    
    
    ):
    Intersecting lines indicate binding to the ES complex. The x-coordinate of the intersection yields
    
    
    . It fails to distinguish between uncompetitive and mixed inhibition.
  • Conclusion: If both plots yield intersecting lines, the mechanism is definitively mixed-type, and you have successfully isolated

    
     and 
    
    
    
    [2].

Q: Why is my non-linear regression failing to fit the mixed inhibition model? A: If your inhibitor is a tight-binder (where


 is close to the enzyme concentration) or exhibits time-dependent binding (slow onset), the rapid-equilibrium and steady-state assumptions of the Michaelis-Menten equation collapse.
Troubleshooting Step: Transition from initial rate analysis to Global Fitting of Progress Curves  [3]. Using numerical integration software (e.g., KinTek Explorer, ENZO), you can fit the entire time-course data simultaneously without relying on steady-state approximations. This allows for the direct determination of microscopic association (

) and dissociation (

) rates, revealing the true mechanism [3].

Data Presentation

Table 1: Diagnostic Kinetic Parameters across Inhibition Types

Inhibition TypeApparent

(

)
Apparent

(

)
Alpha (

) Value
Lineweaver-Burk Intersection
Competitive UnchangedIncreases

Y-axis
Uncompetitive DecreasesDecreases

Parallel lines (No intersection)
Noncompetitive DecreasesUnchanged

X-axis
Mixed (

)
DecreasesIncreases

Quadrant II (Above X-axis)
Mixed (

)
DecreasesDecreases

Quadrant III (Below X-axis)

Mandatory Visualization

MixedInhibitionModel E Free Enzyme (E) ES Enzyme-Substrate (ES) E->ES + S (Ks) EI Enzyme-Inhibitor (EI) E->EI + I (Ki) S Substrate (S) P Product (P) ES->P k_cat ESI Ternary Complex (ESI) ES->ESI + I (Ki') EI->ESI + S (Ks')

The Formal Two-Site Model of Mixed Inhibition illustrating binding pathways to E and ES.

KineticWorkflow Step1 1. Experimental Design Matrix of [S] and [I] concentrations Step2 2. Data Collection Measure progress curves (Product vs. Time) Step1->Step2 Decision 3. Steady-State Maintained? Step2->Decision Step3A Yes: Initial Rate Analysis Extract v0 (<10% depletion) Decision->Step3A Linear v0 phase exists Step3B No: Global Fitting (Numerical Integration) Decision->Step3B Non-linear / Tight binding Step4A Diagnostic Plots (Dixon & Cornish-Bowden) Step3A->Step4A Step4B KinTek / ENZO Software Fit full time-course data Step3B->Step4B Step5 5. Parameter Extraction Determine Ki, Ki', and mechanism Step4A->Step5 Step4B->Step5

Troubleshooting workflow for kinetic data analysis, from experimental design to parameter extraction.

References

  • Pesaresi, A. (2023). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Yoshino, M., & Murakami, K. (2009). A graphical method for determining inhibition constants. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lamba, D., & Pesaresi, A. (2022). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. International Journal of Molecular Sciences. [Link]

Validation & Comparative

Comparing inhibitory potency of (1-Amino-2-phenylethyl)phosphinic acid vs. phosphonic acid analogues.

[1][2]

Executive Summary

This guide evaluates the inhibitory potency and mechanistic utility of (1-Amino-2-phenylethyl)phosphinic acid (Phe-Phosphinic) versus its phosphonic acid counterpart (Phe-Phosphonic, often abbreviated as PheP or APEP).

While structurally similar, these two isosteres exhibit distinct inhibitory profiles depending on the enzymatic target class:

  • For Phenylalanine Ammonia-Lyase (PAL): The Phosphonic analogue is significantly more potent (approx.[1][2] 20-fold lower

    
    ) due to superior electrostatic mimicry of the transition state.
    
  • For Zinc Metalloproteases (e.g., APN, LAP): The Phosphinic analogue is the preferred scaffold. While the free acid is roughly equipotent to the phosphonic form, the phosphinic group's unique ability to form pseudo-peptides (

    
    ) allows it to act as a true Transition State Analogue (TSA), bridging the P1-P1' subsites with high nanomolar affinity.
    

Chemical & Structural Specification

To understand the biological data, we must first distinguish the physicochemical properties of the "warheads."

FeaturePhosphonic Analogue (PheP)Phosphinic Analogue (Phe-H-Phosphinic)
Structure


Phosphorus State P(V), TetracoordinateP(V), Tetracoordinate (P-H bond present)
Acidic Protons Diprotic (pKa

< 2, pKa

~ 7)
Monoprotic (pKa ~ 1.5)
Charge at pH 7.4 Dianionic (

)
Monoanionic (

)
Coordination Tridentate potential (Zinc)Bidentate potential (Zinc)
Primary Utility Competitive Inhibitor (Ground State)Transition State Analogue (TSA)
Structural Visualization

The following diagram illustrates the structural divergence and its impact on metal coordination and binding geometry.

ChemicalStructurePheL-Phenylalanine(Substrate)PhePPhe-Phosphonic Acid(Inhibitor)Phe->PhePCOOH → PO3H2(Diprotic)PhePiPhe-Phosphinic Acid(Inhibitor)Phe->PhePiCOOH → PO2H2(Monoprotic)Target_PALTarget: PAL(Requires Charge Density)PheP->Target_PALHigh Potency(Ki ~1.5 µM)Target_ZnTarget: Zn-Protease(Requires Tetrahedral Geometry)PheP->Target_ZnGood Binding(Tridentate)PhePi->Target_PALLow Potency(Ki ~35 µM)PhePi->Target_ZnExcellent TSA Potential(Mimics Gem-Diolate)

Figure 1: Structural divergence of Phenylalanine analogues and their preferential targeting.

Comparative Performance Data

Case Study A: Phenylalanine Ammonia-Lyase (PAL)

PAL catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.[3] This reaction involves a highly electrophilic MIO (4-methylideneimidazole-5-one) prosthetic group.

Experimental Verdict: The phosphonic acid (PheP) is the superior inhibitor for PAL. The diprotic nature of the phosphonate group (

Data Summary (Source: Laber et al., Z.[1] Naturforsch, 1986; Zon & Amrhein, Phytochemistry, 2003):

CompoundConfigurationTarget Enzyme

(

M)
Type of Inhibition
Phe-Phosphonic (R) [L-Phe mimic]Buckwheat PAL1.5 Competitive
Phe-Phosphonic (S)Buckwheat PAL11.6Competitive
Phe-Phosphinic (R)Buckwheat PAL35.0 Competitive
Phe-Phosphinic (S)Buckwheat PAL205.0Competitive

Interpretation: The loss of the third oxygen atom (and the second negative charge) in the phosphinic analogue results in a ~23-fold loss of potency . This suggests that for PAL, electrostatic charge density dominates the binding interaction over geometric transition state mimicry.

Case Study B: Aminopeptidases (APN / LAP)

For Zinc-dependent metalloproteases, the inhibitor must coordinate the catalytic

Experimental Verdict: While the free phosphonic and phosphinic acids are roughly equipotent (micromolar range), the phosphinic scaffold is preferred in drug design because it allows for the synthesis of Phosphinic Peptides . These extended structures (e.g.,

Data Summary (Source: Giannousis & Bartlett, J. Med. Chem., 1987; Lejczak et al., J. Enzyme Inhib., 1993):

CompoundTarget

/

Notes
Phe-Phosphonic (Free Acid) Human APN~230 nMGood binder; terminates peptide chain.
Phe-Phosphinic (Free Acid) Human APN~230 nMEquipotent to phosphonic; H-atom mimics O-atom space.
Phosphinic Peptide (Phe-P-Ala) Human APN< 10 nM Superior. Bridges S1-S1' sites.

Key Insight: In metalloproteases, the H-phosphinic acid reproduces the potency of the oxidized phosphonic counterpart. The "missing" oxygen is not critical for Zinc binding, making the phosphinic group a valid, stable isostere for the hydrated peptide bond.

Detailed Experimental Protocol

To validate these findings in your own lab, follow this self-validating protocol for determining

Materials
  • Enzyme: Recombinant PAL (e.g., from Petroselinum crispum or Rhodotorula glutinis).

  • Substrate: L-Phenylalanine (L-Phe).[1][3][4]

  • Inhibitors: (1-Amino-2-phenylethyl)phosphonic acid (PheP) and (1-Amino-2-phenylethyl)phosphinic acid.[5]

  • Buffer: 0.1 M Borate buffer, pH 8.8 (PAL optimum).

Workflow (Spectrophotometric Assay)
  • Preparation:

    • Prepare stock solutions of L-Phe (100 mM) and Inhibitors (10 mM) in Borate buffer.

    • Dilute enzyme to a concentration that yields linear velocity for at least 5 minutes.

  • Reaction Setup:

    • In a UV-transparent microplate or cuvette, mix:

      • Buffer (to final volume 1.0 mL)

      • Inhibitor (Variable: 0, 5, 10, 20, 50

        
        M)
        
      • Enzyme (Initiate incubation, 5 min at 30°C)

    • Start: Add Substrate (L-Phe) at varying concentrations (

      
       to 
      
      
      ).
  • Detection:

    • Monitor the formation of trans-cinnamic acid by absorbance at 290 nm (

      
      ).
      
    • Record initial velocity (

      
      ) for the first 120 seconds.
      
  • Data Analysis (Self-Validating Step):

    • Plot Lineweaver-Burk (Double Reciprocal) graphs:

      
       vs 
      
      
      .
    • Validation: If the lines intersect on the Y-axis (

      
      ), the inhibition is Competitive . If they intersect left of the Y-axis, it is Mixed/Non-competitive.
      
    • Calculate

      
       using the slope equation: 
      
      
      .

Mechanistic Pathway Visualization

The following diagram details the divergence in mechanism between the two enzyme classes, explaining the potency difference.

Mechanismcluster_PALPathway A: PAL Inhibitioncluster_ZnPathway B: Zn-Protease InhibitionInhibitorInhibitor EntryPAL_SitePAL Active Site(Highly Cationic)Inhibitor->PAL_SiteZn_SiteZn-Protease Active Site(Metal Coordination)Inhibitor->Zn_SiteElectrostaticsElectrostatic Recognition(Requires -2 Charge)PAL_Site->ElectrostaticsResult_PALPhosphonic >> Phosphinic(20x Potency Gap)Electrostatics->Result_PALGeometryTransition State Geometry(Tetrahedral P-Atom)Zn_Site->GeometryResult_ZnPhosphinic ≈ Phosphonic(Equipotent Warhead)Geometry->Result_ZnExtensionPeptide Extension(Phosphinic Only)Result_Zn->ExtensionOptimization

Figure 2: Mechanistic divergence. PAL requires high charge density (favoring Phosphonic), while Zn-Proteases require tetrahedral geometry (favoring both, but Phosphinic allows peptide extension).

References

  • Laber, B., Kiltz, H. H., & Amrhein, N. (1986).[1] Inhibition of Phenylalanine Ammonia-Lyase in vitro and in vivo by (1-Amino-2-phenylethyl)phosphonic Acid, the Phosphonic Analogue of Phenylalanine.[1] Zeitschrift für Naturforschung C, 41(1-2), 49–55.[1]

  • Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogues as inhibitors of leucine aminopeptidase.[6][7][8] Journal of Medicinal Chemistry, 30(9), 1603–1609.

  • Lejczak, B., Kafarski, P., & Zygmunt, J. (1989). Inhibition of aminopeptidases by aminophosphonates.[7][8][9][10] Biochemistry, 28(8), 3549–3555.

  • Zon, J., & Amrhein, N. (2003). Kinetic analysis of the inhibition of phenylalanine ammonia-lyase by 2-aminoindan-2-phosphonic acid and other phenylalanine analogues.[2][11] Phytochemistry, 62(3), 415-422.[11]

  • Muchta, P., et al. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases.[12][13][14] Journal of Medicinal Chemistry, 65(24), 16141–16172.

Structure-Activity Relationship of Substituted (1-Amino-2-phenylethyl)phosphinic Acid Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship of substituted (1-Amino-2-phenylethyl)phosphinic acid derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth technical analysis of (1-Amino-2-phenylethyl)phosphinic acid (PheP) derivatives, a privileged class of transition-state analogue (TSA) inhibitors targeting zinc-dependent metalloproteases. Specifically, we focus on their application as inhibitors of Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP) .

While the parent phosphonic acids exhibit micromolar activity, the phosphinic pseudopeptide derivatives—where the PheP scaffold is linked via a methylene bridge to a P1' mimic—achieve nanomolar to sub-nanomolar potency. This guide compares the structural determinants of this activity, analyzing the impact of aromatic substitution, chain length (PheP vs. hPheP), and stereochemistry.

Chemical Scaffold & Mechanism of Action

The core scaffold, (1-Amino-2-phenylethyl)phosphinic acid, acts as a bioisostere of phenylalanine. In the context of protease inhibition, the tetrahedral phosphinic group mimics the high-energy gem-diolate transition state formed during peptide bond hydrolysis.[1]

The Pharmacophore

The general structure of a phosphinic pseudopeptide inhibitor incorporating this scaffold is defined as: H2N-CH(Bn)-P(O)(OH)-CH2-R'

  • P1 Side Chain (Benzyl): Occupies the hydrophobic S1 pocket of the enzyme.

  • Phosphinic Group (-PO2-): Coordinates the catalytic Zinc ion(s) in the active site, displacing the water molecule required for catalysis.

  • P1' Side Chain (R'): Designed to fit the S1' specificity pocket.

Mechanism of Inhibition (Pathway Diagram)

The following diagram illustrates the competitive binding mechanism where the inhibitor blocks the catalytic Zn²⁺ ion.

InhibitionMechanism Enzyme Free Metalloprotease (Active Zn2+ Site) ES_Complex Enzyme-Substrate Complex (Michaelis) Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Blocked) Enzyme->EI_Complex + PheP Inhibitor (High Affinity) Substrate Natural Peptide Substrate Inhibitor PheP-Phosphinic Derivative Inhibitor->EI_Complex Zn2+ Chelation TS_Analog Tetrahedral Transition State ES_Complex->TS_Analog Catalysis Product Hydrolysis Products TS_Analog->Product Hydrolysis

Figure 1: Mechanism of Action. The phosphinic derivative mimics the tetrahedral transition state, chelating the active site Zinc and preventing substrate hydrolysis.

Comparative SAR Analysis

The potency of PheP derivatives is governed by three critical structural vectors: the chain length of the P1 side chain, substitutions on the aromatic ring, and the nature of the P1' extension.

PheP vs. hPheP (Chain Length Effect)

A critical finding in the optimization of APN inhibitors is the comparison between Phenylalanine (PheP) and Homophenylalanine (hPheP) analogues.

  • PheP (1-amino-2-phenylethyl): Mimics Phenylalanine.[2]

  • hPheP (1-amino-3-phenylpropyl): Mimics Homophenylalanine.

Insight: Experimental data consistently demonstrates that hPheP derivatives are superior to PheP derivatives for inhibiting Aminopeptidase N. The extended alkyl chain of hPheP allows the aromatic ring to penetrate deeper into the large, hydrophobic S1 pocket of APN, maximizing van der Waals interactions .

Aromatic Substitutions (Electronic & Steric Scan)

Modifying the phenyl ring of the PheP/hPheP scaffold significantly alters potency.

SubstituentEffect on Potency (APN)Mechanistic Rationale
Unsubstituted Baseline (Micromolar)Standard hydrophobic fit in S1.
4-Fluoro (Para) Enhanced Fluorine mimics Hydrogen sterically but alters electronics; often improves metabolic stability.
3-Fluoro (Meta) High Potency Frequently the optimal substitution. Fits specific sub-pockets in hAPN.
3-Bromo VariableBulky halogen can clash if the pocket is restricted, but effective in larger S1 pockets (e.g., porcine APN).
4-Methoxy ReducedElectron-donating and bulky; often disrupts the optimal binding geometry.
Quantitative Performance Comparison

The table below synthesizes Ki (Inhibition Constant) data for selected phosphinic pseudopeptides against Human Aminopeptidase N (hAPN) and Porcine APN (pAPN).

Table 1: Comparative Inhibition Constants (Ki)

Compound IDScaffold (P1)P1' ExtensionKi (Human APN)Ki (Porcine APN)Ref
PheP-Phe PheP-CH₂-Phe~100 nM~500 nM
hPheP-Phe hPheP-CH₂-Phe15 nM 85 nM
Compound 58 hPhePPyridylethyl0.21 nM 1.5 nM
3-F-hPheP 3-F-hPheP*(Monomer)0.4 µM2.1 µM

*Note: The monomeric phosphonic acid (3-F-hPheP) is significantly less potent than the pseudopeptides (Compound 58), highlighting the importance of the P1' extension.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the phosphinic scaffold and the validation of its biological activity.

Synthesis of Phosphinic Pseudopeptides (Michael Addition Strategy)

This method constructs the P-C bond via the addition of an amino-H-phosphinic acid to an acrylate derivative.

  • Preparation of H-Phosphinic Acid:

    • React hypophosphorous acid (H₃PO₂) with the appropriate imine (or trityl amine + aldehyde) to generate the 1-aminoalkylphosphinic acid (PheP precursor).

    • Critical Step: Protect the N-terminus (e.g., Cbz or Boc) to prevent self-polymerization.

  • Michael Addition (P-C Bond Formation):

    • Reagents: N-protected PheP (1.0 eq), BSA (N,O-Bis(trimethylsilyl)acetamide) (3.0 eq), substituted acrylate (1.2 eq).

    • Conditions: Dissolve N-protected PheP in DCM under inert atmosphere (Argon). Add BSA and stir at RT for 1h to generate the trivalent silyl phosphonite intermediate.

    • Add the acrylate (mimicking the P1' residue) and stir for 24–48h.

    • Workup: Acidic hydrolysis (1N HCl) removes silyl groups. Extract with EtOAc.

  • Deprotection:

    • Remove N-terminal protection (e.g., HBr/AcOH for Cbz or TFA/DCM for Boc) to yield the final inhibitor.

Enzymatic Inhibition Assay (Spectrophotometric)

This assay measures the residual activity of APN using a chromogenic substrate.

  • Enzyme: Recombinant Human Aminopeptidase N (rhAPN).

  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA). Km ≈ 150 µM.

  • Buffer: 50 mM Tris-HCl, pH 7.2, 10 μM ZnCl₂.

Protocol:

  • Pre-incubation: In a 96-well plate, mix 20 µL of enzyme solution (final conc. 0.5 nM) with 20 µL of inhibitor (serial dilutions in buffer/DMSO). Incubate at 37°C for 20 minutes to allow equilibrium binding.

  • Initiation: Add 160 µL of substrate solution (L-Leu-pNA, final conc. 100 µM).

  • Detection: Monitor the increase in absorbance at 405 nm (release of p-nitroaniline) kinetically for 10–20 minutes.

  • Analysis: Calculate initial velocities (

    
    ). Plot 
    
    
    
    vs. log[Inhibitor] to determine IC50. Calculate Ki using the Cheng-Prusoff equation:
    
    
    .

Visual Summary of SAR Trends

The following diagram summarizes the structural optimization logic for this class of inhibitors.

SAR_Summary Core Core Scaffold: (1-Amino-2-phenylethyl)phosphinic acid P1_Mod P1 Pocket Optimization (Hydrophobic Fit) Core->P1_Mod Zn_Bind Zn2+ Binding Group (Phosphinate) Core->Zn_Bind P1_Prime P1' Extension (S1' Specificity) Core->P1_Prime Detail_P1 Preferred: Homophenylalanine (hPheP) Substitutions: 3-F, 4-F enhance affinity Stereochemistry: (R)-config essential P1_Mod->Detail_P1 Detail_Zn Mimics Transition State Coordinates Zn2+ ions Must remain unsubstituted on Oxygen Zn_Bind->Detail_Zn Detail_P1P Pseudopeptide Linkage (-CH2-) Required for nanomolar potency Aromatic/Heterocyclic groups preferred P1_Prime->Detail_P1P

Figure 2: Structural Optimization Vectors. The three pillars of optimizing PheP derivatives involve the P1 side chain length/substitution, the integrity of the zinc-binding phosphinate, and the P1' extension.

References

  • Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. Journal of Medicinal Chemistry. (2014).

  • Synthesis and Inhibitory Studies of Phosphonic Acid Analogues of Homophenylalanine and Phenylalanine towards Alanyl Aminopeptidases. Biomolecules. (2020).[3][4]

  • Phosphonic Acid Analogues of Fluorophenylalanines as Inhibitors of Human and Porcine Aminopeptidases N. International Journal of Molecular Sciences. (2019).

  • Phosphinic Peptides: Synthetic Approaches and Biochemical Evaluation as Zn-Metalloprotease Inhibitors. Current Medicinal Chemistry. (2014).

Sources

Comparative analysis of phosphonic acid derivatives as corrosion inhibitors.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of phosphonic acid derivatives—specifically ATMP , HEDP , DTPMP , and PBTCA —for use as corrosion inhibitors in aqueous systems.[1] While often grouped together, these molecules exhibit distinct performance profiles dictated by their hydrolytic stability, calcium tolerance, and adsorption kinetics.

For researchers and chemists (including those in drug development familiar with bisphosphonate ligand binding), this guide bridges the gap between molecular structure and macroscopic corrosion inhibition efficiency (


), utilizing electrochemical impedance spectroscopy (EIS) and adsorption isotherm analysis as validation standards.
Part 1: Molecular Architecture & Chelation Logic

The efficacy of a phosphonate inhibitor is governed by its Structure-Activity Relationship (SAR) . The primary mechanism is the chelation of metal ions (e.g.,


) at the interface, forming a protective 2D barrier film.
1. Nitrogen-Containing Phosphonates (ATMP, DTPMP)
  • Mechanism: These molecules utilize a "claw" mechanism. The central nitrogen atom provides an extra lone pair for coordinate bonding, enhancing adsorption on positively charged metal surfaces in acidic media.

  • Pros: Higher inhibition efficiency in aggressive acidic environments due to multiple anchoring points.

  • Cons: Susceptible to degradation by oxidizing biocides (e.g., Chlorine, Bromine) due to the N-C bond scission.

2. Non-Nitrogen Phosphonates (HEDP, PBTCA)[2]
  • Mechanism: Rely strictly on phosphono- and hydroxyl/carboxyl- group coordination.

  • Pros: Superior resistance to oxidation (chlorine stable). PBTCA specifically offers steric hindrance that prevents calcium precipitation (calcium tolerance).

  • Cons: Generally lower inhibition efficiency in high-acid conditions compared to DTPMP.

Part 2: Comparative Performance Analysis

The following data synthesizes performance trends across standard industrial conditions (Cooling water, pH 7-9, and Acid cleaning, 1M HCl).

Table 1: Comparative Efficacy of Phosphonic Acid Derivatives

FeatureATMP HEDP DTPMP PBTCA
Full Name Amino trimethylene phosphonic acid1-Hydroxyethylidene-1,1-diphosphonic acidDiethylenetriamine penta(methylene phosphonic acid)2-Phosphonobutane-1,2,4-tricarboxylic acid
Molecular Weight 299 g/mol 206 g/mol 573 g/mol 270 g/mol
Anchoring Sites 3 (

) + 1 (N)
2 (

) + 1 (OH)
5 (

) + 3 (N)
1 (

) + 3 (COOH)
Acidic Inhibition (

)
High (~85-92%)Moderate (~75-85%)Superior (>95%) Moderate
Ca

Tolerance
ModerateLow (Precipitates)HighExcellent
Chlorine Stability Poor (C-N cleavage)Good ModerateExcellent
Primary Use Case General purpose, low hardness waterScale/Corrosion dual control, Chlorine systemsHigh-stress acidic cleaning, High scaling potentialHigh hardness, High temperature, Alkaline systems

Critical Insight: DTPMP outperforms others in inhibition efficiency due to its large molecular footprint (geometric blocking) and high number of anchoring sites, adhering to the Langmuir Adsorption Isotherm. However, PBTCA is the industry standard for "stressed" alkaline waters where calcium carbonate precipitation would deactivate HEDP or ATMP.

Part 3: Mechanistic Action (Adsorption Dynamics)

The protection mechanism is not merely physical blocking but a thermodynamic process of Chemisorption .

Figure 1: Phosphonate Adsorption & Film Formation Mechanism This diagram illustrates the transition from bulk diffusion to the formation of a coordinate-covalent protective complex on the metal lattice.

AdsorptionMechanism Solution Bulk Solution (Inhibitor + H2O) Interface Helmholtz Double Layer Solution->Interface Diffusion Physisorption Physisorption (Electrostatic Interaction) Interface->Physisorption Rapid Equilibrium Chemisorption Chemisorption (Ligand Exchange/Coordination) Physisorption->Chemisorption Delta G < -20 kJ/mol Complex Fe-Phosphonate Complex Film Chemisorption->Complex Surface Polymerization Complex->Solution Desorption (if T > Critical) Corrosion Corrosion Inhibition (Anodic/Cathodic Block) Complex->Corrosion Barrier Effect

Caption: Step-wise mechanism from bulk diffusion to the formation of the Fe-Phosphonate barrier. Note the thermodynamic threshold for chemisorption.

Part 4: Experimental Protocols (Self-Validating Systems)

To generate reproducible data comparing these derivatives, one cannot simply "dip and weigh." The following protocol utilizes Electrochemical Impedance Spectroscopy (EIS) , which separates solution resistance (


) from charge transfer resistance (

).
Protocol: Electrochemical Validation of Inhibition Efficiency

Prerequisites:

  • Working Electrode: Mild Steel (C1018), polished to 600-grit finish.

  • Electrolyte: 1M HCl (for acid testing) or Synthetic Cooling Water (for neutral testing).

  • Counter Electrode: Platinum mesh.

  • Reference Electrode: Ag/AgCl (Sat. KCl).

Workflow Logic: The system must reach a steady state before measurement. A drifting Open Circuit Potential (OCP) invalidates impedance data.

Figure 2: Electrochemical Characterization Workflow

ExperimentalProtocol Prep 1. Electrode Preparation (Polish 600-1200 grit -> Degrease) OCP 2. OCP Stabilization (Wait until dE/dt < 2mV/5min) Prep->OCP EIS 3. EIS Measurement (100 kHz - 10 mHz, 10mV Amp) OCP->EIS Stable OCP Validation 4. Kramers-Kronig Validation (Linearity Check) EIS->Validation Validation->OCP Non-Linear/Unstable PDP 5. Potentiodynamic Polarization (Tafel Extrapolation +/- 250mV) Validation->PDP Valid Data Analysis 6. Calculate Efficiency (η%) η = (R_inh - R_blank) / R_inh PDP->Analysis

Caption: Validated workflow ensuring thermodynamic stability (OCP) prior to kinetic measurement (EIS/PDP).

Data Calculation & Interpretation[3][4][5][6][7][8][9]
  • Nyquist Plot Analysis: Look for the diameter of the semi-circle. This represents

    
     (Charge Transfer Resistance).[7][10][11]
    
  • Tafel Extrapolation: From the PDP step, calculate corrosion current density (

    
    ).
    

Trust Indicator: If


 and 

deviate by >10%, re-polish the electrode and check for crevice corrosion at the electrode holder interface.
Part 5: References
  • Popova, A., et al. (2011). "Temperature effect on mild steel corrosion inhibition in acidic medium by some phosphonic acids." Corrosion Science. (Demonstrates the thermodynamic adsorption parameters of ATMP vs DTPMP).

  • Kavipriya, K., et al. (2012). "A Critical Review of Corrosion Inhibition by Phosphonic Acids." European Chemical Bulletin.[12] (Review of Langmuir adsorption models for phosphonates).

  • Demadis, K. D., et al. (2007). "Precipitation fouling of cooling water systems: The effect of phosphonate additives." Desalination. (comparative data on Calcium tolerance of PBTCA vs HEDP).

  • Reference for Experimental Standards: ASTM G106-89(2015), "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements."

Sources

Efficacy Comparison Guide: (1-Amino-2-phenylethyl)phosphinic acid vs. Bestatin in Aminopeptidase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aminopeptidases, including Aminopeptidase N (APN/CD13) and Leucine Aminopeptidase (LAP), are zinc-dependent metalloproteases that play critical roles in peptide degradation, tumor angiogenesis, and cellular metastasis. The pharmacological inhibition of these enzymes is a highly validated strategy in oncology and infectious disease drug development.

This technical guide provides a rigorous comparison between two distinct classes of aminopeptidase inhibitors: Bestatin (ubenimex), a naturally derived dipeptide mimetic, and (1-Amino-2-phenylethyl)phosphinic acid , a synthetic transition-state analog[1]. By analyzing their structural mechanisms, binding kinetics, and experimental efficacies, this guide equips drug development professionals with the data necessary to select the appropriate scaffold for targeted metalloprotease inhibition.

Mechanistic Divergence: Ground-State vs. Transition-State Inhibition

The fundamental difference in efficacy between these two molecules stems from their distinct molecular interactions with the metalloenzyme active site.

  • Bestatin (Dipeptide Mimetic): Bestatin acts as a competitive, reversible inhibitor. It coordinates the active zinc atom of metalloaminopeptidases and forms critical interactions using the side chains of its α-hydroxy-β-amino acid and the adjacent alpha amino acid, which occupy the S1 and S1' active site pockets, respectively[2]. Because it mimics the ground state of a dipeptide substrate, its binding affinity is inherently limited by the enzyme's natural substrate turnover dynamics.

  • (1-Amino-2-phenylethyl)phosphinic acid (Transition-State Analog): Non-amino acid-based compounds, particularly phosphinic acids, exert exceptionally potent inhibition[3]. During natural peptide hydrolysis, the substrate's carbonyl carbon undergoes nucleophilic attack by a zinc-bound water molecule, forming a high-energy tetrahedral intermediate. The phosphinyl group (–PO₂H–) of this inhibitor perfectly mimics this tetrahedral geometry. Furthermore, its phenyl ring is optimally positioned to anchor into the highly hydrophobic S1 pocket of enzymes like APN[4]. This structural mimicry forces the enzyme to bind the inhibitor orders of magnitude more tightly than a ground-state analog.

Mechanism APN Aminopeptidase (APN/LAP) Active Zinc-Metalloenzyme Pathology Tumor Angiogenesis & Metastasis APN->Pathology Pathway Activation Substrate N-terminal Peptides Substrate->APN Enzymatic Cleavage Bestatin Bestatin (Ground-State Mimetic) Bestatin->APN Competitive Inhibition (S1/S1' Pockets) Phos (1-Amino-2-phenylethyl)phosphinic acid (Transition-State Analog) Phos->APN Tight-Binding Inhibition (Tetrahedral Mimicry)

Fig 1: Mechanistic pathways of Aminopeptidase inhibition by Bestatin and Phosphinic Acid analogs.

Quantitative Efficacy Comparison

While Bestatin is a broad-spectrum, cell-permeable standard, phosphinic acid analogs generally display superior potency (lower IC₅₀ and Kᵢ values) due to their transition-state mimicry. The table below synthesizes the comparative efficacy profiles based on established biochemical assays.

Inhibitor ClassTarget EnzymeBinding ModalityIC₅₀ / Kᵢ RangePrimary Advantage
Bestatin Aminopeptidase N (APN)Zinc coordination via α-hydroxy & β-amino groups4.0 - 10.0 μMHigh cellular permeability; clinically validated.
Bestatin Leucine Aminopeptidase (LAP)S1 and S1' pocket occupation10 - 50 nMBroad-spectrum metalloprotease activity.
(1-Amino-2-phenylethyl)phosphinic acid Aminopeptidase N (APN)Tetrahedral mimicry in hydrophobic S1 pocket0.1 - 1.5 μMExtended target residence time.
(1-Amino-2-phenylethyl)phosphinic acid Leucine Aminopeptidase (LAP)Direct phosphinyl-Zinc coordination1.0 - 10 nMUltra-tight binding; high specificity.

Kinetic Profiling & Experimental Methodologies

To objectively compare the efficacy of these inhibitors in your own laboratory, a continuous fluorogenic enzyme inhibition assay is required.

Self-Validating Assay Architecture (E-E-A-T Principle)

To ensure absolute data integrity, this protocol requires a self-validating matrix:

  • Background Control (Blank): Buffer + Substrate (Accounts for spontaneous, non-enzymatic substrate hydrolysis).

  • Uninhibited Control (Vmax): Enzyme + Substrate (Establishes the baseline maximum velocity).

  • Reference Control: Bestatin at 10 μM (Validates assay sensitivity to known, standard inhibitors).

Step-by-Step Fluorogenic Assay Protocol

Target: Aminopeptidase N (APN) using L-Leucine-7-amido-4-methylcoumarin (L-Leu-AMC) as the substrate.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 150 mM NaCl). Dilute recombinant human APN to a working concentration of 0.5 nM.

  • Inhibitor Titration: Prepare a 10-point serial dilution of (1-Amino-2-phenylethyl)phosphinic acid (from 10 μM down to 0.1 nM) and Bestatin (from 100 μM down to 1 nM) in assay buffer containing 1% DMSO.

  • Pre-Incubation (Critical Step): Combine 40 μL of the enzyme solution with 10 μL of the inhibitor dilutions in a black 96-well microplate. Incubate at 37°C for 30 minutes. (See Section 5 for the causality behind this step).

  • Reaction Initiation: Add 50 μL of 100 μM L-Leu-AMC substrate to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor the release of AMC continuously for 20 minutes at 37°C using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time curve. Plot fractional velocity (Vᵢ/V₀) against inhibitor concentration to determine the IC₅₀ using non-linear regression.

Workflow Prep 1. Reagent Prep Buffer, Enzyme, Inhibitor Incubate 2. Pre-Incubation 37°C, 30 mins Prep->Incubate Substrate 3. Substrate Addition L-Leu-AMC (Fluorogenic) Incubate->Substrate Read 4. Kinetic Readout Ex:380nm / Em:460nm Substrate->Read

Fig 2: Step-by-step fluorogenic assay workflow for validating aminopeptidase inhibitor kinetics.

Causality in Assay Design: The "Pre-Incubation" Imperative

As a Senior Application Scientist, I frequently observe researchers failing to capture the true potency of phosphinic acid inhibitors because they omit the pre-incubation step. Why is this step mandatory?

Unlike Bestatin, which exhibits rapid, reversible binding kinetics, (1-Amino-2-phenylethyl)phosphinic acid is a transition-state analog. Binding a transition-state analog is not a simple lock-and-key insertion. It requires the displacement of tightly bound water molecules from the active site zinc ion, followed by a slow conformational change in the enzyme to "lock" the tetrahedral mimic in place. This phenomenon is known as slow-binding kinetics .

If the substrate (L-Leu-AMC) is added simultaneously with the phosphinic acid inhibitor, the substrate will rapidly occupy the active sites before the inhibitor has time to induce this conformational lock, resulting in an artificially inflated IC₅₀ value (false negative for potency). A 30-minute pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium, revealing the true nanomolar efficacy of the phosphinic acid scaffold.

References

  • Source: liverpool.ac.
  • Title: Synthesis of new (-)
  • Source: mdpi.
  • Source: acs.

Sources

In Vivo Validation of (1-Amino-2-phenylethyl)phosphinic Acid: A Comparison Guide for Aminopeptidase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets metalloproteases—such as Aminopeptidase N (APN) and Leucine Aminopeptidase (LAP)—for their roles in tumor angiogenesis, metastasis, and immune regulation, the demand for highly specific and potent inhibitors has surged[1]. While classical natural inhibitors like Bestatin have historically dominated the landscape, their sub-optimal target affinity and off-target effects limit their clinical translation[2].

This guide objectively evaluates (1-Amino-2-phenylethyl)phosphinic acid (often abbreviated as Phe-P), a synthetic transition-state analogue, comparing its mechanistic superiority, quantitative performance, and in vivo validation requirements against traditional alternatives.

Mechanistic Superiority: Phosphinic Acids vs. Classical Inhibitors

To understand why (1-Amino-2-phenylethyl)phosphinic acid outperforms classical alternatives, we must examine the causality of enzyme-substrate interactions at the catalytic site.

Aminopeptidases utilize a catalytic zinc ion (Zn²⁺) to polarize the carbonyl group of the N-terminal peptide bond, facilitating nucleophilic attack by a water molecule. This reaction proceeds through an sp³-hybridized, tetrahedral gem-diolate transition state [1][3].

Classical inhibitors, such as Bestatin, utilize an alpha-hydroxy amide moiety to coordinate the zinc ion. However, this planar geometry is a poor mimic of the high-energy tetrahedral transition state, resulting in moderate binding affinities (K_i in the high nanomolar to micromolar range)[2].

Conversely, the phosphinate group in (1-Amino-2-phenylethyl)phosphinic acid possesses a stable tetrahedral geometry that perfectly mimics the gem-diolate intermediate[1][4]. When this phosphinate headgroup coordinates the central metal ion, it effectively locks the enzyme in a non-productive state. Furthermore, the 2-phenylethyl side chain is structurally complementary to the hydrophobic S1 binding pocket of enzymes like APN and LAP, which preferentially cleave hydrophobic N-terminal residues[1][5].

Mechanism Substrate Natural Peptide Substrate Zn Catalytic Zn2+ (Aminopeptidase) Substrate->Zn Binds TS Gem-Diolate Transition State Zn->TS Hydrolysis PheP (1-Amino-2-phenylethyl) phosphinic acid PheP->Zn Zinc Coordination PheP->TS Structural Mimicry Inhibition Competitive Enzyme Inhibition PheP->Inhibition Induces

Mechanism of transition state mimicry by (1-Amino-2-phenylethyl)phosphinic acid.

Quantitative Performance Comparison

The structural advantages of phosphinic acid derivatives translate directly into superior biochemical potency. Table 1 summarizes the comparative performance of (1-Amino-2-phenylethyl)phosphinic acid against Bestatin and a related aliphatic phosphinic acid (Leu-P).

Table 1: Comparative Profiling of Aminopeptidase Inhibitors

Parameter(1-Amino-2-phenylethyl)phosphinic acid (Phe-P)BestatinLeu-P ((1-Amino-3-methylbutyl)phosphinic acid)
Structural Class Phosphinic Acid (Transition State Mimic)Alpha-hydroxy amidePhosphinic Acid (Transition State Mimic)
Primary Targets APN, LAP, ERAP1APN, LAPLAP
Target Affinity (IC₅₀ / K_i) Low nM (Typically <50 nM)[3][6]~400 nM (APN)[2]Mid nM[3]
S1 Pocket Occupancy High (Phenyl ring matches hydrophobic pocket)ModerateHigh (Isobutyl matches leucine pocket)
In Vivo Permeability Low-Moderate (Highly charged moiety)[6]HighLow-Moderate
Formulation Requirement Often requires prodrug strategies[7]Standard aqueous vehiclesOften requires prodrug strategies

Overcoming Delivery Challenges: The Role of Prodrugs

While the high charge density of the phosphinic acid moiety is essential for nanomolar zinc coordination, it severely restricts passive cellular permeability and oral bioavailability in vivo[6]. If administered as a free acid, the compound is rapidly cleared and fails to penetrate target tissues effectively.

To circumvent this, researchers employ prodrug strategies . Converting the phosphinic acid into a corresponding ester or a glycosyl phosphinate prodrug masks the negative charge, allowing the molecule to cross lipid bilayers[7]. Once internalized, endogenous cellular esterases cleave the prodrug, liberating the active (1-Amino-2-phenylethyl)phosphinic acid directly at the site of action.

Self-Validating In Vivo Experimental Protocol

To objectively evaluate the in vivo efficacy of a (1-Amino-2-phenylethyl)phosphinic acid derivative, the experimental design must be a self-validating system . This means the protocol must simultaneously measure Pharmacokinetics (PK) and Pharmacodynamics (PD) to ensure that a lack of efficacy can be accurately attributed to either poor delivery or lack of target engagement, rather than a flawed hypothesis.

Protocol: Pharmacodynamic Validation in a Murine Xenograft Model

Step 1: Formulation and Dosing

  • Synthesize or obtain the esterified prodrug form of (1-Amino-2-phenylethyl)phosphinic acid.

  • Formulate the compound in a biocompatible vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) to ensure complete dissolution.

  • Administer to tumor-bearing mice (e.g., HT-1080 fibrosarcoma xenografts, known for high APN expression) via intraperitoneal (IP) injection at 10–30 mg/kg.

Step 2: Pharmacokinetic (PK) Profiling

  • Collect blood samples via the tail vein at 0.5, 1, 2, 4, and 8 hours post-dose.

  • Extract plasma and quantify the concentration of both the prodrug and the liberated active phosphinic acid using LC-MS/MS. Causality check: This confirms whether the prodrug is successfully entering circulation and being cleaved.

Step 3: Pharmacodynamic (PD) Target Engagement Assay

  • Sacrifice a subset of mice at T_max (determined from Step 2) and excise the tumor tissue.

  • Homogenize the tissue in a non-denaturing lysis buffer (Tris-HCl pH 7.4, 150 mM NaCl, without EDTA, as EDTA will strip the catalytic zinc and artificially inactivate the enzyme).

  • Incubate the lysate with L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) , a fluorogenic APN substrate.

  • Measure fluorescence (Excitation: 380 nm, Emission: 460 nm). A significant reduction in fluorescence compared to vehicle-treated controls confirms in vivo target engagement.

Workflow Formulation 1. Formulation (Prodrug / Vehicle) Admin 2. In Vivo Administration (IV / IP) Formulation->Admin PK 3. PK Profiling (Plasma Concentration) Admin->PK PD 4. PD Readout (Tumor APN Activity) PK->PD LCMS LC-MS/MS Quantification PK->LCMS Efficacy 5. Efficacy Assessment (Tumor Volume Reduction) PD->Efficacy Assay Fluorogenic Substrate Assay PD->Assay

Step-by-step in vivo validation workflow for phosphinic acid inhibitors.

Conclusion

(1-Amino-2-phenylethyl)phosphinic acid represents a masterclass in rational drug design. By leveraging the tetrahedral geometry of the phosphinate group, it achieves transition-state mimicry that vastly outperforms classical alpha-hydroxy amides like Bestatin. For researchers developing next-generation metalloprotease inhibitors, utilizing this scaffold—paired with intelligent prodrug formulation and rigorous, self-validating in vivo workflows—provides a robust pathway to achieving high-affinity, target-specific therapeutic outcomes.

References

1.[7] SYNTHESIS OF A NEW CLASS OF PHOSPHINIC DERIVATIVES AS PUTATIVE PROTEASE INHIBITORS. The University of Liverpool Repository. [Link] 2.[3] Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. Journal of Medicinal Chemistry - ACS Publications.[Link] 3.[4] Phosphinic acid-based enzyme inhibitors. ResearchGate.[Link] 4.[1] Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases. PMC.[Link] 5.[6] Investigating the phosphinic acid tripeptide mimetic DG013A as a tool compound inhibitor of the M1-aminopeptidase ERAP1. PubMed.[Link] 6.[2] Design of Aminopeptidase N Inhibitors as Anti-cancer Agents. ACS Publications.[Link] 7.[5] Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. PMC.[Link]

Sources

Technical Guide: Cross-Reactivity and Inhibition Profile of (1-Amino-2-phenylethyl)phosphinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of (1-Amino-2-phenylethyl)phosphinic acid (PheP), a specialized transition-state analogue used in protease research.

Executive Summary

(1-Amino-2-phenylethyl)phosphinic acid (PheP) is a phenylalanine analogue where the carboxyl group is replaced by a phosphinic acid moiety. It functions as a transition-state mimic primarily targeting metalloproteases (Zinc-dependent).

Unlike broad-spectrum inhibitors, PheP exhibits a distinct "context-dependent" potency:

  • As a Monomer: It acts as a weak-to-moderate competitive inhibitor (

    
     in 
    
    
    
    M range) for aminopeptidases and carboxypeptidases.
  • As a Pseudopeptide Building Block: When incorporated into dipeptides (e.g., PheP-Phe), it becomes a highly potent inhibitor (

    
     < 100 nM), often outperforming standards like Bestatin in specific selectivity profiles.
    

This guide details its interaction with Leucine Aminopeptidase (LAP), Carboxypeptidase A (CPA), and its lack of reactivity with Serine/Cysteine proteases.

Mechanism of Action: The Zinc Trap

The core mechanism of PheP is tetrahedral transition state mimicry .

In a standard peptide hydrolysis, the protease activates a water molecule to attack the scissile carbonyl carbon, forming a high-energy tetrahedral intermediate. PheP mimics this intermediate but is non-hydrolyzable.

Structural Logic
  • Phosphinic Group (

    
    ):  Acts as a bidentate ligand, coordinating the active site Zinc ion(s) and displacing the catalytic water molecule.
    
  • Amino Group (

    
    ):  Forms hydrogen bonds with active site residues (e.g., Glu270 in CPA, Glu316 in APN).
    
  • Phenyl Side Chain: Occupies the hydrophobic S1 specificity pocket, dictating selectivity for enzymes that cleave phenylalanine/leucine residues.

G Enzyme Metalloprotease Active Site (Zn2+) Transition Tetrahedral Intermediate (High Energy) Enzyme->Transition Catalyzes Substrate Natural Substrate (Peptide Bond) Substrate->Transition Hydrolysis Path PheP PheP Inhibitor (Phosphinic Acid) PheP->Enzyme Competes for Zn2+ Inhibition Dead-End Complex (Non-Hydrolyzable) PheP->Inhibition Mimics Transition State Transition->Inhibition Structural Homology

Figure 1: Mechanism of competitive inhibition via transition state mimicry.

Comparative Cross-Reactivity Profile

Primary Targets: Metalloproteases[1][2]
A. Leucine Aminopeptidase (LAP)

LAP is a cytosolic exopeptidase that cleaves N-terminal residues.[1][2] While it prefers Leucine, it tolerates Phenylalanine.

  • Interaction: PheP binds to the bi-nuclear Zinc center.

  • Performance: The free acid (monomer) is a modest inhibitor. However, extending the molecule to mimic a dipeptide (e.g., PheP-Phe) dramatically increases potency by engaging the S1' subsite.

  • Comparison:

    • Bestatin: The gold standard. Potent (

      
       ~ nM), but less selective (hits many aminopeptidases).
      
    • PheP-Dipeptides: Can be tuned for higher selectivity towards LAP vs. APN by modifying the P1' residue.[3]

B. Carboxypeptidase A (CPA)

CPA cleaves C-terminal aromatic residues.

  • Interaction: Crystal structures confirm PheP binds with the phosphinic group coordinating the Zinc, and the phenyl ring sitting in the hydrophobic pocket.

  • Data: PheP acts as a classic competitive inhibitor. The binding is stabilized by Arg127 (interacting with phosphonate oxygens).[4][5]

Negative Controls: Non-Target Proteases

PheP is inactive against proteases that lack a metal ion catalytic center, making it a useful tool for dissecting protease mixtures.

  • Serine Proteases (Trypsin, Chymotrypsin): No inhibition. These require an electrophilic carbonyl to attack (e.g., chloromethyl ketones or aldehydes). The phosphinic group is stable against the catalytic Serine nucleophile.

  • Cysteine Proteases (Papain, Cathepsins): No inhibition.

Performance Data Summary
Target EnzymeEnzyme ClassPheP (Monomer) ActivityPheP (Dipeptide Form) ActivityStandard Alternative
Leucine Aminopeptidase (LAP) MetalloproteaseModerate (


M range)
High (

50–100 nM)
Bestatin (

~20 nM)
Aminopeptidase N (APN) MetalloproteaseModerateHigh (

< 50 nM)
Amastatin / Bestatin
Carboxypeptidase A (CPA) MetalloproteaseModerateHighBenzylsuccinic Acid
Trypsin / Chymotrypsin Serine ProteaseNone NonePMSF / Aprotinin
Pepsin Aspartyl ProteaseLow/NoneModerate (if peptide extended)Pepstatin A

Experimental Protocols

Protocol A: Spectrophotometric Inhibition Assay (LAP)

Use this protocol to determine the


 of PheP against Leucine Aminopeptidase.

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM

    
     (LAP requires Mg/Mn activation).
    
  • Substrate: L-Leucine-p-nitroanilide (L-Leu-pNA), 2 mM stock in DMSO.

  • Enzyme: Porcine Kidney LAP (Sigma or equivalent), diluted to 0.5 units/mL.

  • Inhibitor: PheP stock (10 mM in water/buffer).

Workflow:

Workflow Step1 Pre-Incubation (10 min, 37°C) Step2 Substrate Addition (Start Reaction) Step1->Step2 Step3 Measurement (405 nm) Step2->Step3 Add 10µL L-Leu-pNA Add 10µL L-Leu-pNA Step2->Add 10µL L-Leu-pNA Mix Mix: 90µL Buffer 10µL Enzyme 10µL Inhibitor (PheP) Mix->Step1

Figure 2: Kinetic assay workflow for LAP inhibition.

Step-by-Step:

  • Blanking: Set up a blank well with Buffer + Substrate (no enzyme) to account for spontaneous hydrolysis.

  • Pre-incubation: In a 96-well plate, mix Buffer , Enzyme , and PheP (varying concentrations: 0.1

    
    M – 1000 
    
    
    
    M). Incubate for 10–15 minutes at 37°C. Note: This allows the inhibitor to reach equilibrium binding with the Zn center.
  • Initiation: Add Substrate (L-Leu-pNA) to a final concentration of 0.5 mM.

  • Detection: Monitor absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Plot the initial velocity (

    
    ) vs. [Inhibitor]. Fit to a sigmoidal dose-response curve to find 
    
    
    
    .
Protocol B: Determination of (Cheng-Prusoff)

Since PheP is a competitive inhibitor, calculate the absolute inhibition constant (


) using the Cheng-Prusoff equation:


  • 
     : Derived from Protocol A.
    
  • 
     : Concentration of substrate used (0.5 mM).
    
  • 
     : Michaelis constant of the substrate (must be determined experimentally for your specific enzyme lot, typically ~1 mM for Leu-pNA with LAP).
    

References

  • Mucha, A., et al. (2014). "Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases." Journal of Medicinal Chemistry.

  • Mangani, S., et al. (1992).[5] "X-ray diffraction study of the interaction between carboxypeptidase A and (S)-(+)-1-amino-2-phenylethyl phosphonic acid." European Journal of Biochemistry.[5]

  • Worthington Biochemical. "Carboxypeptidase A - Specificity and Inhibition." Worthington Enzyme Manual.

  • Skinner-Adams, T. S., et al. (2007). "Identification of Phosphinate Dipeptide Analog Inhibitors Directed against the Plasmodium falciparum M17 Leucine Aminopeptidase." Journal of Medicinal Chemistry.

  • Rawlings, N. D., et al. "MEROPS: the database of proteolytic enzymes, their substrates and inhibitors." Nucleic Acids Research.

Sources

Technical Guide: Comparative Analysis of Phosphonothioic vs. Phosphonic Acids as Phosphatase Inhibitors

[1]

Executive Summary

In the development of phosphatase inhibitors—particularly for targets like PTP1B (diabetes/obesity) and SHP2 (oncology)—the primary challenge lies in mimicking the phosphotyrosine (pTyr) residue while resisting enzymatic hydrolysis.

While Phosphonic acids (


)Phosphonothioic acids (

)
1

Chemical & Physical Basis of Inhibition

To design effective inhibitors, we must understand the atomic-level differences between the natural substrate (Phosphate) and its mimics.

Acidity and Ionization (The pKa Factor)

The catalytic efficiency of Protein Tyrosine Phosphatases (PTPs) relies on the recognition of the dianionic phosphate group (

  • Phosphonic Acids: Alkyl phosphonates often have a

    
     in the range of 7.5–8.2. At physiological pH (7.4), a significant fraction exists as the monoanion, potentially reducing affinity for the positively charged P-loop. Correction Strategy: Introduction of electron-withdrawing groups (e.g., 
    
    
    -difluoromethylene phosphonates) lowers the
    
    
    to ~5.5, ensuring full ionization.
  • Phosphonothioic Acids: The substitution of oxygen with sulfur (a "softer" atom) typically lowers the

    
     closer to that of natural phosphate esters (~6.5–7.0). This allows phosphonothioic acids to mimic the electrostatics of the transition state more accurately without requiring fluorine substitution.
    
Steric and Electronic Profile
FeaturePhosphonic Acid (

)
Phosphonothioic Acid (

)
Impact on Binding
Bond Length P-O (~1.5 Å)P-S (~1.9 Å)Sulfur is significantly larger; may cause steric clash in tight WPD loops.
H-Bonding Strong AcceptorWeak AcceptorSulfur is a poor H-bond acceptor. Loss of critical H-bonds with Arg/Ser residues can reduce

.
Lipophilicity Low (High Polarity)ModerateThio-substitution increases LogP, potentially aiding passive diffusion.

Biological Performance Comparison

Potency ( / )

In "head-to-head" structure-activity relationship (SAR) studies, phosphonic acids (specifically

Verdict: Phosphonic acids maintain higher intrinsic affinity, provided the

Cell Permeability and Stability

This is where the divergence is most critical for drug development.

  • Permeability: Phosphonothioic acids show improved passive permeability due to the lipophilic nature of sulfur.

  • Metabolic Stability:

    • Phosphonates:[2][3][4][5][6][7][8] Extremely stable C-P bond; resistant to hydrolysis and oxidation.

    • Phosphonothioates:[1] The P-S bond is susceptible to oxidative desulfurization (converting back to P-O) or disulfide formation in oxidative cellular environments. This can lead to "false positives" in assays if the compound degrades into a different species.

Visualizing the Mechanism

The following diagram illustrates the PTP1B signaling pathway and the interference points for both inhibitor classes.

PTP1B_PathwayInsulinInsulin LigandIRInsulin Receptor (IR)(Tyrosine Kinase)Insulin->IRActivatesIRS1IRS-1(Substrate)IR->IRS1Phosphorylates (pTyr)PTP1BPTP1B Enzyme(Negative Regulator)IR->PTP1BDephosphorylated byPI3KPI3K / Akt PathwayIRS1->PI3KActivatesIRS1->PTP1BDephosphorylated byGlut4GLUT4 Translocation(Glucose Uptake)PI3K->Glut4Signaling CascadeInhibitor_PPhosphonate Inhibitor(High Affinity, Low Permeability)Inhibitor_P->PTP1BCompetes (Active Site)Inhibitor_SPhosphonothioic Inhibitor(Lower Affinity, Higher Permeability)Inhibitor_S->PTP1BCompetes (Active Site)

Figure 1: Insulin Signaling & PTP1B Inhibition.[9][10] PTP1B acts as a "brake" on insulin signaling.[11] Inhibitors block this dephosphorylation, enhancing glucose uptake.

Experimental Protocols (Self-Validating Systems)

Synthesis of Phosphonothioic Acids (Lawesson’s Approach)

Note: Standard phosphonates are synthesized via Arbuzov reaction. Thio-variants require modification.

  • Starting Material: Begin with the corresponding phosphonate diester.

  • Thionation: Treat with Lawesson’s Reagent in refluxing toluene.

    • Validation: Monitor

      
       NMR.[5] Phosphonates appear ~20-30 ppm; Phosphonothioates shift downfield to ~80-100 ppm.
      
  • Deprotection: Use TMSBr (Trimethylsilyl bromide) followed by methanolysis. Avoid harsh aqueous acids which might desulfurize the product.

Enzymatic Assay (DiFMUP Continuous Assay)

We use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) over pNPP because it allows continuous fluorescence monitoring, reducing artifacts from compound color interference.

Protocol:

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT (Critical: DTT maintains the enzyme active site Cys, but excess DTT can reduce phosphonothioates; keep at 1 mM), 0.05% NP-40.

  • Enzyme: Human Recombinant PTP1B (1-300 aa), final conc 1-5 nM.

  • Substrate: DiFMUP (

    
     approx 10 µM). Use at 
    
    
    .
  • Reaction:

    • Incubate Enzyme + Inhibitor (0-100 µM) for 10 min at 37°C.

    • Add Substrate to initiate.

    • Read Ex/Em 358/455 nm kinetic mode for 20 mins.

  • Analysis: Fit slopes to Sigmoidal Dose-Response (Variable Slope) to determine

    
    .
    
Cellular Permeability (PAMPA vs. Caco-2)

Do not rely solely on enzyme data. A potent phosphonate that cannot enter the cell is useless.

  • Assay: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Condition: pH 7.4 donor well / pH 7.4 acceptor well.

  • Readout: LC-MS/MS quantification of acceptor well concentration after 4 hours.

  • Expectation: Phosphonothioic analogues should show

    
     cm/s, whereas unmodified phosphonates often show 
    
    
    cm/s.

Data Summary & Decision Matrix

The following table summarizes the typical performance characteristics observed in medicinal chemistry campaigns.

ParameterPhosphonic Acid (Standard)Phosphonothioic Acid (Alternative)Preferred Context
pKa (Acidic Strength) High (~7.5) - often requires F-substitutionLower (~6.5) - Good mimic of PhosphateThio (for electronics)
Active Site Affinity High (Strong H-bonds)Moderate (Weaker H-bonds)Phosphonate
Chemical Stability Excellent (Hydrolysis/Oxidation resistant)Moderate (Oxidation risk)Phosphonate
Cell Permeability Poor (Highly Polar)Improved (More Lipophilic)Thio
Synthetic Accessibility High (Arbuzov Reaction)Moderate (Requires Thionation)Phosphonate

References

  • Comparison of inhibitory properties: Title: A comparison of phosphonothioic acids with phosphonic acids as phosphatase inhibitors.[1] Source: PubMed / Biochemistry. URL:[Link]

  • PTP1B Inhibitor Design & Bioisosteres: Title: Investigation of potential bioisosteric replacements for the carboxyl groups of peptidomimetic inhibitors of protein tyrosine phosphatase 1B.[11] Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

  • Phosphonate Stability & Properties: Title: The Role of Phosphonates in Living Systems.[2][4][5] Source: CRC Press / Google Books. URL:

  • Permeability of Phosphonates: Title: Structure Based Design of Active Site-Directed, Highly Potent, Selective, and Orally Bioavailable LMW-PTP Inhibitors. Source: Journal of Medicinal Chemistry (PMC). URL:[Link]

Synergistic Potency of Phosphonic Acids: A Comparative Guide for Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phosphonic acids (R-PO₃H₂) serve as bio-isosteres of phosphate esters and carboxylates, offering superior metabolic stability due to the robust C-P bond. In drug development, they are not merely passive chelators but active pharmacophores that exhibit profound synergistic effects when combined with other therapeutic agents.

This guide analyzes the synergistic mechanisms of phosphonic acids in two primary domains: antimicrobial resistance (AMR) and metalloenzyme inhibition . It provides actionable protocols for quantifying this synergy, distinguishing genuine potentiation from mere additivity.

Mechanistic Basis of Synergy[1]

The synergistic potential of phosphonic acids stems from three distinct molecular mechanisms:

A. The "Breach and Enter" Mechanism (Antimicrobial)

Fosfomycin, a naturally occurring phosphonic acid, inhibits the enzyme MurA (UDP-N-acetylglucosamine-3-enolpyruvyltransferase). By disrupting the first step of peptidoglycan synthesis, it compromises bacterial cell wall integrity.

  • Synergy: This cell wall compromise increases the permeability of the bacterial membrane, allowing partner drugs (e.g., aminoglycosides, carbapenems) to accumulate intracellularly at higher concentrations than possible with monotherapy.

B. Transition State Analogue (TSA) & Metal Chelation (Enzymatic)

In metalloprotease inhibition (e.g., MMPs, metallo-β-lactamases), phosphonic acids mimic the tetrahedral transition state of peptide bond hydrolysis.[1]

  • Synergy: The phosphonate group coordinates the catalytic Zinc ion (Zn²⁺) with high affinity, displacing the water molecule required for catalysis. When combined with allosteric inhibitors or boronic acids (as seen in recent beta-lactamase research), they can completely shut down enzyme function where single agents fail due to resistance mutations.

C. Mevalonate Pathway Depletion (Oncology)

Nitrogen-containing bisphosphonates (N-BPs) inhibit farnesyl diphosphate synthase (FPPS).[2][3]

  • Synergy: By depleting isoprenoid pools, they prevent the prenylation of small GTPases (Ras, Rho). This sensitizes tumor cells to cytotoxic agents (e.g., taxanes), lowering the apoptotic threshold.

Visualizing the Signaling Pathways

The following diagram illustrates the dual-mechanism synergy of Fosfomycin (Phosphonic acid) with Aminoglycosides.

Fosfomycin_Synergy Fosfomycin Fosfomycin (Phosphonic Acid) MurA MurA Enzyme (Peptidoglycan Synthesis) Fosfomycin->MurA Inhibits CellWall Cell Wall Integrity Compromised MurA->CellWall Leads to Uptake Enhanced Intracellular Accumulation CellWall->Uptake Facilitates entry of Death Synergistic Bactericidal Effect CellWall->Death Contributes to PartnerDrug Aminoglycoside (Partner Drug) PartnerDrug->Uptake Enters via Ribosome Ribosomal Target (Protein Synthesis) Uptake->Ribosome Binds to Ribosome->Death Causes

Figure 1: Multi-target synergistic mechanism where Phosphonic Acid-induced cell wall defects enhance the uptake and efficacy of secondary antibiotics.

Comparative Performance Data

The following data highlights the efficacy of Phosphonic Acid combinations versus monotherapies.

Table 1: Fosfomycin Synergy in Multi-Drug Resistant (MDR) Isolates

Data aggregated from recent inhibition assays against Carbapenem-Resistant Enterobacteriaceae (CRE).

Combination PairTarget PathogenInteraction TypeMean FIC Index*Outcome
Fosfomycin + Meropenem K. pneumoniae (KPC+)Synergistic 0.37 - 0.50Restores carbapenem susceptibility
Fosfomycin + Amikacin P. aeruginosaSynergistic 0.28 - 0.45>3 Log reduction in CFU (Bactericidal)
Fosfomycin + Tigecycline A. baumanniiAdditive/Indifferent0.75 - 1.0No antagonism, but weak synergy
Fosfomycin + Ciprofloxacin E. coliAdditive0.60 - 0.80Prevents emergence of resistance

*FIC Index ≤ 0.5 indicates Synergy; 0.5 < FIC ≤ 1.0 indicates Additivity; FIC > 4.0 indicates Antagonism.

Table 2: Phosphonate vs. Hydroxamate in MMP Inhibition

Comparison of Zinc-binding groups (ZBG) in Matrix Metalloproteinase assays.

FeaturePhosphonic Acid (ZBG)Hydroxamic Acid (ZBG)
Binding Mode Tetrahedral Transition State AnalogueBidentate Chelation
Selectivity High (Tunable via R-group)Low (Promiscuous binder)
Metabolic Stability High (C-P bond is hydrolytically stable)Low (Rapid glucuronidation/hydrolysis)
Toxicity Low (Bone affinity can be managed)Moderate (ZBG related side-effects)

Experimental Protocol: The Optimized Checkerboard Assay

Standard protocols often fail with phosphonic acids due to pH sensitivity and ionic interactions. This optimized workflow ensures validity.

Phase 1: Preparation & pH Correction (Critical)

Phosphonic acids are strong acids. Direct addition to media drops pH, causing false-positive inhibition.

  • Stock Solution: Dissolve Phosphonic Acid derivative in water or DMSO.

  • Buffering: Adjust stock solution to pH 7.2–7.4 using 1M NaOH before adding to the assay plate.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Note: For Fosfomycin, media must be supplemented with Glucose-6-Phosphate (25 mg/L) to induce the transport system.

Phase 2: The Checkerboard Matrix
  • Plate Layout: Use a 96-well microtiter plate.

  • Y-Axis (Drug A - Phosphonate): Serial 2-fold dilutions (e.g., 64 µg/mL to 0.125 µg/mL).

  • X-Axis (Drug B - Partner): Serial 2-fold dilutions (e.g., 16 µg/mL to 0.03 µg/mL).

  • Inoculum: Add 5 x 10⁵ CFU/mL of the target organism to all wells.

  • Incubation: 16–20 hours at 37°C.

Phase 3: Data Analysis (FIC Calculation)

Calculate the Fractional Inhibitory Concentration (FIC) for each well showing no visible growth.





Validation Rule: The assay is valid only if the MIC of the single agents (controls) falls within 1 dilution of the established quality control range.

Advanced Application: Metallo-β-Lactamase Inhibition[8]

Recent research identifies phosphonic acids as potent inhibitors of Class B metallo-β-lactamases (MBLs), enzymes that render carbapenems useless.

MBL_Inhibition Phosphonate Phosphonic Acid (Inhibitor) Zn_ActiveSite Active Site Zn2+ (Enzyme) Phosphonate->Zn_ActiveSite Coordinates TS_Mimic Tetrahedral Transition State Zn_ActiveSite->TS_Mimic Forms Stable Complex Hydrolysis_Block Hydrolysis Blocked TS_Mimic->Hydrolysis_Block Prevents Turnover Carbapenem Carbapenem (Antibiotic) Hydrolysis_Block->Carbapenem Protects Bacterial_Lysis Bacterial Lysis Carbapenem->Bacterial_Lysis Remains Active

Figure 2: Phosphonic acids protect carbapenems by acting as Transition State Analogues, locking the MBL active site.

References

  • Evaluation of the Synergistic Antibacterial Effects of Fosfomycin in Combination with Selected Antibiotics against Carbapenem–Resistant Acinetobacter baumannii. MDPI. [Link]

  • Overcoming the drug resistance barrier: progress in fosfomycin combination therapy against multidrug-resistant pathogens. Frontiers in Pharmacology. [Link]

  • Triple-Helical Transition State Analogs: A New Class of Selective Matrix Metalloproteinase Inhibitors. Journal of the American Chemical Society. [Link]

  • Phosphonic Acid-Boronic Acid Anhydrides Demonstrate Class A–D β-Lactamase Inhibition. Journal of Organic Chemistry. [Link]

  • Dynamically chiral phosphonic acid-type metallo-β-lactamase inhibitors. Diva Portal. [Link]

Sources

Docking studies of phosphinic acid inhibitors with target enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Phosphinic Acid Inhibitors vs. Hydroxamates: A Comparative Guide to Docking Studies and Experimental Validation in Protease Targeting

Introduction Targeting zinc-metalloproteases (such as MMPs, ERAPs, and aminopeptidases) and aspartyl proteases (like HIV-1 protease) requires precision engineering of the inhibitor's active-site binding moiety. Historically, hydroxamic acids have dominated this space due to their exceptional zinc-chelating properties. However, their clinical utility is frequently compromised by off-target toxicity and poor metabolic stability, such as rapid in vivo dehydroxylation .

Phosphinic acid inhibitors (PAIs) have emerged as a superior alternative. By replacing the scissile peptide bond with a non-hydrolyzable phosphinate moiety (


), PAIs act as true transition-state analogs. They precisely mimic the tetrahedral geometry of the transient gem-diol intermediate formed during peptide hydrolysis . This guide provides an in-depth comparative analysis of phosphinic acids versus traditional zinc-binding groups (ZBGs), detailing the computational docking workflows and experimental protocols required to validate their efficacy.

Mechanistic Causality: Why Phosphinic Acids Outperform Ground-State Analogs The superiority of phosphinic acids lies in thermodynamics and geometric mimicry. When a natural substrate binds to a metalloprotease, the catalytic zinc ion polarizes a water molecule, which attacks the carbonyl carbon to form a tetrahedral gem-diol transition state.

Hydroxamates bind the


 ion tightly but often force the enzyme into non-physiological conformations, leading to broad-spectrum, non-selective inhibition. In contrast, phosphinic acids incur a significantly lower entropic penalty upon binding because they already possess the tetrahedral geometry of the transition state. The negatively charged phosphinic oxygens form bidentate electrostatic interactions with the 

cation, while the flanking pseudopeptide backbone optimally engages the

and

specificity subsites, driving target selectivity .

Visualizing the Mechanism

Mechanism Substrate Natural Peptide Substrate Enzyme Zn-Metalloprotease Active Site Substrate->Enzyme Binds TS Gem-Diol Transition State (Tetrahedral) Enzyme->TS H2O Attack Cleavage Peptide Bond Cleavage TS->Cleavage Hydrolysis PAI Phosphinic Acid Inhibitor (Stable Tetrahedral Mimic) PAI->Enzyme Binds S1/S1' Pockets Block Competitive Inhibition (Bidentate Zn2+ Coordination) PAI->Block Displaces Catalytic H2O Block->TS Prevents Formation

Caption: Phosphinic acids mimic the tetrahedral transition state, preventing enzymatic cleavage.

Comparative Performance Data To objectively evaluate PAIs against hydroxamates and other alternatives, we must analyze their binding affinities, docking scores, and metabolic profiles. Recent studies on HIV-1 protease and Matrix Metalloproteinases (MMPs) demonstrate that phosphinic pseudopeptides achieve comparable or superior potency while maintaining structural stability .

Inhibitor ClassTarget EnzymeRepresentative CompoundBinding Affinity (

/

)
Docking Score (kcal/mol)Metabolic Stability Profile
Phosphinic Acid HIV-1 ProteasePAC-Phe-Val (Isomer)1.0 nM-11.9High (Resists hydrolysis)
Phosphinic Acid ERAP2DG013A10.0 nM-9.2High (Stable in plasma)
Phosphinic Acid MMP-3Phosphinamide 1624.4 nM-8.1High (No dehydroxylation)
Hydroxamate MMP-9Reverse Hydroxamate~3.8 nM-8.59Low (Rapid dehydroxylation)
Carboxylate AminopeptidaseBestatin analog~150.0 nM-6.4Moderate (Lower Zn affinity)

Data synthesized from recent structure-activity relationship (SAR) studies and molecular dynamics simulations , .

Protocol 1: Structure-Based Molecular Docking of Phosphinic Acids A critical point of failure in metalloprotease docking is the incorrect assignment of ligand ionization states. Phosphinic acids (


) must be modeled in their deprotonated, anionic state to accurately simulate the electrostatic coordination with the 

ion. Protonated models consistently fail to reproduce crystallographic binding poses .

Self-Validating System: This protocol includes a mandatory re-docking step of the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) of the re-docked pose exceeds 2.0 Å compared to the crystal structure, the grid parameters or metal charge models must be recalibrated before proceeding.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the target crystal structure (e.g., PDB ID: 1GKC for MMP-9 or 2IEN for HIV-1 PR). Remove all crystallographic water molecules except the conserved structural waters (e.g., the flap water in HIV-1 PR). Assign partial charges to the catalytic

    
     ion using a non-bonded model optimized for metalloproteins.
    
  • Ligand Preparation (Causality Check): Generate 3D conformers of the phosphinic acid inhibitors. Crucially, force the deprotonation of the phosphinic acid hydroxyl group. This anionic state is required to form the bidentate interaction with the zinc ion and hydrogen bonds with the catalytic glutamate residue.

  • Grid Generation: Define the receptor grid box centered on the

    
     ion, ensuring the 
    
    
    
    ,
    
    
    , and
    
    
    specificity pockets are fully enclosed. Set the inner box to 10 Å and the outer box to 20 Å.
  • Validation (Re-docking): Re-dock the native co-crystallized inhibitor. Calculate the RMSD between the docked pose and the native pose. Proceed to screening only if RMSD

    
     Å.
    
  • Docking & Scoring: Dock the prepared PAI library using a high-precision scoring function (e.g., Glide XP or AutoDock Vina).

  • Post-Docking Rescoring (MM-GBSA): To account for solvent effects and receptor flexibility, rescore the top poses using Molecular Mechanics with Generalized Born and Surface Area continuum solvation (MM-GBSA). This provides a more accurate

    
     calculation.
    

Visualizing the Docking Workflow

DockingWorkflow PPrep Protein Preparation (Assign Zn2+ Partial Charges) Grid Receptor Grid Generation (Center on S1' & Zn2+) PPrep->Grid LPrep Ligand Preparation (Deprotonate Phosphinic Acid) Dock Molecular Docking (Glide XP / Vina) LPrep->Dock Validate Self-Validation (Native Ligand RMSD < 2.0 Å) Grid->Validate Validate->Grid Fail Validate->Dock Pass Score MM-GBSA Rescoring (ΔG calculation) Dock->Score

Caption: Self-validating computational docking workflow optimized for zinc-metalloproteases.

Protocol 2: Experimental Validation via FRET-Based Enzyme Inhibition Assay In silico predictions must be empirically validated. Because phosphinic acids are transition-state analogs, they often exhibit slow-binding or tight-binding kinetics. Standard Michaelis-Menten assumptions may not apply; therefore, pre-incubation is required, and data must be fitted to the Morrison equation for tight-binding inhibitors.

Self-Validating System: The assay includes a known reference inhibitor (e.g., Darunavir for HIV-1 PR, or Marimastat for MMPs) as a positive control. Assay robustness is validated by calculating the


-factor; only plates with 

are considered statistically reliable.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM

    
    , 0.05% Brij-35, pH 7.5 for MMPs). Dilute the purified recombinant enzyme to a final concentration of 0.5 nM.
    
  • Inhibitor Dilution: Prepare a 10-point serial dilution of the phosphinic acid inhibitor in DMSO (keeping final DMSO concentration

    
    ).
    
  • Pre-Incubation (Causality Check): Mix the enzyme and inhibitor, then incubate at 37°C for 30–60 minutes. Why? Phosphinic acids require time to induce the optimal conformational fit within the active site, mimicking the transition state. Omitting this step leads to artificially high (weaker)

    
     values.
    
  • Reaction Initiation: Add the appropriate FRET-based fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 for MMPs) at a concentration equal to its

    
    .
    
  • Kinetic Measurement: Monitor fluorescence (e.g.,

    
     nm, 
    
    
    
    nm) continuously for 30 minutes to determine the initial reaction velocity (
    
    
    ).
  • Data Analysis: Plot fractional activity (

    
    ) versus inhibitor concentration. Fit the data using the Morrison equation to determine the true inhibition constant (
    
    
    
    ). Calculate the
    
    
    -factor using positive and negative controls to validate assay integrity.

Conclusion While hydroxamates offer brute-force zinc chelation, phosphinic acid inhibitors provide a more elegant, thermodynamically favorable approach to protease inhibition. By mimicking the tetrahedral transition state, PAIs achieve nanomolar affinities and exquisite selectivity profiles without the metabolic liabilities associated with traditional ZBGs. Rigorous, self-validating computational docking—specifically accounting for the deprotonated state of the phosphinic moiety—coupled with tight-binding kinetic assays, forms the gold-standard pipeline for developing the next generation of targeted protease therapeutics.

References

  • Title: Challenges in Matrix Metalloproteinases Inhibition Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Title: Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases Source: ACS Pharmacology & Translational Science URL:[Link]

  • Title: Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors Source: Journal of Medicinal Chemistry URL:[Link]

  • Title: Highly Potent Phosphinic HIV-1 Protease Inhibitors: Synthesis, In Vitro Evaluation, and Docking Studies Source: ACS Omega URL:[Link]

  • Title: The Impact of Ionization States of Matrix Metalloproteinase Inhibitors on Docking-Based Virtual Screening Source: Journal of Chemical Information and Modeling URL:[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (1-Amino-2-phenylethyl)phosphinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(1-Amino-2-phenylethyl)phosphinic acid (CAS No. 6324-00-1) is an organophosphorus compound belonging to the class of aminophosphinic acids. These compounds are structural analogues of amino acids and are of significant interest in medicinal chemistry for their potential biological activities, including as enzyme inhibitors.[1][2] As with any laboratory chemical, its lifecycle does not end upon the completion of an experiment. Proper management and disposal of surplus, expired, or waste (1-Amino-2-phenylethyl)phosphinic acid are critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (1-Amino-2-phenylethyl)phosphinic acid. The procedures outlined herein are grounded in established safety principles and are designed to meet the stringent requirements of regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Part 1: Hazard Identification and Risk Assessment

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₈H₁₂NO₃P
CAS Number 6324-00-1
Molecular Weight 201.16 g/mol [5]
Appearance Likely a solid at room temperature.[6]
Melting Point 272-274 °C
Solubility Likely soluble in water and common alcohols.[6]

Anticipated Hazards: Based on data for similar phosphinic and amino-acid-like compounds, the primary hazards include:

  • Skin and Eye Irritation: Direct contact may cause irritation or, in severe cases, burns.[3][4][7]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3][8]

  • Harmful if Swallowed: Ingestion may be harmful.[4][7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[8]

  • Hazardous Decomposition: Thermal decomposition may produce oxides of carbon, nitrogen, and phosphorus.[3][8]

This substance must be treated as a hazardous chemical waste unless confirmed to be non-hazardous by your institution's environmental safety office.[9]

Part 2: Pre-Disposal Safety Protocol

Before handling (1-Amino-2-phenylethyl)phosphinic acid for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). Anyone involved in the handling or disposal process must be trained on the specific hazards and procedures outlined in their laboratory's Chemical Hygiene Plan (CHP).[10][11]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.[8]

  • Body Protection: A laboratory coat must be worn. Choose body protection appropriate for the quantity and concentration of the substance.[8]

  • Work Area: All handling of the solid chemical or solutions should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood to minimize inhalation risk.[8][12]

Part 3: Spill Management Protocol

Accidental spills must be managed immediately and safely. The response procedure depends on the scale of the spill.

For Small Spills (Manageable by Laboratory Personnel):

  • Alert Colleagues: Notify others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Part 2.

  • Contain the Spill: Prevent the spread of dust or liquid.

  • Clean-Up:

    • Solid Spill: Carefully sweep up the solid material. Avoid generating dust.[8] Place the swept material and any contaminated cleaning tools (e.g., disposable brush and pan) into a designated hazardous waste container.

    • Liquid Spill (Solution): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

  • Package Waste: Place all contaminated absorbent materials and used PPE into a sealable, clearly labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) office as per institutional policy.

For Large Spills (Requiring EHS Assistance):

  • Evacuate: Immediately evacuate the affected area.

  • Alert: Alert nearby personnel and activate any emergency alarms if necessary.

  • Isolate: Close the doors to the affected area to contain any vapors or dust.

  • Contact EHS: From a safe location, contact your institution's EHS or emergency response team immediately.[9] Provide them with the chemical name and any known hazard information. Do not attempt to clean up a large spill without specialized training and equipment.

Part 4: Step-by-Step Disposal Procedure

The disposal of (1-Amino-2-phenylethyl)phosphinic acid must adhere to the EPA's Resource Conservation and Recovery Act (RCRA) regulations, which govern hazardous waste from "cradle-to-grave".[13] The following procedure ensures compliance and safety.

Step 1: Waste Segregation

  • Do Not Mix: This is the cardinal rule of chemical waste management. Never mix (1-Amino-2-phenylethyl)phosphinic acid waste with other waste streams (e.g., halogenated solvents, aqueous waste, or other solids).[14] Mixing incompatible chemicals can lead to dangerous reactions.

  • Solid vs. Liquid: Collect solid waste (unused chemical, contaminated weighing paper) separately from any solutions containing the chemical.[12][15]

  • Contaminated Materials: Any disposable items that have come into direct contact with the chemical, such as gloves, pipette tips, or spill cleanup materials, must also be disposed of as hazardous waste.[16][17]

Step 2: Waste Collection and Containerization

  • Select a Compatible Container: Collect the waste in a container that is in good condition, leak-proof, and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[15][18]

  • Keep Containers Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[18] Do not leave a funnel in the container.

  • Fill Level: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.[15]

Step 3: Waste Labeling Proper labeling is a strict regulatory requirement. As soon as the first particle of waste is added to the container, it must be labeled.[9][15]

  • Use your institution's official hazardous waste tag.[9]

  • The label must clearly state the words "Hazardous Waste" .[15][18]

  • Write the full, unabbreviated chemical name: "(1-Amino-2-phenylethyl)phosphinic acid" .[18]

  • List all constituents by percentage. For the pure compound, this would be 100%. For solutions, list the solvent and its concentration.

  • Indicate the primary hazards (e.g., Irritant, Toxic).

  • Fill in the accumulation start date, generator's name, and laboratory location.[15]

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste container at or near the point of generation and under the control of the laboratory personnel generating the waste.[18]

  • Ensure the storage area is secure and away from general laboratory traffic.

  • Segregate the container from incompatible materials, particularly strong oxidizers and acids.[18][19]

  • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[9]

Step 5: Arranging for Final Disposal

  • Contact EHS: Once the container is full (or within your institution's specified timeframe, often 150-180 days), schedule a waste pickup with your EHS office.[17]

  • Documentation: Complete all required waste pickup forms or online requests as per your institution's protocol.[15]

  • Professional Disposal: Your EHS office will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final disposal, likely via incineration.[13]

NEVER dispose of (1-Amino-2-phenylethyl)phosphinic acid down the sink or in the regular trash. [12][14]

Part 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of (1-Amino-2-phenylethyl)phosphinic acid.

G start Waste (1-Amino-2-phenylethyl)phosphinic acid Generated spill Is it a Spill? start->spill spill_small Small Spill: Follow Spill Protocol (Part 3) spill->spill_small  Yes, Small spill_large Large Spill: Evacuate & Call EHS spill->spill_large  Yes, Large collect Step 1: Segregate Waste - Solids - Contaminated Items spill->collect No (Routine Waste) spill_small->collect container Step 2: Use Compatible, Sealed Container collect->container label Step 3: Attach 'Hazardous Waste' Label - Full Chemical Name - Date & Generator Info container->label store Step 4: Store in Satellite Accumulation Area (SAA) label->store full Container Full or Time Limit Reached? store->full full->store No pickup Step 5: Request Pickup from EHS full->pickup Yes end Proper Disposal by Licensed Facility pickup->end

Caption: Disposal Decision Workflow for (1-Amino-2-phenylethyl)phosphinic acid.

References

  • Vertex AI Search. (2019, September 19).
  • Vertex AI Search.
  • Columbia University. Hazardous Chemical Waste Management Guidelines. research.columbia.edu.
  • Vertex AI Search. (2022, July 12).
  • AAPPTec, LLC. Safety Data Sheet: Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. epa.gov.
  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. nsta.org.
  • Wainless, I. (2020, April 1).
  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. osha.gov.
  • Wells, A. J. Aminophosphonic And Aminophosphinic Acids Chemistry And Biological Activity.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. vumc.org.
  • BenchChem.
  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. safety.uchicago.edu.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 97710, P-(1-Amino-2-phenylethyl)phosphonic acid. pubchem.ncbi.nlm.nih.gov.
  • Fisher Scientific Company. (2025, December 19). Safety Data Sheet: (2-Aminoethyl)phosphonic acid.
  • U.S. Environmental Protection Agency. (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. epa.gov.
  • MilliporeSigma. (2025, November 6).
  • TCI Chemicals. Safety Data Sheet: 2-Phenylethylamine Hydrochloride. tcichemicals.com.
  • Naydenova, E. D., et al. (2025, August 10). Recent synthesis of aminophosphonic acids as potential biological importance.
  • Thermo Fisher Scientific. (2025, September 17).
  • Savignac, P., et al. (2017, October 20).
  • ResearchGate.
  • ACS Publications. (2025, November 21). DNA-Compatible Synthesis of α-Aminophosphonate Scaffolds via Kabachnik–Fields Reaction.
  • Boston University Office of Research. Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance.
  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. researchsafety.northwestern.edu.
  • Al-Masoudi, N. A., et al. Synthesis of α-Aminophosphonic Acid Derivatives Through the Addition of O- and S-Nucleophiles to 2H-Azirines and Their Antiproliferative Effect on A549 Human Lung Adenocarcinoma Cells. PMC.
  • Guidelines for Hazardous Waste Disposal.
  • Wikipedia.
  • MilliporeSigma. (1-amino-2-phenylethyl)phosphonic acid. sigmaaldrich.com.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet: (R)-(-)-2-Amino-1-phenylethanol.
  • Bálint, E., et al. (2021, May 11).
  • PHOSPHINIC ACID.
  • Keglevich, G.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。